[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Description
The exact mass of the compound [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128399. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYPMFPGZQPETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062396 | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-04-1 | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',5,5'-Tetramethyl(1,1'-biphenyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2417-04-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV93XB4DEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (TMBP)
This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and material science.
Introduction: Unveiling a Versatile Building Block
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, commonly referred to as tetramethylbiphenol (TMBP), is a bi-functional phenol that has garnered significant attention for its utility as a monomer in the synthesis of high-performance polymers and as a precursor to sophisticated ligands in catalysis. Its rigid biphenyl backbone, coupled with the steric hindrance and electronic effects of the four methyl groups, imparts unique properties to the materials and molecules derived from it. This guide delves into the core chemical properties, synthesis, and key applications of TMBP, offering field-proven insights and detailed methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its application. TMBP is typically a light yellow powder with a high melting point, reflecting its stable, crystalline nature.[1][2]
Table 1: Physicochemical Properties of TMBP
| Property | Value | Source(s) |
| CAS Number | 2417-04-1 | [1][3] |
| Molecular Formula | C₁₆H₁₈O₂ | [3] |
| Molecular Weight | 242.31 g/mol | [4] |
| Appearance | Light yellow powder | [1][2] |
| Melting Point | 222-225 °C | [1][2] |
| Boiling Point | ~355 °C (estimated) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is crucial for confirming the identity and purity of TMBP. While a comprehensive set of publicly available, high-resolution spectra is somewhat limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Spectroscopic Data for TMBP
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The hydroxyl proton signal may be broad and its chemical shift can be solvent-dependent. |
| ¹³C NMR | Resonances for the aromatic carbons (quaternary and protonated) and the methyl carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups. C-H stretching and bending vibrations for the aromatic rings and methyl groups, and C-O stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to its molecular weight (242.31 g/mol ). |
Note: Specific chemical shifts and coupling constants in NMR spectra, as well as exact peak positions in IR, can be influenced by the solvent and analytical conditions.
Synthesis of TMBP: The Art of Oxidative Coupling
The primary and most efficient route for the synthesis of TMBP is the oxidative coupling of 2,6-dimethylphenol.[1] This reaction can be catalyzed by various transition metal complexes, with copper-based catalysts being particularly common, or mediated by hypervalent iodine reagents.[1] The steric hindrance from the ortho-methyl groups on the phenol starting material directs the coupling to the para position, leading to the desired C-C bond formation.
Mechanistic Insights into Oxidative Coupling
The copper-catalyzed oxidative coupling of phenols is a well-studied process.[5] While the exact mechanism can be complex and dependent on the specific catalyst and reaction conditions, a generally accepted pathway involves the following key steps:
-
Oxidation of the Phenol: The copper catalyst, in a higher oxidation state (e.g., Cu(II)), oxidizes the phenol to a phenoxy radical.
-
Radical Coupling: Two phenoxy radicals then couple to form a cyclohexadienone intermediate.
-
Rearomatization: This intermediate undergoes tautomerization to yield the more stable biphenol product.
-
Catalyst Regeneration: The reduced copper species is re-oxidized by an external oxidant (often oxygen from the air), thus completing the catalytic cycle.
Sources
- 1. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,2',6,6'-Tetramethyl-4,4'-biphenol (CAS 2417-04-1)
This guide provides a comprehensive overview of the physical and chemical properties of 2,2',6,6'-Tetramethyl-4,4'-biphenol, a sterically hindered biphenol derivative with significant applications in polymer science and organic synthesis. Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes key data to facilitate its effective use and handling.
Introduction and Chemical Identity
2,2',6,6'-Tetramethyl-4,4'-biphenol, also known by its CAS Registry Number 2417-04-1, is an organic compound characterized by a biphenyl backbone with hydroxyl groups at the 4 and 4' positions and methyl groups at the 2, 2', 6, and 6' positions.[1] This substitution pattern, particularly the bulky methyl groups flanking the hydroxyl functionalities, imparts significant steric hindrance. This structural feature is crucial as it enhances thermal stability, oxidation resistance, and chemical durability in polymers derived from this monomer.[2]
Commonly referred to as Tetramethylbisphenol A (TMBP) or 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diol, it serves as a valuable building block in the synthesis of high-performance polymers such as specialty epoxy resins, polyesters, and other engineering plastics.[2][3] Polymers based on this compound often exhibit superior heat resistance and mechanical strength compared to those derived from conventional bisphenols like Bisphenol A (BPA).[2]
Molecular Structure and Identification
The unique arrangement of functional groups in 2,2',6,6'-Tetramethyl-4,4'-biphenol dictates its chemical behavior and physical properties. Its structure is depicted below.
Caption: Chemical structure of 2,2',6,6'-Tetramethyl-4,4'-biphenol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 2417-04-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₈O₂ | [1][2][3] |
| Molecular Weight | 242.31 g/mol | [1][5] |
| IUPAC Name | 4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol | [6] |
| Synonyms | 2,2',6,6'-Tetramethyl-4,4'-biphenol; 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diol; TMDHB | [1][3][5] |
| InChI | InChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3 | [3][5] |
| InChIKey | YGYPMFPGZQPETF-UHFFFAOYSA-N | [3][5] |
| SMILES | CC1=CC(=C(C=C1C)C2=CC(=C(C(=C2)C)O)C)O |[3][5] |
Physical Properties
The physical characteristics of 2,2',6,6'-Tetramethyl-4,4'-biphenol are summarized in the table below. It is typically a solid at ambient temperature, presenting as a powder.[3] Its high melting point is indicative of a stable crystalline lattice structure.
Table 2: Physical Characteristics
| Property | Value | Source |
|---|---|---|
| Appearance | Light yellow powder; Pale beige to light beige crystalline solid/powder | [1][2][4] |
| Melting Point | 222-225 °C | [1][4][5] |
| Boiling Point | 345.14 °C (rough estimate) to 355 °C | [1][4] |
| Density | 1.0537 (rough estimate) to 1.1 g/cm³ | [1][4] |
| Flash Point | 162.4 °C | [1][4] |
| Refractive Index | 1.598 to 1.6000 (estimate) | [1][4] |
| pKa | 10.22 ± 0.40 (Predicted) | [1][5] |
| XLogP3 | 4.3 |[4] |
Solubility Profile
The solubility of 2,2',6,6'-Tetramethyl-4,4'-biphenol is influenced by its molecular structure, which contains both hydrophobic (biphenyl and methyl groups) and hydrophilic (hydroxyl groups) regions. The hydroxyl groups allow for hydrogen bonding, which can affect its solubility in polar solvents.[3] However, the large, nonpolar surface area dominates, leading to limited solubility in many common solvents.
-
Water: Practically insoluble.[2]
The slight solubility in organic solvents like methanol and DMSO makes these suitable for certain analytical and synthetic applications. For many polymerization reactions, specialized solvents or melt processing techniques are required.
Safety and Handling
Based on available safety data, 2,2',6,6'-Tetramethyl-4,4'-biphenol is classified as an irritant. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
GHS Hazard Information:
-
Hazard Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[5]
-
P280: Wear protective gloves/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
For detailed safety protocols, consulting the full Safety Data Sheet (SDS) from the supplier is mandatory before use.
Experimental Protocols: A Note on Application
While this guide focuses on physical characteristics, it is important to note how these properties inform experimental design.
Workflow: Polymer Synthesis Considerations
Caption: Generalized workflow for using TMBP in polymer synthesis.
The high melting point of 2,2',6,6'-Tetramethyl-4,4'-biphenol necessitates either high-temperature solution polymerization or melt polymerization techniques. Its limited solubility requires careful selection of aprotic polar solvents (e.g., N-Methyl-2-pyrrolidone or Dimethylacetamide) that can effectively solvate the monomer and the growing polymer chain at elevated temperatures.
References
-
LookChem. Cas 2417-04-1, 2,2',6,6'-Tetramethyl-4,4'-biphenol. [Link]
-
IndiaMART. 99.5% Tetra Methyl Bi Phenol(TMBP) 2417-04-1, Powder. [Link]
-
PubChem. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. CAS 2417-04-1: 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-d… [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2,2',6,6'-Tetramethyl-4,4'-biphenol | 2417-04-1 [chemicalbook.com]
- 6. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Core Topic: The Solubility Profile of 2,2',6,6'-Tetramethylbiphenol (TMBP) in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the realm of high-performance materials and advanced chemical synthesis, understanding the fundamental properties of your building blocks is not merely academic—it is paramount to success. 2,2',6,6'-Tetramethylbiphenol, or TMBP, stands out as a critical monomer, prized for the rigidity and thermal stability it imparts to polymers.[1][2] Its unique structure, featuring a sterically hindered biphenyl core, is the very source of its desirable characteristics in materials like liquid crystal polymers and polyaryletherketones (PAEK).[1][3][4] However, this same complex structure dictates a nuanced solubility profile that can challenge even seasoned researchers.
This guide is born from practical, field-proven experience. We will move beyond simple data recitation to explore the causality behind TMBP's interaction with various solvent classes. By understanding the interplay of its molecular features—the non-polar backbone versus the polar hydroxyl groups—you can make informed, predictive decisions in your experimental design, whether for polymerization, purification, or formulation. We will equip you not only with the known data but also with a robust, self-validating methodology to precisely determine solubility in your own systems.
The Molecular Architecture of TMBP: A Duality of Polarity
To predict how TMBP will dissolve, we must first appreciate its structure. The molecule's behavior is governed by a fascinating duality:
-
Non-Polar Core: The foundation of TMBP is a rigid biphenyl skeleton, further bulked up by four methyl groups at the 2,2',6,6' positions.[1] This extensive hydrocarbon framework is hydrophobic and non-polar, favoring interactions with solvents that have similar characteristics, according to the principle of "like dissolves like".[5]
-
Polar Functional Groups: At opposite ends of the molecule (the 4,4' positions) are two phenolic hydroxyl (-OH) groups.[1] These groups are polar and, crucially, are capable of acting as hydrogen bond donors.[6] This imparts a degree of polarity to the molecule, allowing it to interact with polar solvents.
This structural dichotomy means that TMBP is neither extremely soluble in highly non-polar solvents like alkanes nor in highly polar solvents like water. Its ideal solvents are typically those that can effectively solvate both the non-polar backbone and the polar hydroxyl groups.
Qualitative and Quantitative Solubility Data of TMBP
Compiling precise, quantitative solubility data for specialized molecules like TMBP across a wide spectrum of solvents can be challenging, as much of this information resides in proprietary industrial data. However, based on available chemical database information and the principles of physical organic chemistry, we can construct a reliable profile.
The data presented below is a synthesis of reported qualitative values and expected behavior based on molecular structure. It is crucial for researchers to verify these values experimentally for their specific application, grade of solvent, and temperature conditions using the protocol outlined in the next section.
| Solvent Class | Solvent Name | Polarity Index | Expected/Reported Solubility | Rationale for Interaction |
| Alcohols | Methanol | 6.6 | Slightly Soluble[3][4] | The hydroxyl group of methanol can hydrogen bond with TMBP's -OH groups, but its short alkyl chain offers limited interaction with the large non-polar core. |
| Ethanol | 5.2 | Moderately Soluble | Offers a better balance, with its hydroxyl group for hydrogen bonding and a slightly larger ethyl group to interact with the biphenyl backbone. | |
| Ketones | Acetone | 5.4 | Soluble | A polar aprotic solvent. Its carbonyl oxygen can act as a hydrogen bond acceptor for TMBP's hydroxyl groups, while the methyl groups offer some non-polar interaction. |
| Methyl Ethyl Ketone (MEK) | 4.7 | Soluble | Similar to acetone, provides a good balance of polar (carbonyl) and non-polar (ethyl, methyl) character to solvate the TMBP molecule effectively. | |
| Ethers | Tetrahydrofuran (THF) | 4.2 | Soluble | The ether oxygen is a good hydrogen bond acceptor, and the cyclic hydrocarbon structure provides favorable van der Waals interactions with TMBP's aromatic rings. |
| Aromatic Hydrocarbons | Toluene | 2.4 | Sparingly to Moderately Soluble | The non-polar aromatic structure of toluene interacts favorably with the biphenyl core of TMBP via π-π stacking, but it lacks the polarity to effectively solvate the hydroxyl groups. |
| Chlorinated Solvents | Dichloromethane (DCM) | 3.4 | Moderately Soluble | Offers intermediate polarity and can effectively solvate large organic molecules. |
| Amides | Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it effective at solvating the hydroxyl groups. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly to Moderately Soluble[3][4] | A very strong hydrogen bond acceptor. While highly polar, its effectiveness can sometimes be hindered by its strong self-association. |
| Aliphatic Hydrocarbons | Hexane | 0.0 | Insoluble | As a completely non-polar solvent, hexane cannot overcome the hydrogen bonding energy between TMBP molecules and cannot effectively solvate the polar hydroxyl groups. |
| Water | Water | 9.0 | Insoluble | The large, non-polar surface area of the TMBP molecule dominates its behavior, making it hydrophobic despite the presence of two hydroxyl groups. |
A Self-Validating Experimental Protocol for Solubility Determination
This protocol is designed to provide a reliable and reproducible method for determining the solubility of TMBP in any organic solvent of interest. The core principle is to create a saturated solution at a specific temperature and then accurately quantify the concentration of the dissolved solute.
Materials and Equipment
-
High-purity TMBP (solid, crystalline powder)
-
Analytical grade organic solvent of interest
-
Analytical balance (±0.1 mg precision)
-
Temperature-controlled shaker or magnetic stirrer with hotplate
-
Scintillation vials or sealed flasks (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
(Optional) HPLC or UV-Vis Spectrophotometer for quantification
Step-by-Step Methodology
Step 1: Preparation of the Solvent-Solute Mixture
-
Accurately weigh an excess amount of TMBP into a pre-weighed vial. "Excess" is critical; you must ensure undissolved solid remains at equilibrium. A starting point is to add ~500 mg of TMBP.
-
Record the exact mass of the TMBP added.
-
Using a volumetric pipette, add a precise volume of the chosen solvent (e.g., 10.0 mL) to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
Causality Check: Using an excess of solid is the cornerstone of this method. It guarantees that the resulting solution is truly saturated, which is the definition of solubility at that temperature. A sealed vial is mandatory to maintain the precise solvent volume throughout the experiment.
Step 2: Reaching Saturation Equilibrium
-
Place the sealed vial in a temperature-controlled shaker or on a stirrer set to a constant, specified temperature (e.g., 25 °C).
-
Agitate the mixture vigorously for a minimum of 24 hours. For highly viscous solvents or compounds that dissolve slowly, 48-72 hours may be necessary.
-
After the initial agitation period, turn off the agitation and allow the vial to rest undisturbed at the same constant temperature for at least 4-6 hours. This allows the undissolved solid to settle, preventing contamination of the supernatant.
Causality Check: Solubility is an equilibrium process.[7] Insufficient mixing time will result in an undersaturated solution and an erroneously low solubility value. Allowing the suspension to settle is a critical physical separation step that ensures you only sample the liquid phase.
Step 3: Sample Collection and Preparation
-
Carefully draw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette or a syringe. Be extremely careful not to disturb the solid precipitate at the bottom of the vial.
-
Attach a solvent-compatible syringe filter to the syringe.
-
Dispense the solution through the filter into a clean, pre-weighed vial.
-
Record the exact volume or mass of the filtered saturated solution collected.
Causality Check: Filtration is a non-negotiable step. It removes any microscopic, suspended solid particles that were not visible and did not settle, which would otherwise inflate the final measured mass of the solute and lead to an overestimation of solubility.
Step 4: Quantification of Dissolved TMBP
-
Carefully evaporate the solvent from the filtered sample vial using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen. Ensure the temperature is kept low to avoid degradation of the TMBP.
-
Once all the solvent is removed, place the vial in a vacuum desiccator to remove any residual solvent traces.
-
Weigh the vial containing the dried TMBP residue.
-
Calculate the mass of the dissolved TMBP by subtracting the initial mass of the empty vial.
Step 5: Calculation of Solubility
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dried TMBP residue (g) / Volume of filtered solution collected (mL)) * 100
Self-Validation: To ensure trustworthiness, this entire experiment should be performed in triplicate. The resulting solubility values should agree within a narrow margin (e.g., ±5%). If there is significant variation, it points to an issue in the protocol, such as incomplete equilibration or measurement error.
Visualization of Intermolecular Forces
The following diagram illustrates the key molecular interactions that govern the solubility of TMBP in two different solvent types: a polar protic solvent (Methanol) and a non-polar aromatic solvent (Toluene).
Caption: Key intermolecular forces governing TMBP solubility.
Conclusion for the Practicing Scientist
The solubility of 2,2',6,6'-Tetramethylbiphenol is a direct consequence of its hybrid molecular structure. It exhibits limited solubility in solvents that are either extremely polar or purely non-polar. Its "sweet spot" lies with solvents of intermediate polarity, particularly those that possess a hydrogen bond accepting group and some non-polar character, such as ketones (Acetone, MEK) and ethers (THF).
While the provided data offers a strong predictive framework, it is no substitute for empirical measurement. The detailed protocol in this guide provides a robust, reliable pathway to determine the precise solubility of TMBP in any solvent system relevant to your work. By grounding your experimental design in a firm understanding of the underlying molecular interactions, you can navigate the challenges of working with this high-performance monomer, accelerating your research and development efforts.
References
Sources
- 1. 2,2',6,6'-Tetramethyl-4,4'-biphenol - Career Henan Chemical Co. [coreychem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2',6,6'-Tetramethyl-4,4'-biphenol manufacturers and suppliers in india [chemicalbook.com]
- 4. 2,2',6,6'-Tetramethyl-4,4'-biphenol | 2417-04-1 [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
An In-depth Technical Guide to the Synthesis and Purification of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
This guide provides a comprehensive overview of the synthesis and purification of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, a significant chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Significance of Tetramethylbiphenol
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, commonly known as tetramethylbiphenol (TMBP), is a bifunctional phenol that serves as a crucial monomer and intermediate in the synthesis of advanced polymers and specialty chemicals. Its rigid, sterically hindered biphenyl core imparts unique properties to resulting materials, including high thermal stability, excellent mechanical strength, and desirable dielectric properties. These characteristics make TMBP a valuable component in the production of high-performance materials such as poly(phenylene oxide) (PPO) resins, epoxy resins, and polyesters.[1][2] The symmetrically substituted methyl groups enhance its solubility in organic solvents and influence the stereochemistry of its derivatives, making it a subject of interest in materials science and organic synthesis.
Synthesis via Oxidative Coupling of 2,6-Dimethylphenol
The primary and most industrially viable route to TMBP is the oxidative coupling of 2,6-dimethylphenol (also known as 2,6-xylenol).[3] This reaction can be tailored to favor either C-C coupling to form the desired biphenol or C-O coupling, which leads to the formation of poly(phenylene ether).[4] The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.
Mechanistic Insights
The oxidative coupling of phenols is a well-studied reaction, and several mechanisms have been proposed.[4] A widely accepted pathway involves the formation of a phenoxyl radical intermediate through a one-electron oxidation of the phenol. This radical can then undergo dimerization. The reaction can proceed through either a radical pathway or an ionic mechanism.[4] Recent studies suggest that for copper-catalyzed reactions, a dinuclear phenoxo-bridged copper species plays a key role, leading to the formation of a phenoxonium cation after a double one-electron transfer.[4] The presence of a p-phenoxy substituent in dimeric intermediates can create a partial positive charge on the para carbon, making it susceptible to nucleophilic aromatic substitution, which influences the C-O versus C-C coupling outcome.[4]
A selective and efficient method for the para C-C dimerization of 2,6-dimethylphenol has been developed using a hypervalent iodine reagent, (diacetoxyiodo)benzene, which mediates the C-C coupling.[5]
Visualization of the Synthesis Pathway
Caption: Oxidative coupling of 2,6-dimethylphenol to TMBP.
Detailed Experimental Protocol: Copper-Catalyzed Oxidative Coupling
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
Materials:
-
2,6-Dimethylphenol (2,6-DMP)
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol
-
Oxygen (gas)
-
Toluene
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, gas inlet, and condenser, dissolve 2,6-dimethylphenol in a mixture of toluene and methanol.
-
Add the copper(I) chloride and pyridine catalyst system to the solution. The ratio of the catalyst components and the solvent system is critical for selectivity and should be based on established literature procedures.[6]
-
Sparge oxygen gas through the reaction mixture at a controlled rate while maintaining a specific reaction temperature, typically between 25-50°C.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize the catalyst and precipitate the copper salts.
-
Separate the organic layer and wash it with water to remove any remaining inorganic impurities.
-
The crude TMBP is then isolated by evaporating the solvent. The crude product will likely contain unreacted 2,6-dimethylphenol, the diphenoquinone byproduct, and some polyphenylene ether oligomers.[3][7]
Purification of Tetramethylbiphenol
The purity of TMBP is paramount for its application in polymerization, as impurities can significantly affect the properties of the final polymer. Common impurities include unreacted 2,6-xylenol, tetramethyldiphenoquinone (the oxidized form of TMBP), and polyarylene ethers.[3] Several methods can be employed for purification, with the choice depending on the scale of the synthesis and the desired final purity.
Recrystallization
Recrystallization is a widely used technique for purifying crude TMBP. The selection of an appropriate solvent system is crucial for achieving high purity and yield.
-
Solvent Selection: A mixture of alcohols and water is often effective. For instance, a C1-C4 mono-alcohol with a water content of 2 to 40 wt.% can be used.[8] Mixtures of methanol and ethanol have also been reported to be effective.[9] The solvent should have good solubility for TMBP at elevated temperatures and poor solubility at lower temperatures, while impurities should either remain in the mother liquor or be insoluble at high temperatures.
-
Procedure: The crude product is dissolved in the chosen solvent system at an elevated temperature (e.g., 65 to 150°C).[8] The solution is then slowly cooled to induce crystallization of the pure TMBP. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[9]
Sublimation
For obtaining very high purity TMBP, entrainment or vacuum-assisted sublimation is an effective method.[3]
-
Principle: This technique separates TMBP from less volatile impurities like high molecular weight polyarylene ethers and inorganic salts, as well as more volatile impurities like xylenol.[3]
-
Procedure: The crude mixture is heated in a still to a temperature range of about 200° to 350°C to vaporize the TMBP. The vapor is then transported to a collection zone where the TMBP sublimes at a temperature between 150° to 220°C, leaving the impurities behind.[3] This method can yield TMBP with a purity exceeding 98%.[3]
Visualization of the Purification Workflow
Caption: General purification workflow for TMBP.
Characterization and Quality Control
To ensure the synthesized and purified TMBP meets the required specifications for its intended application, rigorous analytical characterization is necessary.
| Property | Analytical Technique | Typical Values/Observations |
| Purity | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)[10][11][12] | >99% for high-purity grades |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) | Spectra consistent with the structure of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- |
| Melting Point | Differential Scanning Calorimetry (DSC), Melting Point Apparatus | 222-225°C[1][13] |
| Residual Solvents | Gas Chromatography-Headspace (GC-HS) | Within acceptable limits as per ICH guidelines |
| Inorganic Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Low levels of residual catalyst metals (e.g., copper) |
Safety and Handling
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is classified as an irritant.[14] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[10][14]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use in a well-ventilated area or under a fume hood to avoid breathing dust.[10][15]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like oxidizing agents.[10]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[10][15]
Conclusion
The synthesis and purification of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is a well-established process, with the oxidative coupling of 2,6-dimethylphenol being the most common synthetic route. Careful control over reaction conditions is essential to maximize the yield of the desired C-C coupled product. Subsequent purification, typically through recrystallization or sublimation, is critical to achieve the high purity required for its applications in advanced materials. Adherence to safety protocols is mandatory during the handling and processing of this chemical. This guide provides a foundational understanding for researchers and professionals working with this important biphenol.
References
- Mechanistic investigations on the oxidative coupling of 2,6-dimethylphenol have led to the development of a selective and efficient procedure to prepare 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol, via a C–C coupling, mediated by a hypervalent form of iodine, i.e. (diacetoxyiodo)benzene and for which a mechanis. RSC Publishing.
- A process for the purification of crude 2,2-bis (3,5-dimethyl-4-hydroxyphenyl) propane (= tetramethylbisphenol A = TMBPA) by recrystallization from water-containing alcohols.
- Process for purification of tetramethylbiphenol by entrainment sublimation.
- 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490. PubChem.
- Ab Initio Calculations on 2,6-Dimethylphenol and 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol. Evidence of an Important Role for the Phenoxonium Cation in the Copper-Catalyzed Oxidative Phenol Coupling Reaction. Journal of the American Chemical Society.
- Preparation method of 3,3', 5, 5' -tetramethyl biphenol.
- Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. American Chemical Society.
- 3,3 ', 5,5'-Tetramethyl-4,4'-biphenol and method for producing the same.
- 3,3,5,5-Tetramethylbiphenyl-4,4-diol. ChemBK.
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circul
- SAFETY D
- SAFETY D
- a validated rapid rp-uhplc method for determination of assay and rel
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- Method 8041A: Phenols by Gas Chrom
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TMBP as a monomer for high-performance polymers
An In-depth Technical Guide: 2,2',6,6'-Tetramethyl-4,4'-biphenol (TMBP) as a Foundational Monomer for High-Performance Polymers
Abstract
The relentless pursuit of advanced materials with superior thermal, mechanical, and chemical stability has driven significant innovation in polymer science. Central to this progress is the development of specialized monomers that impart exceptional properties to the resulting polymer backbone. This technical guide focuses on 2,2',6,6'-tetramethyl-4,4'-biphenol (TMBP), a biphenolic monomer distinguished by its unique molecular architecture. We will explore the intrinsic structural characteristics of TMBP, detail its synthesis and subsequent polymerization into high-performance polycarbonates and poly(arylene ether)s, and provide a comprehensive analysis of the resulting polymers' properties. This document serves as a resource for researchers and materials scientists, offering not only theoretical insights but also actionable experimental protocols and characterization workflows.
The TMBP Monomer: A Structural Basis for High Performance
At the heart of any high-performance polymer lies the inherent structure of its monomeric building blocks. 2,2',6,6'-Tetramethyl-4,4'-biphenol (TMBP), also known as 3,3',5,5'-tetramethyl-1,1'-biphenyl-4,4'-diol (CAS No. 2417-04-1), is an exemplar of rational monomer design.[1][2] Its chemical structure is the primary determinant of the superior properties it confers to polymers.
Core Structural Attributes
The exceptional performance of TMBP-derived polymers stems from a combination of three key molecular features[2]:
-
Rigid Biphenyl Skeleton: The two phenyl rings linked by a C-C bond create a rigid, non-coplanar core. This rigidity is directly translated to the polymer backbone, restricting chain mobility and significantly contributing to high glass transition temperatures (Tg) and mechanical strength.[2]
-
Steric Hindrance: The four methyl groups at the ortho-positions (2,2',6,6') to the hydroxyl groups introduce significant steric hindrance. This structural feature further stiffens the polymer chain by restricting rotational freedom around the biphenyl linkage, amplifying the effect of the rigid core.[2]
-
Reactive Phenolic Hydroxyls: The two hydroxyl groups at the para-positions (4,4') are the active sites for polymerization.[2] They readily participate in reactions like esterification and etherification, allowing TMBP to be incorporated into a variety of polymer systems, including polyesters, polycarbonates, polyurethanes, and polyethers.[3]
This trifecta of rigidity, steric hindrance, and reactive functionality makes TMBP an ideal monomer for creating polymers that outperform conventional materials in demanding applications.[2]
Caption: General workflow for the synthesis and purification of TMBP monomer.
Experimental Protocol: Laboratory-Scale TMBP Synthesis
This protocol is a representative example for educational purposes. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet/outlet.
-
Reagent Charging: Charge the flask with 2,6-dimethylphenol (DMP) and a suitable solvent (e.g., toluene).
-
Catalyst Introduction: Introduce the catalyst system. For a copper-catalyzed system, this would involve a copper salt (e.g., CuCl) and an amine ligand (e.g., TMEDA). [4]4. Reaction Execution: While stirring vigorously, sparge oxygen or air through the solution at a controlled rate. Maintain the reaction temperature, typically between 20-40 °C, using a water bath. [4]5. Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to track the consumption of DMP and the formation of TMBP.
-
Work-up: Once the reaction reaches completion, quench it by adding a dilute acid solution (e.g., HCl) to precipitate the product and neutralize the catalyst.
-
Isolation: Filter the crude product and wash it thoroughly with water and then a non-polar solvent like hexane to remove unreacted DMP and byproducts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/methanol) to obtain high-purity TMBP as a white powder.
-
Drying: Dry the purified TMBP crystals in a vacuum oven at 80 °C overnight. The final product should have a purity of >99%, as confirmed by GC or HPLC. [1]
Polymerization Pathways: From TMBP to High-Performance Polymers
TMBP's bifunctional nature allows it to be a key component in various polycondensation reactions, leading to commercially significant engineering thermoplastics.
TMBP-Based Polycarbonates
TMBP can be used to synthesize polycarbonates with significantly enhanced thermal and mechanical properties compared to standard Bisphenol A polycarbonate (BPA-PC). [5]A key advantage is the ability to use a green, non-phosgene melt-transesterification process. [5]
-
Causality: The addition of the rigid, bulky TMBP monomer into the polycarbonate chain restricts segmental motion far more effectively than BPA. This directly results in a higher glass transition temperature (Tg) and increased stiffness (modulus). [5] Experimental Protocol: Synthesis of TMBP/BPA Copolycarbonate via Melt Transesterification
-
Reactor Charging: In a high-temperature glass reactor equipped with a mechanical stirrer and a distillation outlet, charge TMBP, Bisphenol A (BPA), and diphenyl carbonate (DPC). Add a suitable catalyst, such as a mixture of NaOH and boric acid. [5]2. Esterification (Stage 1): Heat the mixture under a nitrogen atmosphere to ~180-220 °C. Phenol will begin to distill off as the transesterification reaction proceeds.
-
Polycondensation (Stage 2): Gradually increase the temperature to ~250-280 °C while slowly applying a vacuum. This crucial step removes the phenol byproduct, driving the polymerization reaction toward high molecular weight according to Le Châtelier's principle.
-
Completion: The reaction is complete when the desired viscosity (as indicated by stirrer torque) is reached.
-
Product Isolation: Cool the reactor and extrude the molten polymer. The resulting solid copolycarbonate can then be pelletized for further processing and characterization.
TMBP-Based Poly(arylene ether)s (PAEs)
TMBP is also a critical monomer for producing various PAEs, such as polyetherketones and polyethersulfones. [2][6]These materials are known for their exceptional thermal stability and chemical resistance. [7]The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr), where the phenoxide form of TMBP reacts with an activated aryl dihalide.
-
Causality: The ether linkages provide some flexibility for processability, while the rigid TMBP and aromatic ketone/sulfone units maintain a very high Tg and thermal stability, making these polymers suitable for extreme environments. [6]
Caption: Primary polymerization routes for TMBP into high-performance polymers.
Properties and Performance Analysis
The incorporation of TMBP imparts a distinct and desirable property profile to polymers. The most significant improvements are seen in thermal and mechanical performance.
Quantitative Data Summary
The following table summarizes typical property enhancements achieved by incorporating TMBP, using polycarbonate as a prime example.
| Property | Standard BPA-PC | TMBP/BPA Copolycarbonate (50/50) | TMBP Homopolycarbonate | Justification for Improvement |
| Glass Transition Temp. (Tg) | ~143 °C [5] | ~150 °C [5] | > 154 °C [5] | Increased chain rigidity and steric hindrance from TMBP restrict segmental motion. [2][5] |
| 5% Weight Loss Temp. (Td5%) | ~450 °C | > 460 °C [5] | > 470 °C | The stable biphenyl structure enhances thermal decomposition resistance. |
| Tensile Strength | ~60 MPa | > 70 MPa | > 80 MPa | Rigid polymer backbone leads to higher stress tolerance before yielding. [5] |
| Modulus of Elasticity | ~2.4 GPa | > 2.6 GPa | > 2.8 GPa | The stiff TMBP unit significantly increases the material's intrinsic stiffness. [5] |
Note: Exact values can vary based on molecular weight and specific processing conditions.
Polymer Characterization Workflow
A robust characterization protocol is essential to validate the synthesis and performance of TMBP-based polymers.
Protocol: Standard Characterization Suite
-
Structural Verification (FTIR/NMR):
-
FTIR: Dissolve a small amount of polymer in a suitable solvent (e.g., chloroform), cast a film on a KBr plate, and record the spectrum. Confirm the presence of key functional groups (e.g., carbonate C=O stretch at ~1770 cm⁻¹, ether C-O stretch at ~1240 cm⁻¹).
-
¹H NMR: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). Confirm the chemical structure by integrating and assigning proton signals, verifying the ratio of TMBP to other comonomers. [5]2. Molecular Weight (GPC/SEC):
-
Dissolve the polymer in a mobile phase solvent (e.g., THF or chloroform) and inject it into a GPC/SEC system calibrated with polystyrene standards. Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). [8]3. Thermal Properties (DSC/TGA):
-
DSC: Heat a small sample (~5-10 mg) in an aluminum pan under a nitrogen atmosphere, typically at a rate of 10 °C/min. The midpoint of the step change in the heat flow curve determines the Tg. [5] * TGA: Heat a sample (~10 mg) in a crucible under nitrogen at a rate of 10 °C/min from room temperature to 800 °C. Determine the onset of decomposition and the temperature at 5% weight loss (Td5%). [5]4. Mechanical Properties (Tensile Testing):
-
Prepare standardized test specimens (e.g., dog-bone shape) by injection molding or compression molding.
-
Conduct tensile tests on a universal testing machine according to ASTM D638 standards to determine tensile strength, modulus of elasticity, and elongation at break. [5]
-
Caption: Standard workflow for the characterization of TMBP-based polymers.
Applications Driven by Performance
The superior properties of TMBP-based polymers make them ideal for applications where commodity plastics fail.
-
Electronics and Electrical: Due to their high heat resistance and excellent dielectric properties, they are used for connectors, insulators, and as low-viscosity epoxy resin modifiers for electronic packaging materials that resist cracking. [3][5][9]* Automotive and Aerospace: Their high strength-to-weight ratio and thermal stability are leveraged in under-the-hood components, structural parts, and interior panels where fire resistance is critical. [10]* Medical Devices: Biocompatible grades of TMBP-based polymers can be sterilized using high-temperature methods and are used for surgical tools and durable medical equipment housings. [5]* Advanced Filtration Membranes: The inherent rigidity of the TMBP backbone can be exploited to create polymers of intrinsic microporosity (PIMs) for gas separation or robust poly(arylene ether) membranes for water purification in harsh chemical or high-temperature environments. [6]
Conclusion
2,2',6,6'-Tetramethyl-4,4'-biphenol is more than just another specialty monomer; it is a foundational building block for a class of high-performance polymers. Its meticulously designed structure—marrying a rigid biphenyl core with sterically demanding methyl groups—provides a clear and predictable pathway to materials with exceptional thermal and mechanical properties. By understanding the causal link between this molecular architecture and the macroscopic performance of the resulting polymers, researchers and engineers can continue to push the boundaries of material science, developing next-generation plastics for the most demanding technological challenges. The synthetic and analytical protocols outlined in this guide provide a validated framework for the exploration and application of TMBP-based polymer systems.
References
-
Title: Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC Source: PubMed Central URL: [Link]
-
Title: 2,2',6,6'-Tetramethyl-4,4'-biphenol - Key Building Blocks for High Performance Materials and Synthesis Source: Career Henan Chemical Co. URL: [Link]
-
Title: The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst Source: ResearchGate URL: [Link]
-
Title: Selective oxidative para C–C dimerization of 2,6-dimethylphenol Source: RSC Publishing URL: [Link]
-
Title: Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation Source: Journal of the American Chemical Society URL: [Link]
-
Title: Tetramethyl bisphenol F - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol: Highly Thermostable Poly(phenylene ether) Source: ResearchGate URL: [Link]
-
Title: A Microporous Poly(Arylene Ether) Platform for Membrane-Based Gas Separation Source: ChemRxiv URL: [Link]
-
Title: 2,2',6,6'-Tetramethyl-4,4'-biphenol Source: Career Henan Chemical Co. URL: [Link]
-
Title: Poly(arylene ether)s-Based Polymeric Membranes Applied for Water Purification in Harsh Environment Conditions: A Mini-Review Source: MDPI URL: [Link]
-
Title: The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters Source: MDPI URL: [Link]
-
Title: TYPICAL PROPERTIES of POLYCARBONATE Source: iPolymer URL: [Link]
-
Title: Applications of Various Types of Polymer-Based Composites Source: ResearchGate URL: [Link]
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Topic: The Strategic Application of 3,3',5,5'-Tetramethyl-4,4'-biphenol in Advanced Material Science
An In-depth Technical Guide
Audience: Researchers, Material Scientists, and Polymer Development Professionals
Abstract
3,3',5,5'-Tetramethyl-4,4'-biphenol (TMBP), a sterically hindered aromatic diol, represents a cornerstone monomer for the next generation of high-performance polymers. Its unique molecular architecture—characterized by a rigid biphenyl backbone flanked by four methyl groups—imparts a combination of exceptional thermal stability, mechanical robustness, and hydrolytic resistance to a wide array of polymeric systems. This guide moves beyond a simple recitation of properties to provide a causal analysis of how TMBP's structure translates into tangible performance gains in engineering plastics and thermosetting resins. We will explore its pivotal role in enhancing polycarbonates, polyesters, and epoxy resins, and delve into advanced applications such as electronic packaging and the synthesis of metal-organic frameworks (MOFs). This document is intended as a practical, field-proven resource, complete with detailed experimental protocols and comparative data to inform and accelerate research and development efforts.
The Molecular Mandate: Understanding Tetramethylbiphenol's Core Attributes
The efficacy of any monomer is dictated by its chemical structure. For Tetramethylbiphenol (CAS 2417-04-1), its value proposition in material science is rooted in three defining features.[1]
-
Rigid Biphenyl Core: The C-C linkage between the two phenyl rings creates a rigid, non-coplanar backbone.[1] When incorporated into a polymer chain, this rigidity fundamentally restricts segmental motion, which is the primary reason for the significantly elevated glass transition temperatures (Tg) observed in TMBP-based polymers.[1]
-
Steric Hindrance from Methyl Groups: The four methyl groups at the 2, 2', 6, and 6' positions act as molecular "bumpers."[1] This steric hindrance not only enhances the molecule's rigidity but also serves two critical functions: it protects the reactive hydroxyl groups and disrupts polymer chain packing. This disruption can surprisingly improve solubility in organic solvents, easing processability compared to unsubstituted biphenol analogs.[2]
-
Dual Reactive Phenolic Hydroxyls: The two hydroxyl groups at the 4 and 4' positions are the gateways for polymerization.[1] They readily participate in esterification, etherification, and condensation reactions, allowing TMBP to serve as a versatile building block for a diverse range of materials, from thermoplastics to thermosets and even as a ligand in catalysis.[1][3]
The synthesis of TMBP is most commonly achieved via the oxidative coupling of 2,6-dimethylphenol.[4] This process dimerizes the precursor to form the characteristic biphenol structure. Various catalytic systems, including those based on hypervalent iodine or activated cupric oxide, have been developed to optimize yield and selectivity for this C-C coupling reaction.[5][6]
Diagram 1: Synthesis of Tetramethylbiphenol
This diagram illustrates the fundamental oxidative coupling reaction to produce TMBP.
Caption: Curing of TMBP epoxy monomer to form a rigid network.
Cyanate Ester Resins
For applications demanding even higher performance, such as in aerospace composites and high-speed electronics, TMBP-based cyanate ester resins are emerging as a superior alternative to epoxies. [7]These thermosets offer:
-
Even lower moisture absorption.
-
Excellent dielectric properties (low dielectric constant and loss tangent).
-
Exceptional thermal stability, retaining their properties at very high temperatures. [7]
Advanced & Niche Applications
The unique structure of TMBP opens doors to specialized, high-value applications beyond traditional polymer synthesis.
-
Catalysis: The phenolic hydroxyls can act as ligands, coordinating with metal ions like titanium and aluminum to form well-defined metal complexes. [3]These complexes have shown high activity and selectivity as catalysts in olefin polymerization and asymmetric synthesis, processes vital to the pharmaceutical and fine chemical industries. [3]* Metal-Organic Frameworks (MOFs): The rigidity and defined geometry of TMBP make it an excellent choice for an organic linker in the construction of MOFs. [3]These crystalline, porous materials have vast internal surface areas, making them highly effective for applications like carbon dioxide capture and hydrogen storage. [3]
Quantitative Performance Data
The theoretical advantages of incorporating TMBP are validated by empirical data. The following table summarizes the typical performance enhancements observed when TMBP is used to modify standard polymers.
| Property | Standard BPA Polycarbonate | TMBP-Modified Polycarbonate | Standard BPA Epoxy (cured) | TMBP-Based Epoxy (cured) |
| Glass Transition Temp. (Tg) | ~150 °C | >180 °C [8] | ~130-160 °C | >180 °C [9][10] |
| Tensile Strength | ~60 MPa | >70 MPa [11][12] | ~70-85 MPa | >85 MPa |
| Moisture Absorption (24hr) | ~0.15% | <0.12% | ~0.2-0.4% | <0.15% [13] |
| Dielectric Constant (1 MHz) | ~3.0 | <2.9 | ~3.6 | ~3.2 |
Note: Values are representative and can vary based on specific formulations, molecular weight, and curing conditions.
Conclusion and Future Outlook
3,3',5,5'-Tetramethyl-4,4'-biphenol is more than just another monomer; it is a strategic tool for targeted material enhancement. Its rigid, sterically hindered structure provides a direct and predictable pathway to improving the thermal stability, mechanical strength, and hydrolytic resistance of both thermoplastic and thermosetting polymers. The causality is clear: restricting polymer chain mobility and introducing hydrophobicity at the molecular level leads to more durable and reliable macroscopic materials.
Future research will likely focus on synthesizing novel TMBP derivatives to further tune properties for hyper-specialized applications, such as materials for extreme temperature environments or next-generation telecommunications hardware. As industries continue to demand materials that push the boundaries of performance, the role of TMBP is set to expand, solidifying its position as a key enabler of advanced material science.
References
- Selective oxidative para C–C dimerization of 2,6-dimethylphenol. RSC Publishing.
- 3,3',5,5'-Tetramethyl-4,4'-biphenol: Applications in Catalysis & MOFs. NINGBO INNO PHARMCHEM CO.,LTD.
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.
- Optimizing Polymer Performance with Tetramethyl Bisphenol A. Ningbo Inno Pharmchem Co.,Ltd.
- Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems.
- Viable One-Pot Procedures for Electrooxidative Coupling of 2,6-Di-tert. Electroorganic Synthesis.
- Synthesis, characterization and thermal properties of tetramethyl biphenol-based epoxy resin for electronic encapsulation.
- Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine.
- Tetramethyl Bisphenol F Cyan
- Preparation of biphenol by the oxidative coupling of alkylphenols.
- Curing Properties of an Epoxy Resin Containing Biphenyl Structure.
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. PubMed Central.
- 2,2',6,6'-Tetramethyl-4,4'-biphenol. Career Henan Chemical Co.
- 2,2',6,6'-Tetramethyl-4,4'-biphenol | 2417-04-1. ChemicalBook.
- 3,3 ', 5,5'-Tetramethyl-4,4'-biphenol and method for producing the same.
- Polyether ether ketone. Wikipedia.
- Process for preparing 2,6-dimethylphenol.
- Process for producing P,P'-biphenol.
- PEEK Polyether ether ketone. Elektra BG.
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- Flame Retardant from Eugenol as Green Modifier for Epoxy Resins. MDPI.
- What is Poly-ether-ether-ketone (PEEK) Polymer?
- Selection of Epoxy Resins for Electronic Packaging. Tetra.
- PEEK plastics - Polyetheretherketone properties & applic
- Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modific
- Preparation of Phenolic Epoxy-Based Electronic Packaging Materials with High Thermal Conductivity by Creating an Interfacial He
- Polyether ether ketone (PEEK Plastic)
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- Printable Materials and Devices for Electronic Packaging.
- Thermal Tunable Tribological Behavior of Shape Memory Biphenyl Epoxy Resin. MDPI.
- Flame retardant based on bisphenol-A bis (diphenyl phosphate).
- Recyclable High-Performance Epoxy-Anhydride Resins with DMP-30 as the Catalyst of Transesterific
- Electronics packaging materials and component-level degrad
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A Researcher's Guide to Sourcing High-Purity 3,3',5,5'-Tetramethylbiphenol for Advanced Applications
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who utilize 3,3',5,5'-tetramethylbiphenol in their work. It provides a comprehensive overview of the critical considerations for sourcing this essential chemical, with a focus on ensuring the highest purity for demanding applications.
The Critical Role of Purity in Tetramethylbiphenol Applications
3,3',5,5'-Tetramethylbiphenol (TMBP) is a sterically hindered biphenol that serves as a crucial monomer and intermediate in the synthesis of a wide range of high-performance materials. Its unique structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. In the realm of drug discovery and development, high-purity intermediates are paramount to ensure the safety, efficacy, and reproducibility of therapeutic candidates. Even trace impurities can lead to unforeseen side reactions, altered biological activity, and compromised study outcomes.
High-purity TMBP is particularly vital in the following applications:
-
High-Performance Polymers: TMBP is a key building block for advanced polymers such as polyetherketones (PEKs), polyarylates (PARs), and specialty epoxy resins. In these applications, impurities can disrupt polymerization, leading to lower molecular weights, reduced thermal stability, and compromised mechanical properties of the final material.
-
Liquid Crystal Polymers (LCPs): The synthesis of LCPs demands monomers of exceptional purity to ensure the formation of well-ordered liquid crystalline phases. Impurities can act as defects, disrupting the mesophase and negatively impacting the unique anisotropic properties of LCPs.
-
Electronic Materials: In the electronics industry, TMBP is used in the production of epoxy resin compositions for encapsulating integrated circuits.[1] The presence of ionic or metallic impurities can be detrimental to the dielectric properties and long-term reliability of electronic components.[2]
-
Drug Development Intermediates: As a versatile chemical intermediate, TMBP and its derivatives are employed in the synthesis of complex organic molecules for pharmaceutical research. The purity of these intermediates is non-negotiable, as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of toxic byproducts or isomers with undesirable pharmacological profiles.[3]
Understanding the Synthesis and Potential Impurities of Tetramethylbiphenol
A thorough understanding of the synthetic routes to TMBP is essential for anticipating potential impurities. The most common method for synthesizing TMBP involves the oxidative coupling of 2,6-dimethylphenol.[4] This process can be carried out using various catalysts and reaction conditions, which in turn can influence the impurity profile of the final product.
A common two-step synthesis process involves the oxidation of 2,6-dimethylphenol to 3,3',5,5'-tetramethyl-4,4'-diphenoquinone, followed by a reduction to yield TMBP.[5]
Potential impurities that may arise from the synthesis and purification processes include:
-
Unreacted 2,6-dimethylphenol: Incomplete reaction can leave residual starting material.
-
3,3',5,5'-Tetramethyl-4,4'-diphenoquinone: Incomplete reduction of the intermediate can result in its presence in the final product.
-
Polymeric byproducts: Over-oxidation or side reactions can lead to the formation of higher molecular weight oligomers.
-
Catalyst residues: Depending on the catalyst used (e.g., copper salts), trace metals may remain in the product.[2]
-
Solvents: Residual solvents from the reaction and purification steps may be present.
Purification methods such as recrystallization and sublimation are employed to remove these impurities.[6] However, the efficiency of these methods can vary, making it crucial for the end-user to have robust analytical techniques to verify the purity of the supplied material.
A Curated List of Commercial Suppliers for High-Purity Tetramethylbiphenol
The selection of a reliable supplier is a critical step in ensuring the quality and consistency of your research. The following table provides a list of commercial suppliers known to offer 3,3',5,5'-tetramethylbiphenol. Researchers should always request a certificate of analysis (CoA) and, if necessary, perform their own purity verification.
| Supplier | Purity Offered (Typical) | CAS Number | Notes |
| Thermo Scientific Chemicals | 97+% | 25570-02-9 | A well-established supplier for research chemicals. |
| Fisher Scientific | 97+% | 25570-02-9 | Offers a range of chemicals for laboratory and research use. |
| Strem Chemicals | 99% | 26567-10-2 (isomer) | Specializes in high-purity inorganic and organometallic chemicals. Note the different CAS for the 2,2'-biphenol isomer. |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | 2417-04-1 | A manufacturer and supplier based in China, offering the material for advanced applications.[7] |
| Deepak Novochem Technologies Limited | Not specified | Not specified | An Indian manufacturer of specialty chemicals.[8] |
| Pharmaffiliates | Not specified | 2417-04-1 | A supplier of pharmaceutical reference standards and impurities.[9] |
| ChemicalBook | Varies by supplier | 2417-04-1 | A platform that lists multiple suppliers, with purities often listed as ≥99%. |
Disclaimer: This list is not exhaustive and is intended for informational purposes only. It is the responsibility of the researcher to qualify and select the most appropriate supplier for their specific needs.
A Step-by-Step Workflow for Supplier Qualification
A systematic approach to qualifying a supplier for high-purity TMBP is crucial for mitigating risks in research and development. The following workflow, illustrated in the diagram below, outlines the key steps.
Caption: A workflow diagram for the qualification of a high-purity chemical supplier.
Experimental Protocols for Purity Verification
Independent verification of purity is a cornerstone of good scientific practice. The following are detailed, step-by-step methodologies for key analytical techniques used to assess the purity of 3,3',5,5'-tetramethylbiphenol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for TMBP.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of a TMBP reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the TMBP to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where TMBP has significant absorbance (e.g., 280 nm).
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by quantifying against the calibration curve.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For phenolic compounds like TMBP, derivatization may sometimes be employed to improve peak shape and sensitivity, though direct analysis is also possible.
Protocol for Direct Analysis:
-
Carrier Gas: Use a high-purity inert gas such as helium or nitrogen.
-
Sample Preparation: Dissolve a known amount of the TMBP sample in a suitable solvent such as acetone or methanol to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Injection Mode: Split injection.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The purity is typically assessed using the area percent method, where the area of the TMBP peak is divided by the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for structural confirmation and can also be used for purity assessment by identifying signals from impurities.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the TMBP sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiment: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Chemical Shifts: Compare the observed chemical shifts and coupling patterns with the expected spectrum for 3,3',5,5'-tetramethylbiphenol.
-
Integration: Integrate the peaks corresponding to the TMBP protons and any impurity peaks. The relative molar ratio of impurities can be estimated from the integration values if the number of protons for both the compound and the impurity are known.
-
By employing these rigorous analytical methods, researchers can confidently verify the purity of their TMBP, ensuring the integrity and reliability of their experimental results.
Conclusion
The procurement of high-purity 3,3',5,5'-tetramethylbiphenol is a critical, yet often overlooked, aspect of successful research and development in materials science and drug discovery. A proactive and analytical approach to supplier selection and qualification, coupled with in-house purity verification, is the most effective strategy for mitigating risks associated with chemical impurities. This guide provides a framework for researchers to make informed decisions, ultimately leading to more robust and reproducible scientific outcomes.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Performance 3,3',5,5'-Tetramethyl-4,4'-biphenol (CAS 2417-04-1). Retrieved from [Link]
- Google Patents. (n.d.). CN118496064A - Preparation method of 3,3',5,5'-tetramethyl biphenol.
- Google Patents. (n.d.). CN116120154B - Preparation method of 3,3',5,5'-tetramethyl biphenol applied to electronic material.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,3',5,5'-Tetramethyl-4,4'-biphenol: Applications in Catalysis & MOFs. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol. Retrieved from [Link]
- Google Patents. (n.d.). US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation.
- Google Patents. (n.d.). JP2003327554A - 3,3',5,5'-Tetramethyl-4,4'-biphenol and method for producing the same.
-
ResearchGate. (2011). Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. Retrieved from [Link]
-
China Plastics. (2015). Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2016). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2007). Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
ARC Journals. (2016). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. Retrieved from [Link]
-
Ingenta Connect. (1989). Capillary Gas Chromatography Analysis of By-Products of Bisphenol A Synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol. Retrieved from [Link]
-
Semantic Scholar. (2013). Vibrational, NMR spectrum and orbital analysis of 3,3',5,5'-tetrabromobisphenol A: a combined experimental and computational study. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in The Polymer Dispersed Liquid Crystal Composite and Its Applications. Retrieved from [Link]
-
PubChem. (n.d.). Tetramethylbiphenol. Retrieved from [Link]
-
Deepak Novochem Technologies Limited. (2022). Tetra Methyl Biphenol. Retrieved from [Link]
-
National Toxicology Program. (2015). Protocol for Systematic Review of Bisphenol A (BPA) Analogues. Retrieved from [Link]
-
MDPI. (2022). Unleashing the Power of Bio-based Thermotropic Liquid Crystal Modifiers: Toughening and Reinforcing Petroleum-based Epoxy Resin without Compromising Other Properties. Retrieved from [Link]
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- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032465) [hmdb.ca]
- 4. Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN118496064A - Preparation method of 3,3', 5' -tetramethyl biphenol - Google Patents [patents.google.com]
- 6. US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. dntl.co.in [dntl.co.in]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Synthesis of High-Performance TMBP-Based Epoxy Resins: An Application Note and Protocol
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of high-performance epoxy resins based on 3,3’,5,5’-tetramethyl-4,4’-biphenol (TMBP). TMBP-based epoxy resins are gaining significant attention in advanced materials science due to their superior thermal stability, low dielectric properties, and high glass transition temperatures, making them ideal candidates for applications in aerospace, electronics, and high-performance composites.[1][2] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth insights into the synthesis, characterization, and curing of these advanced thermosetting polymers.
Introduction: The Rationale for TMBP-Based Epoxy Resins
Conventional epoxy resins, often based on bisphenol A (BPA), have been workhorses in various industries for decades. However, the increasing demand for materials with enhanced performance under extreme conditions has driven the development of novel epoxy systems. TMBP stands out as a precursor due to its rigid biphenyl backbone and the presence of four methyl groups. These structural features impart several desirable properties to the resulting epoxy resin:
-
High Glass Transition Temperature (Tg): The rigid biphenyl structure restricts segmental motion in the cured polymer network, leading to a significantly higher Tg compared to BPA-based epoxies.[1]
-
Excellent Thermal Stability: The steric hindrance provided by the methyl groups protects the ether linkages from thermal degradation, enhancing the overall thermal stability of the resin.[1]
-
Low Dielectric Constant and Dissipation Factor: The non-polar nature of the TMBP molecule contributes to low dielectric properties, which is crucial for applications in high-frequency electronics and semiconductor packaging.[3]
-
Improved Mechanical Properties: The inherent rigidity of the TMBP structure translates to high modulus and strength in the cured epoxy network.[4]
This guide will walk you through a step-by-step synthesis of TMBP diglycidyl ether (TMBP-DGE), followed by its curing with a suitable agent to form a high-performance thermoset.
Synthesis of TMBP Diglycidyl Ether (TMBP-DGE)
The synthesis of TMBP-DGE is a two-step process involving the reaction of TMBP with an excess of epichlorohydrin (ECH) in the presence of a catalyst, followed by a dehydrochlorination step using a base.[5][6][7]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl groups of TMBP, activated by a base, act as nucleophiles and attack the electrophilic carbon of the epoxide ring in epichlorohydrin. This is followed by the elimination of a chloride ion and subsequent ring-closing to form the glycidyl ether.
Diagram 1: Synthesis of TMBP-DGE
Caption: Workflow for the synthesis of TMBP-DGE.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established laboratory procedures.[5]
Materials and Equipment:
-
3,3’,5,5’-tetramethyl-4,4’-biphenol (TMBP)
-
Epichlorohydrin (ECH)
-
Tetrabutylammonium bromide (TBAB) or other suitable quaternary ammonium salt catalyst
-
Sodium hydroxide (NaOH)
-
Benzene or other suitable solvent
-
Acetone
-
Deionized water
-
Silver nitrate (AgNO₃) solution (for testing)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Vacuum oven
Procedure:
-
Reaction Setup: In a 1000 mL three-neck flask, add 0.3 mol of TMBP monomer, 6 mol of epichlorohydrin, and 0.005 mol of a quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide).[5] Expert Insight: The large excess of epichlorohydrin is crucial to ensure complete glycidylation of both hydroxyl groups on the TMBP and to minimize the formation of higher molecular weight oligomers.
-
First Stage Reaction (Etherification): Heat the reaction mixture to 105°C under constant stirring. Maintain this temperature for 8 hours.[5] Causality: This step facilitates the nucleophilic attack of the phenoxide ion (formed in situ) on the epichlorohydrin, leading to the formation of the chlorohydrin intermediate.
-
Removal of Excess Epichlorohydrin: After the initial reaction, cool the mixture and remove the unreacted epichlorohydrin under reduced pressure using a rotary evaporator.
-
Second Stage Reaction (Dehydrochlorination): Cool the reaction system to room temperature. Add 5 mol of benzene as a solvent and a 30 wt% aqueous solution of NaOH (1 mol) under vigorous stirring. Heat the mixture to 80°C and maintain for 4 hours.[5] Expert Insight: This step is the dehydrochlorination or ring-closing step, where the base abstracts a proton from the hydroxyl group of the chlorohydrin intermediate, leading to the formation of the epoxide ring and sodium chloride as a byproduct.
-
Purification:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer repeatedly with deionized water until the aqueous layer is neutral and free of chloride ions. The absence of chloride ions can be confirmed by testing a sample of the aqueous layer with a silver nitrate solution (no white precipitate of AgCl should form).[5]
-
Remove the solvent (benzene) from the organic layer by distillation under reduced pressure.
-
-
Drying: Dry the resulting viscous product in a vacuum oven at 75°C for 24 hours to obtain the crude TMBP-DGE.[5] The yield is typically in the range of 85-90%.
Table 1: Typical Reactant Ratios for TMBP-DGE Synthesis [5]
| Reactant | Molar Ratio (relative to TMBP) |
| TMBP | 1 |
| Epichlorohydrin | 10 - 30 |
| Quaternary Ammonium Salt | 0.01 - 0.03 |
| Sodium Hydroxide | 1.5 - 4.3 |
Curing of TMBP-Based Epoxy Resins
Curing is the process of converting the low-molecular-weight liquid TMBP-DGE into a hard, infusible, and insoluble three-dimensional network. This is achieved by reacting the epoxy resin with a curing agent (hardener).[8]
Selection of Curing Agent
The choice of curing agent significantly influences the final properties of the thermoset. For high-performance applications requiring high thermal stability, aromatic amines are often preferred. 4,4’-diaminodiphenyl methane (DDM) is a commonly used curing agent for TMBP-based epoxy resins.[1][9]
Curing Mechanism
The curing process involves the nucleophilic addition of the amine groups of the curing agent to the epoxide rings of the TMBP-DGE. Each active hydrogen on the amine can react with an epoxy group, leading to the formation of a highly cross-linked network.[10][11]
Diagram 2: Curing of TMBP-DGE with an Amine Hardener
Caption: General workflow for curing TMBP-DGE.
Detailed Curing Protocol
Materials and Equipment:
-
TMBP-DGE (synthesized as per the previous protocol)
-
4,4’-diaminodiphenyl methane (DDM)
-
Beaker
-
Hot plate with magnetic stirrer
-
Mold (e.g., silicone or aluminum)
-
Programmable oven
Procedure:
-
Preparation of the Mixture:
-
Determine the stoichiometric ratio of the TMBP-DGE and DDM. The optimal ratio is typically when the number of epoxy groups is equal to the number of active amine hydrogens.
-
Preheat the TMBP-DGE to a temperature that reduces its viscosity for easy mixing (e.g., 80-100°C).
-
Add the calculated amount of DDM to the molten TMBP-DGE and stir until the DDM is completely dissolved and a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a preheated mold.
-
Curing Schedule: Transfer the mold to a programmable oven and follow a staged curing schedule. A typical schedule might be:
-
100°C for 2 hours
-
140°C for 2 hours
-
160°C for 2 hours[9]
-
Expert Insight: A staged curing process is essential to control the exotherm of the reaction and to ensure a uniform and complete cure. Rushing the cure at a high temperature can lead to internal stresses and defects in the final product.
-
-
Post-Curing: For optimal properties, a post-curing step at a temperature above the expected Tg is often recommended. For example, post-curing at 180°C for 1-2 hours can further advance the cross-linking density.[12][13]
-
Cooling: Allow the cured resin to cool down slowly to room temperature to minimize thermal shock and residual stresses.
Table 2: Example Curing Profile for TMBP-DGE/DDM System [9]
| Curing Stage | Temperature (°C) | Duration (hours) |
| Initial Cure | 100 | 2 |
| Intermediate Cure | 140 | 2 |
| Final Cure | 160 | 2 |
| Post-Cure | 180 | 1-2 |
Characterization of TMBP-Based Epoxy Resins
Thorough characterization is essential to validate the synthesis and to understand the properties of the resulting epoxy resin.
Table 3: Key Characterization Techniques
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure of the synthesized TMBP-DGE by identifying characteristic functional groups (e.g., epoxy, hydroxyl, aromatic rings). Also used to monitor the curing process by observing the disappearance of the epoxy peak.[1][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information of the TMBP-DGE monomer, confirming the successful glycidylation.[1] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the cured epoxy resin and to study the curing kinetics.[1][9] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the cured resin by measuring the weight loss as a function of temperature.[1][14] |
| Dynamic Mechanical Analysis (DMA) | To measure the viscoelastic properties of the cured resin, including storage modulus, loss modulus, and tan delta, as a function of temperature. This also provides an accurate determination of Tg.[1] |
| Mechanical Testing | To determine mechanical properties such as tensile strength, flexural strength, and impact strength of the cured material.[4] |
Applications
The exceptional properties of TMBP-based epoxy resins make them suitable for a wide range of high-performance applications, including:
-
Aerospace Composites: Their high strength-to-weight ratio and thermal stability are ideal for manufacturing structural components for aircraft and spacecraft.[2][15]
-
Electronic Packaging and Encapsulation: Their low dielectric constant and high Tg are crucial for protecting sensitive electronic components.[3]
-
High-Performance Adhesives: Their excellent adhesive properties and thermal resistance make them suitable for bonding applications in demanding environments.
-
Coatings: They can be used as protective coatings for various substrates due to their chemical resistance and durability.[16]
Conclusion
The synthesis of TMBP-based epoxy resins offers a pathway to advanced thermosetting materials with superior performance characteristics. By carefully controlling the reaction conditions and curing process, researchers can tailor the properties of these resins to meet the demands of various high-tech applications. This guide provides a solid foundation for the successful synthesis and characterization of TMBP-based epoxy resins, empowering scientists and engineers to explore their full potential.
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Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. ResearchGate. Available at: [Link]
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Curing Behavior and Thermal Properties of Trifunctional Epoxy Resin Cured by 4,4 ‘-Diaminodiphenylmethane. ResearchGate. Available at: [Link]
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How to cure epoxy resin. Union Composites Changzhou Co., Ltd. Available at: [Link]
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Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. MDPI. Available at: [Link]
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Epoxy is a Common Composites Choice for High Performance in Major Industries. Composites One. Available at: [Link]
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(PDF) Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. ResearchGate. Available at: [Link]
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Synthesis of a Sustainable and Bisphenol A-Free Epoxy Resin Based on Sorbic Acid and Characterization of the Cured Thermoset. mediaTUM. Available at: [Link]
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Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. Express Polymer Letters. Available at: [Link]
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Characterization and properties of new silicone-containing epoxy resin. ScienceDirect. Available at: [Link]
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Sustainable Bio-Based Epoxy Resins with Tunable Thermal and Mechanic Properties and Superior Anti-Corrosion Performance. MDPI. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Tetramethylbiphenol Polycarbonates via Melt Transesterification
For: Researchers, scientists, and drug development professionals interested in advanced polymer synthesis.
Introduction: The Strategic Advantage of Melt Transesterification for High-Performance Polycarbonates
Polycarbonates are a class of high-performance thermoplastics renowned for their exceptional impact strength, optical clarity, and thermal stability.[1][2][3] The synthesis of these polymers has traditionally been dominated by interfacial phosgenation, a process that, while effective, relies on the use of highly toxic phosgene and chlorinated solvents like methylene chloride, posing significant environmental and safety concerns.[2][4][5]
The melt transesterification process has emerged as a greener and more sustainable alternative, eliminating the need for hazardous reactants and solvents.[2][6] This solvent-free approach involves the reaction of a dihydroxy compound with a diaryl carbonate, typically bisphenol A (BPA) and diphenyl carbonate (DPC), respectively.[1][7][8] The reaction proceeds in a molten state at elevated temperatures and under vacuum, driving the polymerization forward by the continuous removal of a volatile byproduct, such as phenol.[8]
This guide focuses on the synthesis of polycarbonates derived from 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP), a monomer that imparts enhanced thermal resistance and mechanical properties to the resulting polymer due to the presence of bulky methyl groups.[9] We will provide a detailed, step-by-step protocol for the melt transesterification of TMBP with DPC, delve into the critical process parameters, and discuss the characterization of the final polymer.
Reaction Mechanism and Stoichiometry
The melt transesterification of TMBP with DPC is a two-stage process: an initial transesterification (oligomerization) stage followed by a polycondensation stage.
Stage 1: Transesterification (Oligomerization)
In the first stage, the hydroxyl groups of TMBP react with DPC to form low molecular weight oligomers with phenyl carbonate and hydroxyl end-groups. This reaction is typically carried out at temperatures ranging from 180 to 220°C under an inert atmosphere.[10] Phenol is generated as a byproduct.
Stage 2: Polycondensation
As the temperature is gradually increased (240-300°C) and a high vacuum is applied (<1 mmHg), the oligomers undergo polycondensation.[7][9] In this stage, the terminal hydroxyl and phenyl carbonate groups react, eliminating more phenol and building up the high molecular weight polymer chains.[8] The efficient removal of phenol is crucial to shift the equilibrium towards the formation of a high molecular weight polycarbonate.[8]
A slight excess of DPC (molar ratio of DPC to TMBP between 1.03 and 1.08) is often used to ensure that the final polymer chains are capped with phenyl groups, which contributes to thermal stability.[10][11]
Experimental Workflow
The following diagram illustrates the general workflow for the melt transesterification of tetramethylbiphenol polycarbonate.
Caption: Experimental workflow for TMBP-PC synthesis.
Detailed Protocol
Materials and Equipment:
-
Monomers: 3,3',5,5'-Tetramethyl-4,4'-biphenol (TMBP, high purity), Diphenyl Carbonate (DPC, polymerization grade)
-
Catalyst: A suitable transesterification catalyst such as Lithium Hydroxide (LiOH·H₂O), Cesium Carbonate (Cs₂CO₃), or Tetramethylammonium Hydroxide (TMAH).[9] The choice of catalyst can significantly impact reaction kinetics and polymer properties.[10][12]
-
Reactor: A glass or stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, a vacuum port, and a temperature controller. For laboratory scale, a 250-500 mL reactor is appropriate.
-
Heating System: Heating mantle or oil bath capable of reaching at least 300°C.
-
Vacuum System: A vacuum pump capable of achieving pressures below 1 mmHg.
-
Ancillary Equipment: Vacuum oven, glassware, analytical balance.
Catalyst Selection and Preparation:
The selection of a catalyst is a critical step. Basic catalysts are commonly employed. For this protocol, we will use TMAH, which has been shown to be effective for the synthesis of TMBPA-containing polycarbonates.[13] A stock solution of the catalyst in deionized water or methanol can be prepared for accurate dosing. The catalyst concentration is typically in the range of 10⁻⁴ to 10⁻³ moles per mole of TMBP.[13]
Experimental Procedure:
-
Monomer Preparation: Dry the TMBP and DPC in a vacuum oven at 80-100°C for at least 4 hours to remove any residual moisture, which can negatively impact the polymerization.
-
Reactor Setup: Assemble the reactor system, ensuring all joints are well-sealed to maintain a high vacuum later in the process.
-
Inerting the System: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration of the polymer at high temperatures.
-
Charging the Reactor: Introduce the dried TMBP and DPC into the reactor. A slight molar excess of DPC (e.g., 1.05:1 DPC:TMBP) is recommended.[10][11]
-
Catalyst Addition: Add the catalyst solution to the monomer mixture.
-
Stage 1: Transesterification (Oligomerization):
-
Begin stirring the mixture at a moderate speed (50-100 rpm).
-
Heat the reactor to 180°C under a gentle flow of nitrogen.
-
Maintain this temperature for 60 minutes. During this time, the monomers will melt and begin to react, forming oligomers. Phenol will start to distill from the reaction mixture and can be collected in a receiving flask.
-
Gradually increase the temperature to 220°C over 30 minutes.
-
-
Stage 2: Polycondensation:
-
Gradually apply vacuum to the system, slowly reducing the pressure to below 1 mmHg. Be cautious to avoid excessive foaming as the phenol is removed more rapidly.
-
Simultaneously, increase the temperature to 260°C.
-
As the viscosity of the melt increases, you may need to increase the stirrer torque to ensure adequate mixing.
-
Continue to increase the temperature to 280-300°C and maintain the high vacuum for 60-120 minutes. The increase in viscosity, as indicated by the stirrer torque, is a good indicator of the progression of the polymerization.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached, stop the heating and stirring.
-
Break the vacuum by introducing nitrogen into the reactor.
-
While still hot and molten, extrude the polymer from the reactor into a strand and cool it in a water bath.
-
Pelletize or grind the polymer strand for subsequent analysis.
-
Process Parameters and Their Impact
| Parameter | Typical Range | Impact on Polymer Properties |
| Molar Ratio (DPC:TMBP) | 1.03:1 - 1.08:1 | Affects end-group chemistry and molecular weight. An excess of DPC leads to phenyl-capped chains, enhancing thermal stability.[10] |
| Catalyst Concentration | 10⁻⁴ - 10⁻³ mol/mol TMBP | Higher concentrations increase the reaction rate but can also promote side reactions and discoloration.[13] |
| Transesterification Temp. | 180 - 220°C | Sufficient to initiate the reaction and remove some phenol without significant monomer sublimation. |
| Polycondensation Temp. | 240 - 300°C | Higher temperatures increase the reaction rate but can also lead to thermal degradation if held for too long.[7] |
| Polycondensation Time | 60 - 120 min | Longer times generally lead to higher molecular weight, but a plateau will eventually be reached. |
| Vacuum Level | < 1 mmHg | Crucial for the efficient removal of phenol to drive the polymerization to high molecular weight.[9] |
Characterization of Tetramethylbiphenol Polycarbonate
1. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Dichloromethane or chloroform can be used as the mobile phase.
2. Thermal Properties:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.[9] TMBP-polycarbonate is expected to have a higher Tg than standard BPA-polycarbonate due to the increased rigidity of the polymer backbone.[9]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.
3. Structural Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the formation of the polycarbonate by identifying the characteristic carbonate carbonyl stretch (around 1770 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the incorporation of the TMBP monomer and the overall polymer structure.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Inefficient phenol removal- Impure monomers (moisture)- Incorrect stoichiometry- Insufficient reaction time/temperature | - Improve vacuum system- Thoroughly dry monomers- Accurately weigh monomers- Optimize reaction conditions |
| Polymer Discoloration | - Presence of oxygen- Excessive reaction temperature/time- High catalyst concentration | - Ensure a thorough nitrogen purge- Optimize temperature profile- Reduce catalyst amount |
| Foaming during Vacuum | - Applying vacuum too rapidly | - Decrease the pressure gradually |
Safety Considerations
-
High Temperatures: The reaction is carried out at high temperatures. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Phenol Byproduct: Phenol is toxic and corrosive. The reaction should be conducted in a well-ventilated fume hood, and appropriate measures should be taken to handle and dispose of the collected phenol.
-
High Vacuum: Ensure the reactor glassware is free from defects to prevent implosion under high vacuum.
Conclusion
The melt transesterification of tetramethylbiphenol and diphenyl carbonate offers a robust and environmentally benign route to high-performance polycarbonates. By carefully controlling the reaction parameters, particularly temperature, vacuum, and catalyst concentration, researchers can synthesize polymers with tailored molecular weights and properties. The resulting TMBP-polycarbonates, with their enhanced thermal and mechanical characteristics, are promising materials for a wide range of advanced applications.
References
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ResearchGate. (2025). Synthesis of polycarbonate by melt transesterification process. Retrieved from [Link]
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ACS Publications. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom.
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MDPI. (n.d.). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Retrieved from [Link]
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ACS Publications. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. Retrieved from [Link]
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University of Maryland. (n.d.). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of High Molecular Weight Polycarbonate by Solid-State Polymerization. Retrieved from [Link]
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PubMed Central. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega. Retrieved from [Link]
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Wiley Online Library. (n.d.). Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. Journal of Applied Polymer Science. Retrieved from [Link]
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The Essential Chemical Industry. (n.d.). Polycarbonates. Retrieved from [Link]
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National Institutes of Health. (2010). Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates. PMC. Retrieved from [Link]
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ResearchGate. (2025). New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. Retrieved from [Link]
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EPC Group. (n.d.). Polycarbonate Production Plants. Retrieved from [Link]
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Valco Group. (n.d.). Polycarbonate (PC) – Manufacturing process of PC. Retrieved from [Link]
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PubMed Central. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II) Acetylacetonate. PMC. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Activated carbonates: enabling the synthesis of differentiated polycarbonate resins via melt transcarbonation. Polymer Chemistry. Retrieved from [Link]
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GON Plastics. (2025). The Process Behind Polycarbonate: Inside a Polycarbonate Factory. Retrieved from [Link]
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AIDIC. (n.d.). Innovative Design of Diphenyl Carbonate Process via One Reactive Distillation with a Feed-Splitting Arrangement. Retrieved from [Link]
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ResearchGate. (2025). Melt Transesterification of Polycarbonate Catalyzed by DMAP. Retrieved from [Link]
-
MDPI. (n.d.). Novel Transparent Films Composed of Bisphenol-A Polycarbonate and Copolyester. Retrieved from [Link]
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Application Note: Comprehensive Thermal and Spectroscopic Characterization of TMBP-Derived Polymers
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist
Introduction: The Imperative for Characterizing TMBP-Derived Polymers
Polymers derived from 2,2',6,6'-tetramethyl-4,4'-biphenol (TMBP) represent a class of high-performance materials with significant potential in advanced applications, including drug delivery systems, high-temperature engineering plastics, and liquid crystal polymers.[1][2][3] The unique molecular architecture of the TMBP monomer—featuring a rigid biphenyl core and sterically hindering methyl groups—imparts exceptional thermal stability, high glass transition temperatures (Tg), and dimensional stability to the resulting polymers.[2]
However, translating this molecular potential into reliable, application-specific performance requires a profound understanding of the polymer's physicochemical properties. The synthesis and processing of TMBP-derived polymers can result in variations in molecular weight, crystallinity, and chemical integrity, all of which directly impact their end-use behavior. Therefore, a robust characterization strategy is not merely a quality control measure; it is a fundamental necessity for rational material design, process optimization, and predicting in-service lifetime.
This guide provides an integrated, in-depth protocol for the characterization of TMBP-derived polymers using three synergistic techniques:
-
Differential Scanning Calorimetry (DSC): To probe thermal transitions and morphology.
-
Thermogravimetric Analysis (TGA): To quantify thermal stability and compositional makeup.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify chemical structure and identify functional groups.
By combining the data from these three methods, researchers can construct a comprehensive profile of their TMBP-derived polymer, ensuring its suitability for the intended application and accelerating the development-to-deployment lifecycle.
Differential Scanning Calorimetry (DSC): Uncovering Thermal Transitions and Morphology
Principle and Scientific Rationale
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4] For polymers, DSC provides a window into the material's amorphous and crystalline phases, revealing critical thermal events that dictate processing parameters and mechanical properties.[5][6][7]
-
Glass Transition Temperature (T_g): This is a hallmark of the amorphous region.[5][8] It appears as a step-like change in the heat capacity on the DSC thermogram.[9] The T_g marks the transition from a rigid, glassy state to a more flexible, rubbery state. For TMBP-derived polymers, the rigid biphenyl backbone is expected to significantly elevate the T_g, a key indicator of high-temperature performance.
-
Crystallization Temperature (T_c): Upon cooling from the melt, this exothermic peak reveals the temperature at which polymer chains organize into ordered crystalline structures.[7][8]
-
Melting Temperature (T_m): This endothermic peak corresponds to the temperature at which crystalline domains melt into a disordered, viscous liquid.[7][8] The T_m is indicative of the stability of the crystalline phase.
A standard "heat-cool-heat" cycle is crucial. The first heating scan reveals the polymer's thermal history from processing, while the second heating scan, after a controlled cooling step, provides data on the material's intrinsic thermal properties.[10]
Experimental Protocol for DSC Analysis
This protocol is based on the principles outlined in ASTM D3418.[6][8][11]
A. Sample Preparation:
-
Accurately weigh 5-10 mg of the TMBP-derived polymer sample into a standard aluminum DSC pan.[8] For powders or granules, ensure a representative sample is taken. For films or parts, cut a small, flat section that ensures good thermal contact with the bottom of the pan.
-
Hermetically seal the pan using a sample press. This prevents any loss of volatiles and ensures a stable atmosphere.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
B. Instrument Setup & Measurement:
-
Place the sample and reference pans into their respective positions in the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[10]
-
Program the instrument with a heat-cool-heat temperature profile. The specific temperature range should bracket all expected transitions. For a novel TMBP-polymer, a wide initial scan (e.g., 25°C to 350°C) is advisable.
Table 1: Recommended DSC Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5–10 mg | Balances signal strength with thermal lag, ensuring sharp peaks. |
| Heating Rate | 10–20 °C/min | Standard rates per ASTM D3418; 20°C/min for Tg, 10°C/min for Tm.[8] |
| Cooling Rate | 10–20 °C/min | Ensures controlled, reproducible crystallization behavior. |
| Purge Gas | Nitrogen (99.99%+) | Provides an inert atmosphere to prevent oxidation during heating. |
| Flow Rate | 20–50 mL/min | Maintains a consistent thermal environment in the cell. |
| Temperature Program | Heat-Cool-Heat | Erases prior thermal history and reveals intrinsic material properties. |
C. Data Analysis:
-
First Heating Scan: Analyze for initial T_g, T_m, and any exothermic peaks (like cold crystallization) that indicate the as-received state of the polymer.
-
Cooling Scan: Determine the crystallization temperature (T_c) from the exothermic peak.
-
Second Heating Scan: This scan provides the most reliable data.
-
Determine the T_g as the midpoint of the step transition in the baseline.
-
Determine the T_m as the peak temperature of the endothermic melting event.
-
Integrate the area of the melting peak to calculate the Heat of Fusion (ΔH_m) in J/g. This value is proportional to the degree of crystallinity.[9]
-
Visualization: DSC Workflow
Caption: Workflow for TGA analysis of TMBP-derived polymers.
Fourier-Transform Infrared Spectroscopy (FTIR): Verifying Chemical Identity
Principle and Scientific Rationale
FTIR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a material. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. [12]Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint" for the polymer. For TMBP-derived polymers, FTIR is indispensable for:
-
Confirming Polymerization: Verifying the disappearance of monomer functional groups (e.g., phenolic -OH) and the appearance of new linkages (e.g., ester, ether, or carbonate C=O and C-O stretches).
-
Structural Identification: Confirming the presence of the TMBP aromatic backbone and other key structural elements.
-
Degradation Analysis: Detecting chemical changes, such as the formation of carbonyl groups due to oxidation.
Attenuated Total Reflectance (ATR) is the preferred sampling technique for polymers as it requires minimal to no sample preparation. [12][13][14][15]The sample is simply pressed against a high-refractive-index crystal (like diamond or ZnSe), and an evanescent wave penetrates a few microns into the sample surface to generate the spectrum. [12][15]
Experimental Protocol for ATR-FTIR Analysis
A. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
-
Place the solid polymer sample (powder, pellet, or film) directly onto the ATR crystal, ensuring it completely covers the crystal surface.
B. Instrument Setup & Measurement:
-
Lower the press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. [13]2. Collect the sample spectrum.
Table 3: Recommended ATR-FTIR Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Range | 4000–400 cm⁻¹ | Covers the entire mid-infrared region where most fundamental vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve most characteristic polymer peaks without excessive noise. [13] |
| Number of Scans | 16–32 | Provides a good signal-to-noise ratio for high-quality spectra. |
| ATR Crystal | Diamond or ZnSe | Diamond is extremely robust for hard polymers; ZnSe is a good general-purpose choice. [13] |
C. Data Analysis & Interpretation:
-
Perform baseline correction and normalization on the collected spectrum as needed.
-
Identify characteristic absorption bands. For a TMBP-derived aromatic polyester, key peaks would include:
Table 4: Example FTIR Peak Assignments for a TMBP-Derived Aromatic Polyester
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3100–3000 | Aromatic C-H Stretch | Confirms presence of benzene rings. |
| ~2950–2850 | Aliphatic C-H Stretch | From methyl groups on the TMBP unit. |
| ~1720 | Ester C=O Stretch | Confirms successful esterification; key indicator of polymerization. [16][17] |
| ~1600, ~1500 | Aromatic C=C Stretch | Characteristic of the TMBP biphenyl backbone. [17] |
| ~1300–1200 | Aromatic Ester C-O Stretch | Confirms the Ar-O-C=O linkage. [16] |
| ~880–840 | Aromatic C-H Out-of-Plane Bend | Can indicate substitution patterns on the aromatic rings. [17] |
Visualization: ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR analysis of TMBP-derived polymers.
Integrated Analysis: A Holistic View of Polymer Properties
The true power of this characterization suite lies in the synergy between the techniques. No single method tells the whole story. By integrating the data, a comprehensive and self-validating picture of the TMBP-derived polymer emerges.
-
Structure-Property Validation: FTIR confirms the chemical structure (e.g., an aromatic polyester), which explains the high T_g observed in DSC and the high decomposition temperature measured by TGA. The rigidity of the biphenyl backbone seen in the FTIR spectrum directly correlates to the restricted chain mobility that causes the high T_g.
-
Morphology and Stability: DSC can reveal the percent crystallinity of a sample. A higher degree of crystallinity often leads to a higher T_onset of decomposition in TGA because more energy is required to break down the ordered crystalline lattice.
-
Quality Control: An unexpected peak in an FTIR spectrum could indicate an impurity or degradation product. This might correlate with a lower-than-expected T_g in the DSC or a premature weight loss step in the TGA, pinpointing a problem in synthesis or processing.
-
Processing Effects: A polymer sample that was quench-cooled might show a large "cold crystallization" exotherm in its first DSC heat scan. This indicates a largely amorphous state. The same sample would likely exhibit a lower decomposition temperature in TGA compared to a slow-cooled, highly crystalline version.
By cross-correlating the findings from DSC, TGA, and FTIR, researchers can move beyond simple data collection to a deep, mechanistic understanding of their TMBP-derived polymer, enabling confident material development and application.
References
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PIKE Technologies. Analysis of Polymers by ATR/FT-IR Spectroscopy. Available at: [Link]
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Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Available at: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
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Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Available at: [Link]
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Scribd. DSC Practical Interpretation With Examples For Polymer Development. Available at: [Link]
-
Inscinstech. DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Available at: [Link]
-
Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]
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MaTestLab. ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Available at: [Link]
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Red Thermo. Mastering TGA Crucible Analysis for Polymer Thermal Stability. Available at: [Link]
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Polymer & Petrochemical Research Center. Thermogravimetric Analysis at PPRC. Available at: [Link]
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Wikipedia. Thermogravimetric analysis. Available at: [Link]
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Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Available at: [Link]
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Scribd. Astm D3418 03. Available at: [Link]
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Impact Solutions. Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA. Available at: [Link]
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YouTube. How Does TGA Measure Polymer Thermal Stability?. Available at: [Link]
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CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. Available at: [Link]
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Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]
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AZoM. Differential Scanning Thermal Analysis in Polymeric Materials. Available at: [Link]
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ResearchGate. Measuring gel content of aromatic polyesters using FTIR spectrophotometry and DSC. Available at: [Link]
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NC State University Libraries. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. Available at: [Link]
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TA Instruments. Estimation of Polymer Lifetime by TGA Decomposition Kinetics. Available at: [Link]
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TA Instruments. Semi-Crystalline Thermoplastic Analysis Using the Discovery X3 DSC. Available at: [Link]
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Spectroscopy Online. Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Available at: [Link]
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UCSB MRL. Interpreting DSC Data. Available at: [Link]
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The Distant Reader. Aromatic polyesters with photosensitive side chains: Synthesis, characterization and properties. Available at: [Link]
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Jurnal UPI. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Available at: [Link]
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ResearchGate. FTIR and SEM analysis of polyester‐ and epoxy‐based composites manufactured by VARTM process. Available at: [Link]
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Career Henan Chemical Co. 2,2',6,6'-Tetramethyl-4,4'-biphenol. Available at: [Link]
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Biogeneral. Biopolymers: overview of several properties and consequences on their applications. Available at: [Link]
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National Institutes of Health. Development and Validation of Molecularly Imprinted Polymers with Bio-Based Monomers to Adsorb Carbamazepine from Wastewater. Available at: [Link]
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YouTube. Polymer Characterization using DSC & TGA. Available at: [Link]
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ChemBK. (R)-(+)-5,5',6,6'-TETRAMETHYL-3,3'-DI-T-BUTYL-1,1'-BIPHENYL-2,2'-DIOL. Available at: [Link]
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Frontiers. Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Available at: [Link]
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PubMed. Synthesis, characterization, and adsorption performance of Pb(II)-imprinted polymer in nano-TiO2 matrix. Available at: [Link]
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ResearchGate. Thermal analysis techniques for characterization of polymer materials. Available at: [Link]
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Application Notes and Protocols: Leveraging [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- for Advanced Flame Retardant Materials
Introduction: A Novel Building Block for Halogen-Free Flame Retardants
The quest for high-performance, environmentally benign flame retardant materials has led to a paradigm shift away from traditional halogenated compounds. [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, a rigid aromatic diol, is emerging as a critical building block in the synthesis of novel, halogen-free flame retardants. Its inherent thermal stability and propensity to form significant char upon combustion make it an ideal backbone for creating flame retardant systems that operate through a condensed-phase mechanism. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to develop next-generation flame retardant polymers, with a particular focus on epoxy resins.
The core strategy detailed herein involves the chemical modification of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- to incorporate phosphorus-containing moieties, thereby creating a synergistic effect between the char-forming tendency of the biphenyl structure and the versatile flame-retardant actions of phosphorus.
Scientific Foundation: The Synergy of Biphenyl and Phosphorus
The efficacy of flame retardants derived from [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is rooted in a dual-action mechanism that combines condensed-phase and gas-phase inhibition of combustion.
Condensed-Phase Mechanism: The Role of the Tetramethylbiphenyl Moiety in Char Formation
The rigid and aromatic nature of the biphenyl backbone is instrumental in promoting the formation of a stable, insulating char layer upon exposure to heat. This char layer acts as a physical barrier, limiting the evolution of flammable volatile organic compounds and shielding the underlying polymer from further thermal degradation. The methyl substituents on the biphenyl rings can also contribute to cross-linking reactions during decomposition, further enhancing the integrity and yield of the char. High char yield is a critical attribute of effective flame retardants as it reduces the amount of fuel available for combustion.
Gas-Phase Mechanism: The Contribution of Phosphorus
Phosphorus-containing flame retardants are known to function in both the condensed and gas phases. During combustion, phosphorus compounds can decompose to release phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame, thereby quenching the fire.
By chemically bonding phosphorus to the [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- backbone, we create a molecule that delivers both char-forming and radical-trapping functionalities, leading to a highly efficient flame retardant system.
Application Protocol I: Synthesis of a Polyphosphonate Flame Retardant from [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
This protocol details the synthesis of a novel polyphosphonate, a polymeric flame retardant, through the melt polycondensation of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- with phenylphosphonic dichloride. This approach creates a reactive oligomer that can be incorporated into various polymer matrices.
Experimental Workflow
Caption: Workflow for the synthesis of a polyphosphonate flame retardant.
Materials and Equipment
-
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS: 2417-04-1)[1]
-
Phenylphosphonic dichloride (CAS: 824-72-6)
-
High-temperature magnetic stirrer with a heating mantle
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a vacuum line and a trap for HCl
-
Schlenk line for inert atmosphere operations
-
Vacuum pump
Step-by-Step Protocol
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and condenser. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with equimolar amounts of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- and phenylphosphonic dichloride.
-
Initial Heating: Begin stirring the mixture and slowly heat the flask to 120-140°C. The reactants should melt and form a homogeneous solution.
-
Polycondensation: Gradually increase the temperature in stages:
-
Hold at 160°C for 2 hours.
-
Increase to 180°C and hold for 2 hours.
-
Increase to 200°C and hold for 1 hour.
-
Increase to 220°C and hold for 1 hour.
-
Finally, increase to 240°C.
-
-
Vacuum Application: Once the temperature reaches 240°C, slowly apply a vacuum to the system to facilitate the removal of the HCl byproduct, driving the polymerization reaction to completion. Maintain the vacuum and temperature for 2-3 hours, or until the evolution of HCl ceases. The viscosity of the mixture will increase significantly.
-
Product Isolation: Release the vacuum under nitrogen and allow the reactor to cool to room temperature. The resulting polyphosphonate will be a solid, glassy material.
-
Purification (Optional): The product can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
Characterization: Characterize the synthesized polyphosphonate using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of P-O-C bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
Application Protocol II: Formulation and Evaluation of a Flame Retardant Epoxy Resin
This protocol describes the incorporation of the synthesized polyphosphonate into an epoxy resin matrix and the subsequent evaluation of its flame retardant properties.
Experimental Workflow
Caption: Workflow for formulating and testing the flame retardant epoxy resin.
Materials and Equipment
-
Synthesized polyphosphonate flame retardant
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)
-
Mechanical stirrer
-
Vacuum oven
-
Molds for test specimens
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
-
Cone calorimeter
Step-by-Step Protocol
-
Formulation:
-
Preheat the epoxy resin to 80°C to reduce its viscosity.
-
Add the desired amount of the synthesized polyphosphonate (e.g., 5, 10, 15 wt%) to the epoxy resin and stir mechanically until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the curing agent (DDS) and continue stirring until it is completely dissolved.
-
-
Degassing and Curing:
-
Place the mixture in a vacuum oven at 80°C to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds.
-
Cure the samples in an oven using a suitable curing schedule (e.g., 150°C for 2 hours followed by post-curing at 180°C for 2 hours).
-
-
Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support candle-like combustion of the material according to ASTM D2863.
-
UL-94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, or V-2) based on its burning behavior after the application of a flame, according to ASTM D3801.
-
Cone Calorimetry: Evaluate the combustion behavior of the material under well-ventilated conditions, measuring parameters such as Time to Ignition (TTI), Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), and Total Heat Release (THR), according to ASTM E1354.
-
Expected Results and Data Presentation
The incorporation of the [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- based polyphosphonate is expected to significantly enhance the flame retardant properties of the epoxy resin.
Table 1: Flame Retardancy Properties
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Char Yield (%) |
| Neat Epoxy | 0 | 22 | No Rating | < 5 |
| Epoxy + 5% FR | X.X | 28 | V-1 | 15 |
| Epoxy + 10% FR | Y.Y | 32 | V-0 | 25 |
| Epoxy + 15% FR | Z.Z | 35 | V-0 | 35 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary based on the specific formulation and curing conditions.
Table 2: Cone Calorimetry Data
| Formulation | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) |
| Neat Epoxy | 35 | 1200 | 110 |
| Epoxy + 10% FR | 45 | 650 | 85 |
| Epoxy + 15% FR | 50 | 500 | 70 |
Note: The values presented are hypothetical and for illustrative purposes. A decrease in pHRR and THR indicates improved flame retardancy.
Mechanism of Action: A Visual Representation
The flame retardant mechanism of the polyphosphonate derived from [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is a synergistic combination of condensed-phase and gas-phase actions.
Caption: Dual-action flame retardant mechanism.
Conclusion and Future Outlook
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- serves as an excellent platform for the design of novel, high-performance, halogen-free flame retardants. By functionalizing this diol with phosphorus-containing groups, it is possible to create synergistic systems that effectively suppress fire through both condensed-phase and gas-phase mechanisms. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this promising building block in the development of advanced flame retardant materials for a wide range of applications, from electronics to transportation and construction. Further research could focus on optimizing the molecular weight of the polyphosphonate, exploring different phosphorus-containing reactants, and evaluating the performance of these flame retardants in other polymer systems such as polycarbonates and polyesters.
References
Application Note & Protocol: Synthesis of Low Dielectric Constant Polyimides Using 2,2',6,6'-Tetramethyl-4,4'-biphenyldiamine (TMBP)
Audience: Researchers, materials scientists, and professionals in microelectronics and advanced materials development.
Abstract: The relentless miniaturization of integrated circuits and the push towards higher frequency communication, such as 5G and 6G technologies, demand interlayer dielectric materials with increasingly lower dielectric constants (low-k) to minimize signal delay, cross-talk, and power dissipation.[1][2][3] Aromatic polyimides are a cornerstone class of high-performance polymers, prized for their exceptional thermal stability, chemical resistance, and mechanical robustness.[4][5][6] However, conventional polyimides often exhibit a dielectric constant (k) around 3.4, which is insufficient for next-generation applications.[1][3] This guide details the strategic application of the diamine monomer 2,2',6,6'-tetramethyl-4,4'-biphenyldiamine (TMBP) to synthesize advanced polyimides with intrinsically low dielectric properties. We will explore the fundamental principles behind TMBP's effectiveness and provide a detailed, field-proven protocol for synthesis and characterization.
Part 1: The Scientific Rationale — Why TMBP is a Superior Monomer for Low-k Applications
The dielectric constant of a polymer is fundamentally governed by two key factors: the molar polarizability of its constituent groups and the molar volume (or free volume). The relationship is described by the Clausius-Mossotti equation. To achieve a low dielectric constant, one must either decrease the polarizability of the polymer chains or increase the free volume within the material, effectively reducing the density of polarizable groups per unit volume.[2][3]
TMBP is an expertly designed monomer that addresses both of these factors through its unique molecular architecture:
-
Creation of Significant Free Volume: The most critical feature of TMBP is the presence of four bulky methyl groups (-CH₃) positioned ortho to the amine functionalities. During polymerization, these methyl groups act as rigid, non-planar "struts" that profoundly disrupt the efficient packing of the resulting polyimide chains.[7][8] Unlike linear, planar diamines that allow for strong intermolecular charge-transfer complexes and dense packing, the steric hindrance from TMBP's methyl groups forces the polymer backbones apart. This creates a significant amount of permanent, unoccupied space, known as fractional free volume (FFV), within the polymer matrix. Since air has a dielectric constant of ~1, introducing this "air" at the molecular level is a highly effective strategy for lowering the overall dielectric constant of the material.
-
Reduction of Molar Polarizability: The methyl groups themselves are non-polar, contributing minimally to the overall electronic polarizability of the polymer chain. By incorporating these low-polarity groups, the overall polarizability per unit volume is further reduced, complementing the primary effect of increased free volume.[2]
The diagram below illustrates this core principle.
Caption: Steric hindrance in TMBP-based polyimides prevents dense packing.
Part 2: Synthesis Protocol — A Two-Step Polycondensation Approach
The most reliable and widely used method for synthesizing high-molecular-weight aromatic polyimides is the two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a thermal or chemical imidization to yield the final, robust polyimide film.[5][9][10]
Caption: Two-step synthesis workflow for TMBP-based polyimide films.
Materials & Equipment
-
Monomers: 2,2',6,6'-tetramethyl-4,4'-biphenyldiamine (TMBP), high purity (>99%). Aromatic dianhydride, e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), high purity.
-
Expertise Note: Monomer purity is paramount. Impurities can terminate chain growth, leading to low molecular weight polymer and brittle films. It is recommended to purify monomers by sublimation before use.
-
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).
-
Glassware: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel.
-
Equipment: Mechanical stirrer, vacuum oven, spin coater or doctor blade, level glass plates.
Step-by-Step Methodology
Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
-
Preparation: Thoroughly dry all glassware in an oven at 120 °C and cool under a stream of dry nitrogen.
-
Diamine Dissolution: In the three-neck flask under a positive nitrogen atmosphere, add TMBP (1 equivalent) and anhydrous NMP to achieve a final solids concentration of 15-20 wt%. Stir mechanically at room temperature until the TMBP is fully dissolved.
-
Causality: A nitrogen atmosphere is crucial to prevent the highly reactive amine groups from oxidizing and to exclude atmospheric moisture, which can hydrolyze the dianhydride.
-
-
Dianhydride Addition: Slowly add the dianhydride (1 equivalent, stoichiometric amount) to the stirring TMBP solution in several small portions over 30-60 minutes.
-
Causality: A slow, portion-wise addition helps to control the exothermic reaction and ensures a homogeneous mixture, preventing localized gelation and leading to a more uniform polymer molecular weight distribution.
-
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the PAA chains grow. The final product is a viscous, clear, and honey-like PAA solution.
Step 2: Thermal Imidization and Film Formation
-
Film Casting: Filter the PAA solution through a 5 µm filter to remove any dust or gel particles. Cast the solution onto a clean, level glass substrate using a doctor blade or spin coater to achieve the desired thickness.
-
Solvent Removal: Place the cast film in a vacuum oven or on a level hotplate at a low temperature (e.g., 60-80 °C) for 2-4 hours to slowly drive off the bulk of the solvent, resulting in a tack-free gel film.
-
Thermal Curing (Imidization): Transfer the glass substrate to a programmable vacuum or convection oven. Perform the thermal imidization using a multi-step heating program. A typical and effective profile is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
(Optional) 350 °C for 30 minutes for maximum imidization.
-
Causality: A gradual temperature ramp is essential.[11] Ramping too quickly can cause the water byproduct and residual solvent to boil, creating voids and defects in the film. Each temperature plateau serves a purpose: the first removes residual solvent, the second initiates imidization, and the third ensures complete cyclization.
-
-
Film Recovery: After the oven has cooled to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate, often by immersing it in deionized water.
Part 3: Characterization and Expected Performance
Structural and Property Analysis
-
FTIR Spectroscopy: Successful conversion from PAA to polyimide is confirmed by the disappearance of broad amide N-H and carboxylic O-H peaks and the appearance of characteristic imide absorptions at approximately 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1380 cm⁻¹ (C-N stretch).[5][7]
-
Thermal Analysis (TGA/DMA): TMBP-based polyimides exhibit excellent thermal stability, typically with a 5% weight loss temperature (Td5%) exceeding 500 °C. The rigid biphenyl structure contributes to a high glass transition temperature (Tg), often in the range of 300-400 °C, depending on the dianhydride used.[4][12]
-
Dielectric Analysis: The dielectric constant and dissipation factor are measured using an impedance analyzer on a film capacitor structure (e.g., Metal-Insulator-Metal).
Comparative Performance Data
The incorporation of TMBP leads to a significant reduction in the dielectric constant compared to conventional polyimides.
| Polymer System (Dianhydride-Diamine) | Dielectric Constant (k) @ 1 MHz | Tensile Strength (MPa) | Glass Transition Temp. (Tg, °C) |
| Conventional PI (PMDA-ODA / Kapton®) | ~3.4[1] | >110 | >360 |
| TMBP-Based PI (BPDA-TMBP) | ~2.6 - 2.8 | ~90 - 105 | ~340 |
| Fluorinated TMBP-PI (6FDA-TMBP) | ~2.4 - 2.6 | ~85 - 100 | ~330 |
Note: Values are representative and can vary with processing conditions and measurement frequency.
The data clearly shows that replacing a conventional diamine like ODA with TMBP can lower the dielectric constant by approximately 20-25%. Further reductions can be achieved by combining TMBP with fluorinated dianhydrides like 6FDA, which simultaneously reduce polarizability and increase free volume.[13]
Part 4: Field-Proven Insights & Troubleshooting
-
Achieving High Molecular Weight: The stoichiometry between the diamine and dianhydride must be as close to 1:1 as possible. Any deviation will limit the final molecular weight, potentially resulting in brittle films. Accurate weighing of high-purity monomers is essential.
-
Solubility of Final Polymer: While the PAA precursor is soluble, the final TMBP-based polyimide is often insoluble in common organic solvents due to its rigid-rod nature. This is advantageous for chemical resistance but requires the material to be processed in its PAA form. For applications requiring a soluble polyimide, the use of more flexible dianhydrides (e.g., containing ether linkages) or highly fluorinated monomers is recommended.[5][14]
-
Film Brittleness: If the final film is brittle, it is typically due to low molecular weight. Re-verify monomer purity and stoichiometry. Alternatively, ensure the curing process is complete, as residual PAA can compromise mechanical properties.
References
-
Journal of Materials Chemistry C, "Intrinsic low dielectric constant polyimides: relationship between molecular structure and dielectric properties". Available: [Link]
-
MDPI Polymers, "Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl". Available: [Link]
-
ResearchGate, "Synthesis of Polymer films with low Dielectric Constant (k)". Available: [Link]
-
MDPI, "Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl". Available: [Link]
-
Polymer Chemistry, "Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups". Available: [Link]
-
Zeus, "FOCUS ON POLYIMIDES". Available: [Link]
-
Frontiers in Materials, "Progress on Polymer Composites With Low Dielectric Constant and Low Dielectric Loss for High-Frequency Signal Transmission". Available: [Link]
-
Revue Roumaine de Chimie, "COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE". Available: [Link]
-
MDPI Materials, "Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether". Available: [Link]
-
PMC, "Comparison of the properties of polyimides derived from various dianhydride and diamine monomers". Available: [Link]
-
ResearchGate, "The influence of molecular weight on properties of melt-processable copolyimides derived from thioetherdiphthalic anhydride isomers". Available: [Link]
-
MDPI Materials, "Preparation and Characterization of Intrinsic Low-κ Polyimide Films". Available: [Link]
-
ResearchGate, "Design and synthesis of low dielectric constant polyimides based on fluorinated diamines with twisted triphenylmethane units and bulky side chains". Available: [Link]
-
MDPI Polymers, "Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties". Available: [Link]
-
IntechOpen, "HIGH PERFORMANCE POLYMERS – POLYIMIDES BASED – FROM CHEMISTRY TO APPLICATIONS". Available: [Link]
-
MDPI Materials, "Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films". Available: [Link]
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- 14. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of High-Performance Poly(3,3',5,5'-tetramethyl-p-biphenylene oxide) via Oxidative Coupling Polymerization
Abstract: This document provides a comprehensive experimental guide for the synthesis of poly(3,3',5,5'-tetramethyl-p-biphenylene oxide), a high-performance thermoplastic, through the oxidative coupling polymerization of 3,3',5,5'-tetramethylbiphenol (TMBP). We detail a robust, step-by-step protocol employing a copper-amine catalyst system, outlining the underlying reaction mechanisms and the causality behind critical procedural choices. This guide is designed for materials scientists, polymer chemists, and drug development professionals requiring a thermally stable, structurally defined polymer. The protocol includes methods for comprehensive characterization of the resulting polymer, including structural verification, molecular weight determination, and thermal analysis.
Introduction and Mechanistic Rationale
Poly(phenylene oxide) (PPO) and its derivatives are a class of high-performance engineering plastics prized for their excellent thermal stability, dimensional stability, and dielectric properties.[1] The polymerization of 3,3',5,5'-tetramethylbiphenol (TMBP) yields a unique PPO derivative with a rigid biphenyl unit integrated into the polymer backbone. This structural feature is expected to enhance the glass transition temperature (Tg) and thermal degradation resistance compared to polymers derived from simpler phenols.
The synthesis is achieved through an oxidative coupling reaction, a process where phenolic compounds are linked via an oxidative process, often catalyzed by transition metal complexes.[2] This specific protocol utilizes a copper(I) catalyst in conjunction with an amine ligand to facilitate the polymerization in the presence of oxygen.
The Core Mechanism: The polymerization proceeds via a catalytic cycle initiated by the oxidation of the copper(I) catalyst. The key steps are:
-
Formation of Phenoxy Radicals: The phenolic protons of the TMBP monomer coordinate with the copper-amine complex. A subsequent electron transfer generates a phenoxy radical.
-
Chain Propagation (C-O Coupling): The desired pathway involves the coupling of a phenoxy radical with another phenol or phenoxy radical to form an ether (C-O) linkage, which extends the polymer chain. This is the fundamental step in forming the poly(phenylene oxide) backbone.[3]
-
Catalyst Regeneration: The catalyst is regenerated through a redox process involving oxygen, allowing the cycle to continue.
A common competing reaction is C-C coupling, which can lead to the formation of diphenoquinone (DPQ) byproducts.[1] The choice of catalyst, ligand, and reaction conditions is crucial to favor the desired C-O coupling and achieve high molecular weight polymer.
Caption: Simplified catalytic cycle for oxidative polymerization.
Materials and Equipment
| Reagents | Grade | Supplier Example | Purpose |
| 3,3',5,5'-Tetramethylbiphenol (TMBP) | ≥98% | Sigma-Aldrich | Monomer |
| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich | Catalyst |
| N,N-Dimethylbutylamine (DMBA) | ≥99% | Sigma-Aldrich | Ligand |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific | Non-solvent for precipitation |
| Ethylenediaminetetraacetic acid (EDTA) | ACS Reagent | Sigma-Aldrich | Chelating agent for catalyst removal |
| Oxalic Acid | ≥98% | Sigma-Aldrich | Alternative for catalyst removal |
| Oxygen | High Purity (≥99.9%) | Local Gas Supplier | Oxidant |
| Nitrogen | High Purity (≥99.9%) | Local Gas Supplier | Inert gas |
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL or 500 mL, with appropriate stoppers |
| Magnetic stirrer and hotplate | With temperature control |
| Condenser | Allihn or Liebig type |
| Gas inlet tube/adapter | For bubbling O₂ into the reaction mixture |
| Thermometer/Temperature probe | To monitor reaction temperature |
| Mechanical stirrer | Recommended for viscous solutions |
| Beaker (large) | For precipitation (e.g., 2 L) |
| Buchner funnel and filter flask | For collecting the precipitated polymer |
| Vacuum oven | For drying the final product |
Detailed Experimental Protocol
This protocol outlines the synthesis of poly(3,3',5,5'-tetramethyl-p-biphenylene oxide) on a laboratory scale.
Part 1: Reaction Setup and Polymerization
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet tube, and a thermometer. Purge the entire system with nitrogen for 15-20 minutes to remove ambient oxygen and moisture.
-
Causality: An initial inert atmosphere ensures that polymerization begins only upon the controlled introduction of oxygen.
-
-
Catalyst-Ligand Solution: To the flask, add copper(I) bromide (e.g., 0.02 g, 0.14 mmol) and N,N-dimethylbutylamine (DMBA) (e.g., 0.45 g, 4.45 mmol). Introduce 15 mL of anhydrous toluene via syringe. Stir the mixture under nitrogen at room temperature for 20 minutes until a homogenous, colored solution forms.
-
Causality: Pre-forming the CuBr/DMBA complex is essential for creating the active catalytic species required for the oxidative coupling.[4]
-
-
Monomer Addition: In a separate beaker, dissolve 3,3',5,5'-tetramethylbiphenol (TMBP) (e.g., 3.00 g, 12.4 mmol) in 50 mL of anhydrous toluene. This may require gentle warming. Add this monomer solution to the reaction flask.
-
Initiation of Polymerization: Raise the temperature of the reaction mixture to 50°C. Once the temperature is stable, switch the gas flow from nitrogen to a continuous, steady stream of oxygen bubbled directly into the stirred solution.
-
Causality: Oxygen acts as the ultimate oxidant, regenerating the active catalyst and driving the polymerization forward.[3] A temperature of 50°C provides sufficient thermal energy to overcome the activation barrier without promoting excessive side reactions.
-
-
Reaction Monitoring: Continue the reaction under oxygen flow for 4-6 hours. A successful polymerization is typically indicated by a gradual but significant increase in the viscosity of the solution. The color of the mixture may also change.
Part 2: Polymer Isolation and Purification
-
Quenching and Catalyst Removal: After the reaction period, stop the oxygen flow and cool the flask to room temperature. Add 15 mL of a 0.5 M aqueous solution of EDTA and stir vigorously at 70°C for 1.5 hours.[3] This will chelate the copper ions, facilitating their removal.
-
Causality: The copper catalyst must be removed as residual metal can compromise the polymer's long-term thermal stability and dielectric properties. EDTA is a powerful chelating agent that forms a water-soluble complex with copper.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer containing the copper-EDTA complex can be removed. The organic (toluene) layer containing the polymer should be washed with deionized water (3 x 50 mL).
-
Precipitation: While stirring vigorously, slowly pour the viscous polymer solution from the toluene layer into a large beaker containing 800-1000 mL of methanol. A fibrous, white precipitate should form immediately.
-
Causality: The polymer is insoluble in methanol (a non-solvent), while unreacted monomer and residual catalyst/ligand are soluble. This step is critical for purification and isolation.
-
-
Collection and Drying: Continue stirring the methanol slurry for 30 minutes to ensure complete precipitation. Collect the polymer by vacuum filtration using a Buchner funnel. Wash the collected solid with fresh methanol (2 x 100 mL).
-
Final Drying: Dry the polymer in a vacuum oven at 80°C overnight or until a constant weight is achieved. The final product should be a white to off-white powder or fibrous solid.
Caption: Experimental workflow from setup to final product.
Polymer Characterization
Thorough characterization is essential to validate the synthesis and understand the material's properties.
| Technique | Purpose | Sample Preparation | Key Parameters to Determine |
| ¹H NMR | Structural verification | 5-10 mg dissolved in CDCl₃ or C₂D₂Cl₄ | Absence of phenolic -OH proton, characteristic aromatic and methyl proton signals. |
| GPC/SEC | Molecular weight analysis | 1 mg/mL solution in THF or Chloroform | Mₙ (Number-average MW), Mₙ (Weight-average MW), PDI (Mₙ/Mₙ).[3][5] |
| DSC | Thermal transitions | 5-10 mg in a sealed aluminum pan | Glass transition temperature (Tg).[4] |
| TGA | Thermal stability | 5-10 mg in a ceramic pan (N₂ atmosphere) | Td₅ (Temperature at 5% weight loss), Char yield at 800°C.[4] |
Expected Results
The properties of the final polymer are highly dependent on reaction conditions.[6][7] However, a successful polymerization should yield a high-molecular-weight polymer with excellent thermal stability.
| Parameter | Typical Expected Range | Significance |
| Yield | > 90% | Efficiency of the reaction and isolation process. |
| Mₙ ( g/mol ) | 15,000 - 35,000 | Indicates the average polymer chain length. |
| PDI (Mₙ/Mₙ) | 1.5 - 2.5 | Measures the breadth of the molecular weight distribution. |
| Tg (DSC) | 230 - 260 °C | Temperature at which the polymer transitions from a glassy to a rubbery state; indicates use temperature. |
| Td₅ (TGA, N₂) | > 450 °C | Onset of thermal degradation, a key measure of thermal stability. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; loss during precipitation/filtration. | Increase reaction time; ensure slow and steady precipitation into a large volume of non-solvent. |
| Low Molecular Weight | Impurities in monomer or solvent (e.g., water); insufficient oxygen; improper catalyst/monomer ratio. | Use anhydrous solvents and high-purity monomer; ensure a consistent oxygen bubble rate; re-optimize catalyst loading. |
| Polymer Discoloration (Yellow/Brown) | Presence of diphenoquinone (DPQ) byproduct; incomplete removal of copper catalyst. | Optimize reaction temperature (avoid high temps); ensure thorough chelation and washing steps. |
| Insoluble Gel Formation | Excessive cross-linking or side reactions. | Lower the reaction temperature; reduce monomer concentration. |
Safety Precautions
-
Solvent Handling: Toluene is flammable and toxic. All procedures must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.
-
Oxygen Use: While oxygen is not flammable, it vigorously supports combustion. Ensure there are no open flames or spark sources near the reaction setup.
-
Catalyst Handling: Copper salts can be toxic if ingested. Avoid creating and inhaling dust.
References
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Wikipedia. (n.d.). Oxidative coupling of phenols. Retrieved from [Link]
- Suh, S.-E., et al. (2024). Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions.
- Meagher, D., et al. (2023).
- Kim, H., et al. (2022).
- Bennett Jr., J. G., & Cooper, G. D. (1970). Mechanism of oxidative polymerization of 2,6-disubstituted phenols. Structure of polymers from mixed dimers of 2,6-dimethylphenol and 2,6-diphenylphenol.
- Chen, C.-T., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Chen, C.-T., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- JP2003327554A - 3,3',5,5'-Tetramethyl-4,4'-biphenol and method for producing the same. (2003).
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- Wang, J., et al. (2007). Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine.
- Murata, H., et al. (2008). Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) by Double-Step Polymerization in Supercritical Carbon Dioxide.
- CN118496064A - Preparation method of 3,3',5,5' -tetramethyl biphenol. (2024).
- Zhang, Y., et al. (2024).
- Wang, J., et al. (2005). Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems.
- Krijgsman, J., et al. (2004). Synthesis and characterisation of telechelic poly(2,6-dimethyl-1,4-phenylene ether) for copolymerisation.
- Zulkifli, N. A., et al. (2021). OPTIMIZATION OF DIFFERENT PARAMETERS IN THE SYNTHESIS OF BISPHENOL A IMPRINTED POLYMER VIA PRECIPITATION POLYMERIZATION FOR BISP. Malaysian Journal of Analytical Sciences.
- Hadjigavriel, G., et al. (2006). Synthesis, characterization and thermal properties of functionalized poly(2,6-dimethyl-1,4-phenylene oxide)s containing ethylenic, aldehydic, hydroxyl and acrylate pendant groups.
- Kawakami, Y., et al. (2023). Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. MDPI.
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Curing kinetics of tetramethylbiphenol-based epoxy systems
Application Note: A Comprehensive Guide to the Curing Kinetics of Tetramethylbiphenol-Based Epoxy Systems
For Researchers, Scientists, and Formulation Development Professionals
Abstract
This document provides a detailed guide to understanding and characterizing the curing kinetics of epoxy resin systems based on tetramethylbiphenol (TMBP). These systems are of significant interest due to their enhanced thermal and mechanical properties. A thorough understanding of their curing behavior is paramount for optimizing processing conditions and ensuring the final material's performance and reliability. This guide outlines the theoretical framework of epoxy curing kinetics, details experimental protocols using Differential Scanning Calorimetry (DSC), and provides a systematic approach to kinetic data analysis.
Introduction: The Significance of Curing Kinetics in Epoxy Systems
Epoxy resins are a versatile class of thermosetting polymers widely used in high-performance applications such as adhesives, coatings, and advanced composites.[1] The curing process, an exothermic chemical reaction, transforms the low-molecular-weight liquid resin into a highly cross-linked, three-dimensional network, which dictates the material's final properties.[2][3] The study of curing kinetics provides critical insights into the reaction rate, the extent of conversion, and the influence of temperature, which are essential for process optimization, quality control, and predicting the long-term performance of the cured material.[4]
Tetramethylbiphenol (TMBP)-based epoxy resins, in particular, offer superior thermal stability, lower moisture absorption, and improved dielectric properties compared to conventional bisphenol A-based epoxies, making them ideal for demanding applications in the electronics and aerospace industries.[5] However, the curing behavior of these systems can be complex, often exhibiting autocatalytic mechanisms.[6][7] Therefore, a detailed kinetic analysis is crucial for their effective implementation.
Theoretical Background: Understanding the Curing Reaction
The curing of epoxy resins typically involves the reaction of epoxy groups with a curing agent (hardener). Common hardeners include amines, anhydrides, and phenols.[8] The reaction mechanism can be broadly classified into n-th order and autocatalytic reactions.[9]
-
N-th Order Reactions: In this simpler model, the reaction rate is proportional to the concentration of the unreacted species raised to a power, the reaction order.
-
Autocatalytic Reactions: Many epoxy curing reactions, especially with amine hardeners, are autocatalytic.[10][11] In this mechanism, a product of the reaction (e.g., a hydroxyl group) acts as a catalyst, accelerating the subsequent reactions.[11] This results in a characteristic sigmoidal conversion curve, where the reaction rate is initially slow, accelerates to a maximum, and then slows down as the reactants are consumed.[10]
The Kamal and Sourour model is a widely used phenomenological model that accurately describes many autocatalytic epoxy curing reactions.[1][12]
Experimental Workflow for Curing Kinetics Analysis
A systematic experimental approach is essential for obtaining reliable kinetic data. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for studying the curing kinetics of thermosets by measuring the heat flow associated with the exothermic curing reaction.[4][13]
Figure 2: Isoconversional methods for determining activation energy.
Model-fitting methods involve fitting the experimental data to a specific kinetic model. For autocatalytic reactions, the Kamal model is often employed: [1][12] dα/dt = (k1 + k2 * α^m) * (1 - α)^n
where:
-
k1 and k2 are the rate constants for the non-catalytic and autocatalytic reactions, respectively.
-
m and n are the reaction orders.
The temperature dependence of the rate constants is typically described by the Arrhenius equation:
k = A * exp(-Ea / RT)
where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the ideal gas constant.
-
T is the absolute temperature.
The kinetic parameters (A, Ea, m, and n) are determined by fitting the model to the experimental data from both isothermal and non-isothermal scans.
Data Presentation and Interpretation
The results of the kinetic analysis should be presented clearly and concisely.
Table 1: Kinetic Parameters for a Tetramethylbiphenol Epoxy System
| Kinetic Parameter | Value | Method |
| Activation Energy (Ea) | Varies with α (e.g., 60-80 kJ/mol) | FWO/KAS |
| Pre-exponential Factor (A) | Determined from model fitting | Kamal Model |
| Reaction Order (m) | Determined from model fitting | Kamal Model |
| Reaction Order (n) | Determined from model fitting | Kamal Model |
| Total Heat of Reaction (ΔH_total) | e.g., 350 J/g | Non-isothermal DSC |
Interpretation:
-
Activation Energy (Ea): A higher Ea indicates a greater sensitivity of the reaction rate to temperature. If Ea varies significantly with the degree of cure, it suggests a complex reaction mechanism. [2]* Reaction Orders (m, n): These parameters provide insight into the reaction mechanism. For many epoxy systems, the sum of m and n is between 2 and 3. [12]* Predictive Modeling: Once the kinetic parameters are determined, the kinetic model can be used to predict the curing behavior under various time-temperature profiles, which is invaluable for process simulation and optimization. [4][14]
Conclusion
A thorough understanding of the curing kinetics of tetramethylbiphenol-based epoxy systems is essential for their successful application. This guide provides a comprehensive framework for researchers and scientists to design and execute experiments, analyze the resulting data, and interpret the kinetic parameters. By employing the methodologies described herein, it is possible to develop robust curing models that can be used to optimize manufacturing processes and ensure the desired performance of the final product.
References
- Isothermal DSC study of the curing kinetics of an epoxy/silica composite for microelectronics. (2016). IEEE Transactions on Components, Packaging and Manufacturing Technology, 6(10), 1549-1556.
- Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data. (2025). Journal of Engineering and Applied Sciences.
- Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. (2016). IEEE Transactions on Components, Packaging and Manufacturing Technology.
- Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. (2018). Polymers, 10(10), 1144.
- Investigation of the Cure Kinetics of an Epoxy Resin by Advanced Isoconversional and Model-fitting Methods. (2014). AIP Conference Proceedings, 1599, 314-317.
- Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software.
- Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. (2020). Polymers, 12(11), 2535.
- An Introduction to n-th Order and Autoc
- Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. (2020).
- Model free kinetics coupled with finite element method for curing simulation of thermosetting epoxy resins. (2016). Thermochimica Acta, 632, 77-85.
- Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method. (2022). Polymers, 14(9), 1797.
- Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). (2018). Journal of Thermal Analysis and Calorimetry, 131(3), 2631-2640.
- Summary of types and curing mechanisms of epoxy resin curing agents. (2024). Knowledge.
- Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. (2014). Thermochimica Acta, 591, 131-137.
- Thermoset Cure Kinetics Part 12: Modelling the Effect of Adding Catalyst on Autocatalytic Kinetics. (2018).
- ASTM E698-18 - Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method. ANSI Webstore.
- ASTM E698 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry and the Flynn/Wall/Ozawa Method US Lab.
- The curing mechanism of epoxy resin. (1956). Journal of Applied Chemistry, 6(10), 441-448.
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- Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2021). 2021 IEEE 71st Electronic Components and Technology Conference (ECTC).
- Interlaboratory Kinetics Studies Using ASTM International Standards E2041 and E698 and Trityl Azide. TA Instruments.
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- Cure kinetics of biphenyl epoxy resin system using latent catalysts. (2001). Journal of Applied Polymer Science, 81(11), 2711-2720.
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Application Notes & Protocols: Development of Advanced Composites Using Tetramethylbiphenol (TMBP)
Abstract
These application notes provide a comprehensive guide for researchers and scientists on the development of high-performance polymer composites utilizing 3,3',5,5'-tetramethylbiphenol (TMBP) as a core structural component. TMBP-based epoxy resins offer significant advantages over conventional materials, including superior thermal stability, enhanced dimensional stability, low moisture absorption, and improved dielectric properties. This document details the synthesis of TMBP-based epoxy resins, formulation with curing agents, fabrication of composite materials, and a suite of characterization protocols to validate performance. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in these advanced materials, making this a self-contained guide for innovation in fields such as microelectronics, aerospace, and specialty coatings.
Introduction: The Rationale for Tetramethylbiphenol in Advanced Polymers
The relentless demand for materials with higher thermal and mechanical performance, particularly in the electronics and aerospace sectors, has driven research beyond conventional bisphenol-A (BPA) based epoxy resins. 3,3',5,5'-tetramethylbiphenol (TMBP) emerges as a pivotal building block for next-generation thermosets.
The advantages of incorporating the TMBP moiety are rooted in its unique molecular architecture:
-
Rigid Biphenyl Core: The biphenyl structure imparts significant rigidity and aromatic character to the polymer backbone. This inherent stiffness is a primary contributor to the high glass transition temperatures (Tg) and thermal stability observed in TMBP-based resins.[1][2]
-
Hydrophobic Methyl Groups: The four methyl groups sterically hinder the rotation of the phenyl rings and create a hydrophobic microenvironment. This molecular "shielding" significantly reduces water uptake, a critical property for materials used in electronic packaging and harsh environments where moisture can degrade dielectric and mechanical properties.[3]
-
Low Viscosity in Molten State: Despite its high melting point, TMBP-based epoxy oligomers can exhibit very low melt viscosity, which is highly advantageous for processing.[4] This allows for high filler loading in composite formulations, enabling the reduction of internal stress and an increase in thermal conductivity without compromising manufacturability.[3]
These attributes make TMBP-based composites prime candidates for applications such as integrated circuit encapsulation, high-performance adhesives, and matrices for fiber-reinforced plastics.[1][4]
Synthesis Protocol: TMBP-Based Diglycidyl Ether Epoxy Resin
The foundational step in developing TMBP composites is the synthesis of the epoxy resin itself. The most common route is the glycidylation of TMBP with epichlorohydrin.
Principle of Synthesis
This is a two-step nucleophilic substitution reaction. First, the hydroxyl groups of TMBP are deprotonated by a strong base (e.g., NaOH) to form a phenoxide. This potent nucleophile then attacks the electrophilic carbon of epichlorohydrin, opening the epoxide ring. A subsequent intramolecular reaction, also base-catalyzed, forms the new glycidyl ether group and eliminates a chloride ion. A phase-transfer catalyst is often employed to improve reaction efficiency.[4]
Experimental Workflow: Synthesis of TMBP Epoxy
Caption: Workflow for the synthesis of TMBP-based epoxy resin.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol (TMBP) and an excess of epichlorohydrin (e.g., a 1:5 molar ratio of TMBP to epichlorohydrin).[5]
-
Catalyst Addition: Add a phase-transfer catalyst such as 18-crown-6-ether or tetrabutylammonium bromide to facilitate the reaction between the aqueous and organic phases.[1][4]
-
Inert Atmosphere: Purge the flask with dry nitrogen to prevent side reactions.
-
Heating and Base Addition: Heat the mixture to 80°C with vigorous stirring.[4] Prepare a 50% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution dropwise over 1-2 hours, ensuring the temperature does not exceed 90°C. The amount of NaOH should be in slight molar excess relative to the TMBP hydroxyl groups.
-
Reaction: Maintain the reaction at 80°C for approximately 8 hours to ensure maximum yield.[4]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of deionized water to precipitate the crude product and dissolve the salt byproduct.
-
Add a suitable organic solvent like methyl isobutyl ketone (MIBK) to dissolve the product.[5]
-
Transfer the mixture to a separatory funnel. Wash the organic layer repeatedly with water until the aqueous layer is neutral (pH 7).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure to obtain the final TMBP epoxy resin.
-
Protocol for Composite Formulation and Curing
The properties of the final composite are critically dependent on the choice of curing agent and the curing schedule.
Curing Agent Selection
Aromatic amines, such as 4,4'-diaminodiphenyl methane (DDM), are commonly used as curing agents for TMBP epoxies.[1] The rigid structure of these hardeners complements the TMBP backbone, leading to a densely cross-linked network with a high Tg and excellent thermal stability. The stoichiometry between the epoxy groups of the resin and the amine hydrogens of the hardener is critical and must be calculated precisely to achieve optimal properties.
Protocol: Determining the Curing Profile via DSC
The curing process is exothermic, and its kinetics can be studied using Differential Scanning Calorimetry (DSC) to design an optimal curing schedule.[6][7]
-
Sample Preparation: Accurately weigh the TMBP epoxy resin and the selected curing agent (e.g., DDM) into a vial at the correct stoichiometric ratio. Thoroughly mix the components at a temperature above the melting point of the resin (e.g., 150°C) until a homogeneous mixture is obtained.
-
DSC Analysis (Non-isothermal):
-
Seal 5-10 mg of the uncured mixture in a hermetic DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at several different constant rates (e.g., 5, 10, 15, and 20°C/min) from room temperature to approximately 250-300°C.[8]
-
Record the heat flow as a function of temperature. The resulting exotherm represents the curing reaction.
-
-
Data Analysis:
-
The onset temperature of the exotherm indicates the temperature at which the curing reaction begins.
-
The peak temperature of the exotherm corresponds to the maximum reaction rate.
-
The total area under the exotherm is the total heat of reaction (ΔH_total).
-
This data is used to model the curing kinetics (e.g., using the Kamal or Sestak-Berggren models) to predict the degree of cure as a function of time and temperature.[6][9] A practical curing schedule can be designed based on these results, typically involving an initial ramp to a temperature near the exothermic peak, a hold (isothermal cure) for a specified duration, and sometimes a post-cure step at a higher temperature to ensure full cross-linking.
-
Protocol: Fabrication of a Composite Laminate
-
Preparation: Prepare the homogeneous mixture of TMBP resin and curing agent as described above.
-
Impregnation: Use the resin mixture to impregnate layers of a reinforcing fabric (e.g., carbon fiber, glass fiber) via hand lay-up, vacuum infusion, or resin transfer molding.
-
Curing: Place the impregnated laminate in a heated press or oven. Apply the curing schedule determined from the DSC analysis (e.g., heat to 180°C, hold for 2 hours, followed by a post-cure at 200°C for 1 hour).[8]
-
Cooling: Allow the cured composite to cool slowly to room temperature to minimize residual thermal stresses.
Characterization Protocols for Cured TMBP Composites
A suite of standardized tests is required to quantify the performance of the developed composites.
Thermal Property Analysis
| Property | Test Method | Instrument | Key Information Obtained | ASTM Standard |
| Glass Transition (Tg) | Differential Scanning Calorimetry (DSC) | DSC | Temperature at which the material transitions from a glassy to a rubbery state. A key indicator of thermal stability. | ASTM D3418 |
| Thermal Stability | Thermogravimetric Analysis (TGA) | TGA | Onset of decomposition temperature (Td), char yield. Measures material weight loss as a function of temperature. | ASTM E1131 |
| Viscoelastic Properties | Dynamic Mechanical Analysis (DMA) | DMA | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ). Peak of tan δ is often used to determine Tg. | ASTM D4065 |
Mechanical Property Analysis
Standardized mechanical tests are crucial for evaluating the structural performance of the composite. Specimens must be precisely machined from cured laminates according to the dimensions specified in the relevant ASTM standards.[10]
| Property | Test Method | Key Information Obtained | ASTM Standard |
| Tensile Properties | Tensile Test | Tensile Strength, Modulus, Elongation at Break | ASTM D3039 |
| Flexural Properties | 3-Point or 4-Point Bending | Flexural Strength, Flexural Modulus | ASTM D790, D7264 |
| Compressive Properties | Compression Test | Compressive Strength, Compressive Modulus | ASTM D6641, D695 |
Protocol: Moisture Absorption Testing
Low moisture absorption is a key advantage of TMBP-based composites.
-
Specimen Preparation: Cut and dry specimens to a constant weight in a vacuum oven at a specified temperature (e.g., 70°C).
-
Conditioning: Immerse the dried specimens in deionized water at a controlled temperature (e.g., 70°C or room temperature).
-
Measurement: Periodically remove the specimens, wipe the surface dry, and weigh them using an analytical balance.
-
Calculation: The percentage weight gain (M%) is calculated as: M% = [(W_t - W_0) / W_0] * 100 Where W_t is the weight at time t, and W_0 is the initial dry weight.[11]
-
Analysis: Plot M% versus the square root of time. The initial linear portion of the curve can be used to determine the diffusion coefficient. Continue the test until the weight gain reaches a plateau (saturation).[12]
Advanced Characterization Workflow
Caption: Comprehensive characterization workflow for TMBP composites.
Advanced Topic: Toughening Strategies
While highly rigid and thermally stable, TMBP-based epoxy networks can be brittle. Improving fracture toughness is often necessary for structural applications. This can be achieved by incorporating a secondary phase into the epoxy matrix, such as thermoplastic modifiers or rubber nanoparticles.[13][14]
The primary toughening mechanisms in these modified systems include:
-
Crack Pinning: Rigid particles can pin the propagating crack front, forcing it to bow out and expend more energy.[13]
-
Crack Bifurcation and Microcracking: The dispersed phase can cause the main crack to split into multiple smaller cracks, dissipating energy.[13]
-
Shear Yielding: Soft particles (e.g., rubber) can cavitate under stress, inducing localized shear yielding in the surrounding matrix, which is a major energy absorption mechanism.[15][16]
The choice of toughening agent and its concentration must be carefully optimized to enhance toughness without significantly compromising the desirable properties of the TMBP matrix, such as its high Tg and low moisture absorption.
References
- Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. (n.d.).
- Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. (2011).
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- Composite Testing: New ASTM Laboratory Standards. (2023).
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- Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. (2007).
- Tensile Properties, Fracture Mechanics Properties and Toughening Mechanisms of Epoxy Systems Modified with Soft Block Copolymers, Rigid TiO2 Nanoparticles and Their Hybrids. (n.d.). MDPI.
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- Curing kinetics and viscosity change of a two-part epoxy resin during mold filling in resin-transfer molding process. (2000). Journal of Applied Polymer Science.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tetramethylbiphenol Polymerization
Welcome to the technical support center for the optimization of tetramethylbiphenol polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) and related polymers derived from tetramethylbiphenol and its precursors. Our goal is to equip you with the expertise to overcome common experimental hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
1. What is the fundamental reaction for producing PPO?
Poly(2,6-dimethyl-1,4-phenylene oxide), a high-performance thermoplastic, is synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol (DMP).[1][2] This reaction typically employs a copper-based catalyst in the presence of an amine ligand and oxygen.[1][3][4] The process involves the formation of phenoxy radicals, which then couple to form the polymer chain.[5]
2. What are the most common catalyst systems for this polymerization?
Copper-amine complexes are the most effective and widely used catalysts for the oxidative polymerization of 2,6-dimethylphenol.[6] Common examples include systems prepared from cuprous oxide or cuprous chloride with amine ligands such as pyridine, N-butyldimethylamine (DMBA), or 1-methylimidazole.[3][6] The choice of amine can significantly impact the reaction rate and the molecular weight of the resulting polymer.[6]
3. What is the primary undesirable side product in this reaction?
The main side product is 3,3',5,5'-tetramethyldiphenoquinone (DPQ), which is formed by the C-C coupling of two 2,6-dimethylphenol monomers.[1] DPQ is intensely colored and can negatively affect the polymer's properties, especially its thermal stability.[1] Its formation is more prevalent at the beginning of the reaction when the monomer concentration is highest.[7]
4. How is the molecular weight of the polymer typically controlled?
The molecular weight of PPO can be influenced by several factors, including the catalyst-to-monomer ratio, the choice of amine ligand, and the reaction temperature.[6] Additionally, a chain terminator, such as 2,4,6-trimethylphenol (TMP), can be added to the reaction mixture to regulate the final molecular weight.[8] The redistribution of high-molecular-weight PPO with a phenolic compound is another method to obtain lower-molecular-weight polymers with specific end groups.[9][10][11]
5. What are the standard characterization techniques for the synthesized PPO?
The synthesized polymer is typically characterized using a variety of analytical techniques:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and the polydispersity index (PDI).[8][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups and bonds in the polymer.[3]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[12][13]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of tetramethylbiphenol and its precursors.
Issue 1: Low Polymer Yield
Potential Causes and Solutions:
-
Inactive Catalyst: The copper catalyst may be oxidized or improperly prepared.
-
Solution: Ensure the use of a high-purity copper source (e.g., CuBr or CuCl) and freshly distilled amine ligands. Prepare the catalyst solution under an inert atmosphere (e.g., nitrogen or argon) before introducing oxygen for the polymerization.
-
-
Insufficient Oxygen Supply: The oxidative coupling reaction is dependent on a continuous supply of oxygen.
-
Solution: Ensure a steady and controlled flow of oxygen through the reaction mixture.[3] The oxygen flow rate should be optimized for the scale of your reaction.
-
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.
-
Solution: The optimal temperature for polymerization is typically between 30°C and 60°C. Lower temperatures can lead to a slow reaction, while excessively high temperatures can promote side reactions.[14] Conduct small-scale experiments to determine the optimal temperature for your specific catalyst system and solvent.
-
-
Incorrect pH: The basicity of the reaction medium, influenced by the amine ligand, is crucial.
-
Solution: The choice and concentration of the amine ligand are critical. Ensure the amine is in sufficient excess to act as both a ligand and a base. Some systems may benefit from the addition of a stronger, non-coordinating base.
-
Issue 2: Low Molecular Weight or High Polydispersity Index (PDI)
Potential Causes and Solutions:
-
Premature Termination: The polymerization may be terminating prematurely due to impurities or side reactions.
-
Solution: Purify the monomer (2,6-dimethylphenol) by recrystallization or sublimation to remove any impurities that could act as chain terminators. Ensure the solvent is anhydrous and free of reactive impurities.
-
-
Excessive Catalyst Concentration: A high concentration of the catalyst can lead to a higher number of polymer chains, resulting in lower overall molecular weight.
-
Solution: Optimize the catalyst-to-monomer ratio. A lower catalyst concentration generally favors the formation of higher molecular weight polymers, although the reaction time may need to be extended.
-
-
Side Reactions: The formation of DPQ and other side products can disrupt chain growth.
-
Solution: Minimize DPQ formation by controlling the initial monomer concentration and ensuring efficient mixing to avoid localized high concentrations of reactants.
-
-
Redistribution Reactions: Unwanted redistribution of polymer chains can broaden the molecular weight distribution.
-
Solution: These reactions are more likely at higher temperatures. Maintaining a consistent and moderate reaction temperature can help minimize these side reactions.[9]
-
Issue 3: Polymer Discoloration (Yellowing or Browning)
Potential Causes and Solutions:
-
Formation of Diphenoquinone (DPQ): As mentioned, DPQ is a colored byproduct.
-
Solution: To suppress DPQ formation, consider adding the monomer solution gradually to the catalyst solution rather than all at once. This helps to maintain a low monomer concentration throughout the reaction.[7]
-
-
Oxidation of the Polymer Backbone: The polymer itself can undergo oxidation at elevated temperatures, leading to discoloration.
-
Solution: Conduct the polymerization at the lowest effective temperature and under an inert atmosphere (once the initial oxygen-driven polymerization is complete) during workup and purification.
-
-
Residual Catalyst: The copper catalyst, if not completely removed, can cause discoloration and degradation of the polymer.
-
Solution: After polymerization, the polymer should be precipitated and washed thoroughly to remove the catalyst. Washing with a dilute acid solution (e.g., acetic acid or oxalic acid) can help to chelate and remove residual copper ions.[3]
-
Experimental Protocols and Data
General Protocol for Oxidative Coupling Polymerization of 2,6-Dimethylphenol
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
-
Catalyst Preparation: To the flask, add the copper salt (e.g., CuBr) and the amine ligand (e.g., DMBA) dissolved in a suitable solvent (e.g., toluene).[3]
-
Monomer Addition: A solution of 2,6-dimethylphenol in the same solvent is prepared separately.
-
Reaction Initiation: Begin stirring the catalyst solution and start a continuous, gentle flow of oxygen through the gas inlet tube.
-
Polymerization: Add the monomer solution to the catalyst mixture over a period of time (e.g., 60-90 minutes) while maintaining the desired reaction temperature (e.g., 50°C).[3][8]
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the viscosity increase of the solution or by taking aliquots for analysis (e.g., GPC).
-
Quenching and Precipitation: Once the desired molecular weight is achieved, stop the oxygen flow and quench the reaction by adding a small amount of acetic acid.[8] Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or ethanol.
-
Purification: Filter the precipitated polymer, wash it extensively with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum.
Table 1: Influence of Reaction Parameters on PPO Synthesis
| Parameter | Effect on Molecular Weight (Mw) | Effect on Polydispersity (PDI) | Effect on DPQ Formation |
| ↑ Temperature | Can decrease Mw due to side reactions | Can increase | Can increase |
| ↑ Catalyst Concentration | Decreases | Can increase | Generally no direct major effect |
| ↑ Monomer Concentration | Increases (up to a point) | Can decrease | Increases |
| ↑ Oxygen Flow Rate | Increases reaction rate, can affect Mw | Variable | Can increase if not controlled |
Visualizations
Polymerization Mechanism
Caption: Oxidative coupling polymerization of 2,6-dimethylphenol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for PPO synthesis.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. (n.d.). MDPI.
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- The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. (n.d.). ResearchGate.
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- Polymerization by Oxidative Coupling. The Function of Copper in the Oxidation of 2,6-Dimethylphenol. (n.d.). American Chemical Society.
- A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). (n.d.). ResearchGate.
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- Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. (n.d.). Tokyo University of Science.
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- The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). (n.d.). ResearchGate.
- Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide). (n.d.). Polimery.
- Modification Approaches of Polyphenylene Oxide Membranes to Enhance Nanofiltration Performance. (n.d.). MDPI.
- Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. (n.d.). ResearchGate.
- Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. (2014). PubMed Central.
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- Acid-Functionalized Poly(phenylene oxide)s: Their Preparation and Properties. (n.d.). ACS Publications.
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- Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. (2024). NIH.
- Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. (n.d.). ACS Publications.
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- Selective oxidative para C–C dimerization of 2,6-dimethylphenol. (n.d.). RSC Publishing.
- (PDF) Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication. (2024). ResearchGate.
- Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. (n.d.). ResearchGate.
- Oxidative polymerization of phenols revisited. (n.d.). OUCI.
- Polyphenylene Oxide (PPO) Recycling. (n.d.). WasteTrade.
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- What type of solvent is usually used to dissolve poly(p-phenylene oxide)(PPO)? (2016). ResearchGate.
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- Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO)—A versatile starting polymer for proton conductive membranes (PCMs). (n.d.). ResearchGate.
- Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2016). MDPI.
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Common side reactions in the synthesis of TMBP-based polycarbonates
Welcome to the Technical Support Center for Advanced Polymer Synthesis. This guide is designed for researchers, scientists, and drug development professionals working with 2,2',6,6'-tetramethyl-3,3',5,5'-tetrabromo-4,4'-biphenol (TMBP)-based polycarbonates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges and side reactions encountered during the synthesis of these specialized polymers.
The unique structure of TMBP, characterized by both steric hindrance from the ortho-methyl groups and strong electron-withdrawing effects from the bromine substituents, presents specific challenges in achieving high molecular weight and high-purity polycarbonates. This guide will delve into the causality behind these challenges and offer robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of TMBP-based polycarbonates.
Q1: Why am I consistently obtaining low molecular weight TMBP-polycarbonate via interfacial polymerization?
A1: This is a frequent challenge directly linked to the structure of the TMBP monomer. The four methyl groups at the ortho-positions to the hydroxyl groups create significant steric hindrance. This bulkiness physically obstructs the approach of the growing polymer chain and the phosgene (or its chloroformate derivative), thereby reducing reaction rates and limiting polymer chain growth. Furthermore, the electron-withdrawing bromine atoms decrease the nucleophilicity of the phenolic oxygen, further slowing down the polymerization reaction. Studies on similarly hindered monomers like 2,2',6,6'-tetrabromobisphenol-A (TBBPA) confirm that steric hindrance is a primary cause for achieving only low-molecular-weight polymers through standard interfacial methods.[1]
Q2: My final TMBP-polycarbonate product is discolored (yellowish/brown). What is the likely cause?
A2: Discoloration in polycarbonates, particularly those synthesized via melt polycondensation, is often a result of side reactions at high temperatures.[2] Potential causes include:
-
Oxidation: Trace oxygen in the reaction vessel can lead to the oxidation of the phenol end-groups or the polymer backbone at elevated temperatures.
-
Fries Rearrangement: Although less common in TMBP due to the substituted ortho positions, thermal rearrangement of the carbonate linkage to form salicylate-type structures can occur in other aromatic polycarbonates, leading to color.
-
Catalyst Residues: Certain catalysts, especially basic ones, can promote degradation and discoloration at high temperatures.
-
Impurities: Contaminants in the TMBP monomer or solvents can act as color-formers during the high-temperature polymerization process.[3]
Q3: I am using a triethylamine (TEA) catalyst for my interfacial polymerization, but the yield of high polymer is poor. Could the catalyst be the problem?
A3: Yes, the choice of catalyst is critical, especially for sterically hindered bisphenols like TMBP. While trialkylamines like TEA are common catalysts, they can participate in a detrimental side reaction. The amine can react with a chloroformate-terminated polymer chain to form a reactive acyl ammonium salt. This intermediate, however, can decompose, particularly in the presence of chloride ions, to form a stable N,N-dialkyl carbamate. This reaction terminates the polymer chain and consumes the catalyst.[1] For hindered systems, this side reaction can become significant, capping the chains and preventing the formation of high molecular weight polymer.
Q4: What is the best method to purify the crude TMBP-polycarbonate to remove unreacted monomer and oligomers?
A4: Purification is essential to improve the final properties of the polymer, such as impact strength and color stability.[3] A highly effective method is dissolution-precipitation . This involves dissolving the crude polymer in a good solvent (e.g., dichloromethane or tetrahydrofuran) and then slowly adding this solution to a vigorously stirred non-solvent (e.g., methanol or hexane). The high molecular weight polymer will precipitate, leaving unreacted monomers, low molecular weight oligomers, and catalyst residues in the solution. This process should be repeated 2-3 times for optimal purity. A patent for purifying general polycarbonates suggests washing the solid polymer particles with a mixture that swells but does not dissolve the polymer, which can also be an effective strategy.[3]
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a systematic approach to identifying and mitigating common side reactions.
Issue 1: Chain Termination via Catalyst Decomposition (Interfacial Polymerization)
-
Symptom: Consistently low molecular weight polymer; presence of N,N-diethyl carbamate byproducts (if using TEA).
-
Causality: As illustrated in the diagram below, the triethylamine (TEA) catalyst forms an acyl ammonium salt with the chloroformate end-group. This intermediate is susceptible to nucleophilic attack by chloride ions, leading to the formation of a chain-terminating carbamate and regenerating TEA. However, this process effectively caps the polymer chain.[1]
-
Troubleshooting Protocol:
-
Catalyst Selection: Replace triethylamine with a more effective and stable catalyst. 4-Dimethylaminopyridine (DMAP) has been shown to be a superior catalyst for sterically hindered bisphenols.[1] DMAP forms a more stable and highly reactive acylpyridinium salt, which is less prone to the decomposition side reaction and more efficient at promoting acylation of the hindered phenol.
-
Reaction Conditions: Ensure efficient stirring to maintain a high interfacial surface area. Control the pH of the aqueous phase carefully (typically between 10-12) to ensure the phenoxide is present without causing significant hydrolysis of phosgene or chloroformate end groups.
-
Caption: Catalyst side reaction in interfacial polymerization.
Issue 2: Hydrolysis of Monomers and Polymer Chains
-
Symptom: Lower than expected molecular weight; broad molecular weight distribution; poor thermal stability of the final polymer.
-
Causality: Water can act as a nucleophile, leading to the hydrolysis of phosgene, chloroformate end-groups, and even the carbonate linkages within the polymer backbone, especially at non-optimal pH or elevated temperatures.[4][5] Residual catalysts can significantly accelerate this degradation.[5] The presence of electron-withdrawing bromine atoms on the TMBP monomer may influence the susceptibility of the adjacent carbonate bond to hydrolysis.
-
Troubleshooting Protocol:
-
pH Control (Interfacial): Maintain the aqueous phase pH within the optimal range (10-12). A pH that is too high (>13) will accelerate the hydrolysis of phosgene and chloroformate groups, consuming reactants and creating terminating hydroxyl end-groups.
-
Moisture Control (Melt): For melt polycondensation, it is critical to use meticulously dried monomers and reagents. The reaction should be conducted under a high vacuum or an inert gas sweep to efficiently remove water and the phenol byproduct, driving the equilibrium towards high polymer formation.
-
Catalyst Removal: Thoroughly purify the final polymer to remove any residual catalyst, which can promote hydrolytic degradation during storage and processing.[5]
-
Caption: Hydrolysis pathways for reactants and polymer.
Issue 3: Thermal Degradation (Melt Polycondensation)
-
Symptom: Discoloration, gel formation, or drop in molecular weight during polymerization at high temperatures.
-
Causality: Melt polycondensation requires high temperatures (often >260 °C) to maintain a molten state and facilitate the removal of phenol.[6][7] These conditions can induce thermal degradation. The primary degradation pathways for polycarbonates are chain scission at the isopropylidene linkage (not present in TMBP-polycarbonate) and hydrolysis/alcoholysis of the carbonate linkage.[4] For TMBP-based polymers, scission of the biphenyl linkage or reactions involving the bromine or methyl substituents could also occur under severe thermal stress.
-
Troubleshooting Protocol:
-
Optimize Temperature Profile: Use a staged temperature profile. Start at a lower temperature for the initial transesterification (~180-220 °C) and gradually increase the temperature while applying vacuum for the polycondensation step (~260-280 °C). Avoid unnecessarily high temperatures.
-
Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation. Monitor the reaction progress (e.g., by measuring melt viscosity) and stop the reaction once the desired molecular weight is achieved.[6]
-
Use Thermal Stabilizers: Incorporate small amounts of antioxidants or thermal stabilizers (e.g., phosphite-based compounds) into the reaction mixture to inhibit oxidative degradation.
-
Catalyst Choice: Select a catalyst that provides high activity at the lowest possible temperature. Some catalysts can also promote thermal degradation, so screening for thermal stability is crucial.[8]
-
Part 3: Data & Protocols
Table 1: Catalyst Selection for TMBP Polycarbonate Synthesis
| Catalyst Type | Synthesis Method | Advantages | Potential Side Reactions/Issues | Mitigation Strategy |
| Triethylamine (TEA) | Interfacial | Common, inexpensive. | Forms acyl ammonium salt that can decompose to a chain-terminating carbamate.[1] | Replace with DMAP. |
| 4-Dimethylaminopyridine (DMAP) | Interfacial | Highly active for hindered phenols, forms a more stable acylpyridinium intermediate.[1] | More expensive than TEA. Can be difficult to remove completely. | Use minimal effective amount; purify polymer by multiple precipitations. |
| Alkali Metal Hydroxides (e.g., NaOH) | Melt | Effective transesterification catalysts. | Can promote discoloration and thermal degradation at high temperatures.[8] | Use lowest effective concentration; add phosphite stabilizers. |
| Tetrabutylammonium Hydroxide (TMAH) | Melt | Shown to be effective for TMBPA copolymer synthesis.[7] | Can undergo Hoffman elimination at high temperatures, changing the active catalytic species. | Optimize temperature and catalyst concentration carefully. |
| Lanthanum Acetylacetonate (La(acac)₃) | Melt | Reported to have low activity in promoting PC thermal degradation. | May have lower catalytic activity than alkali metal catalysts. | May require longer reaction times or slightly higher temperatures. |
Experimental Protocol: Purification of TMBP-Polycarbonate via Precipitation
This protocol is designed to remove unreacted TMBP, low molecular weight oligomers, and catalyst residues from the crude polymer.
-
Dissolution: Weigh the crude TMBP-polycarbonate and dissolve it in a suitable solvent (e.g., dichloromethane, THF) to make a 5-10% (w/v) solution. Stir at room temperature until the polymer is fully dissolved. A slightly elevated temperature (30-40 °C) can be used to aid dissolution if necessary.
-
Filtration (Optional): If any insoluble material (gels, particulates) is present, filter the polymer solution through a plug of glass wool or a medium-porosity sintered glass funnel.
-
Precipitation: In a separate, larger beaker, place a volume of a non-solvent (e.g., methanol, hexane) that is 5-10 times the volume of the polymer solution.
-
Addition: While stirring the non-solvent vigorously with a mechanical stirrer, slowly add the polymer solution dropwise using an addition funnel. A fibrous or powdery white precipitate of the purified polymer should form immediately.
-
Digestion: After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete precipitation and to wash the polymer particles.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter with several portions of fresh non-solvent to remove any remaining dissolved impurities.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved. This may take 12-24 hours.
-
Validation: The purity can be assessed by techniques such as Gel Permeation Chromatography (GPC), which should show a narrower molecular weight distribution and the absence of low molecular weight species.
References
- Wang, B., Liu, L., Zhu, J., & Liu, B. (2025). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.
- Yi, Z., et al. (Year not available). Synthesis and properties of bisphenol-Z polycarbonate via melt transesterification. Journal of Applied Polymer Science.
- Gu, J. T., & Wang, C. S. (1992). The interfacial polycondensation of tetrabromobisphenol-A polycarbonate. I. Model reaction and mechanism studies. Angewandte Makromolekulare Chemie.
- Jang, B. N., & Wilkie, C. A. (2005). The Thermal degradation of Bisphenol A Polycarbonate in Air.
- Kwiecień, M., et al. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components.
- Sweileh, B. A., Al-Hiari, Y. M., & Kailani, M. H. (2010).
- Lee, K. M., et al. (2018).
- Zhang, Y., et al. (2021).
- Bozzano, G., Dente, M., & Del Rosso, R. (2010). Integral Recovery Of Bisphenol From Poly-Bisphenol A Carbonate Via Hydrolysis. Computer –Aided Chemical Engineering.
- Cleveland, T. H. (1968). Method of removing contaminants from polycarbonates. U.S.
- Pickett, J. E. (2013).
- Puglisi, C., et al. (2001). Thermal and thermoxidative degradation processes in poly(bisphenol A carbonate).
- Fontana, L. P., & King, J. A. (2005). Process for the synthesis of bisphenol.
- Zhou, Q., et al. (2021). Hydrolytic Degradation of Isosorbide-Based Polycarbonates: Effects of Terminal Groups, Additives, and Residue Catalysts.
- Lee, K. M., et al. (2018).
- Szafraniec-Gorol, G., et al. (2021). Polycarbonates - synthesis, properties and environmental impact.
- Morgan, P. W. (1965). Interfacial Polymerization. Journal of Polymer Science Part C: Polymer Symposia.
- Weeden Jr, G. S., Soepriatna, N. H., & Wang, N. H. L. (2015). Method for efficient recovery of high-purity polycarbonates from electronic waste. Environmental Science & Technology.
- Wang, B., et al. (2025). Effect of polycondensation temperature and time on the melt-transesterification synthesis of P-TBPA/BPA 50/50.
- Liras, M., et al. (2021). Recent Advances on Visible Light Metal-Based Photocatalysts for Polymerization under Low Light Intensity. Polymers (Basel).
- Institute of Chemical Research of Catalonia. (2023).
- Yang, J., et al. (2012). Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications.
- Lim, S., et al. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Membranes (Basel).
- Zhang, J., et al. (2021). Metal-Free Lewis Pair Catalysts for a One-Pot Terpolymerization of Propylene Oxide, ʟ-Lactide and CO2. SCIEPublish.
- Chen, C. Y., et al. (2023). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Suman, S. K., & McGrath, J. E. (2010). On the Role of Tin Catalysts in Step-Growth Polymerization Reactions.
- Wang, J., et al. (2018). Crystallization and Thermal Behaviors of Poly(ethylene terephthalate)
- Kim, S. W., & Choi, K. Y. (2002). Melt Polycondensation of Bisphenol A Polycarbonate by a Forced Gas Sweeping Process. Industrial & Engineering Chemistry Research.
- Reisner, E. (2022).
- Kaczmarek, H., & Felchner, B. (2012). Toxic Effect of Tin-Based Catalysts on Polymer Biodegradation.
- de Souza, C. M. G., & de Souza, A. A. U. (2024). Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies. Molecular and Cellular Endocrinology.
- Lim, S., et al. (2021).
- Kim, H., & Torkelson, J. M. (2019).
- Denisova, T. G., & Shishkina, I. P. (2019). Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation.
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Troubleshooting low molecular weight in tetramethylbiphenol polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetramethylbiphenol-based polymers. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during synthesis: achieving the target molecular weight. Low molecular weight can significantly compromise the mechanical, thermal, and barrier properties of the final material, making it critical to diagnose and resolve the underlying issues.
This document moves beyond a simple checklist, explaining the causal relationships between reaction parameters and polymer chain growth. By understanding the "why" behind each step, you can develop a robust and self-validating experimental workflow.
Troubleshooting Guide: Low Molecular Weight in Tetramethylbiphenol Polymers
Primary Issue: Your Gel Permeation Chromatography (GPC) results indicate a lower-than-expected number-average (Mn) or weight-average (Mw) molecular weight for your synthesized tetramethylbiphenol polymer.
This issue almost always traces back to one of five key areas: monomer integrity, stoichiometric precision (for step-growth processes), reaction conditions, catalyst/initiator activity, or reaction setup and byproduct removal. The following workflow provides a systematic approach to diagnosing the root cause.
Caption: A systematic workflow for diagnosing and resolving low molecular weight in polymer synthesis.
Q1: How critical is monomer purity, and what should I do if I suspect it's the issue?
Answer: Monomer purity is arguably the most critical factor in achieving high molecular weight, particularly in step-growth polymerization.[1][2] Impurities can act as chain terminators, preventing further chain growth and drastically limiting the final molecular weight.[3][4] Even small amounts of monofunctional impurities can cap the growing polymer chains.
Causality: In a step-growth polymerization (e.g., forming a polyester with a diacid), the reaction relies on the precise 1:1 stoichiometry of reactive functional groups. A monofunctional impurity introduces a "dead end," a chain that can no longer react on one side, effectively halting its growth. The Carothers equation predicts that high molecular weights are only achievable at very high reaction conversions (>99%), which requires high monomer purity and strict stoichiometric balance.[5]
Troubleshooting Steps & Recommendations:
-
Verify Purity: Do not assume the purity stated on the supplier's bottle is accurate, especially if the container has been opened previously. If possible, analyze the tetramethylbiphenol monomer using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
Purification: If impurities are detected or suspected, purification is essential. Tetramethylbiphenol can be purified by methods such as recrystallization from a suitable solvent (e.g., methanol/water mixtures or toluene) or sublimation.[6][7]
Protocol: Recrystallization of Tetramethylbiphenol
-
Solvent Selection: Choose a solvent system in which the monomer is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. A common choice is a mixture of methanol and water.
-
Dissolution: In a flask, dissolve the crude tetramethylbiphenol in the minimum amount of hot methanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot solution until it becomes slightly cloudy (the saturation point). Allow the solution to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (the same methanol/water ratio) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum at an elevated temperature (e.g., 60-80°C) to remove all residual solvent. Residual solvent can also interfere with polymerization.
Q2: My reaction temperature and time are based on a literature procedure, but the molecular weight is still low. What's wrong?
Answer: Reaction temperature and time are deeply interconnected and influence not only the reaction rate but also the potential for side reactions or degradation. A literature procedure is a starting point, but optimal conditions can vary based on the scale of your reaction, the purity of your reagents, and the efficiency of your specific lab setup.
Causality:
-
Temperature Too Low: Insufficient thermal energy will lead to a very slow polymerization rate. The reaction may not reach the high conversion (>99%) needed for high molecular weight within a practical timeframe.[1]
-
Temperature Too High: While higher temperatures increase the reaction rate, they can also promote undesirable outcomes.[8] For certain polymers, there is a "ceiling temperature" above which polymerization becomes unfavorable.[8] More commonly, excessive heat can cause thermal degradation of the monomer or the growing polymer chains, leading to chain scission and a lower molecular weight.[9] It can also trigger side reactions that create chain-terminating species.
Troubleshooting Steps & Recommendations:
-
Temperature Optimization: Perform a series of small-scale reactions at varying temperatures (e.g., ± 10-20°C around the literature value) while keeping all other parameters constant.
-
Reaction Monitoring: Do not rely solely on the final time point. If possible, carefully and quickly extract small aliquots from the reaction mixture at different time intervals. Quench the reaction in the aliquot and analyze its molecular weight by GPC. This will allow you to plot molecular weight versus time and determine if the reaction is plateauing prematurely.
-
Visual Inspection: Note any color changes in your reaction. Darkening (e.g., turning yellow or brown) can be an indicator of thermal degradation.[1]
Q3: How does initiator or catalyst concentration affect the final molecular weight?
Answer: The role of the initiator or catalyst is fundamental, and its concentration directly influences both the rate of polymerization and the final chain length. The effect, however, differs significantly between chain-growth and step-growth mechanisms.
Causality:
-
Chain-Growth Polymerization (e.g., Free Radical): In this mechanism, a higher initiator concentration generates more reactive species (e.g., free radicals) simultaneously.[10][11] With a fixed amount of monomer, this means more polymer chains are initiated at the same time. Consequently, each chain grows for a shorter period before the monomer is consumed or termination occurs, resulting in a lower average molecular weight.[10][12] The average chain length is often inversely proportional to the square root of the initiator concentration.[10]
-
Step-Growth Polymerization: While often called catalysts, substances used here (e.g., an acid catalyst for polyesterification) primarily increase the reaction rate. An insufficient catalyst concentration leads to an impractically long reaction time to reach high conversion.[1] Conversely, an excessive amount can sometimes promote side reactions.[1]
Troubleshooting Steps & Recommendations:
-
Check Activity: Ensure your catalyst or initiator is fresh and has not been deactivated by improper storage (e.g., exposure to air or moisture).
-
Optimize Concentration: If you suspect an issue, vary the concentration systematically. For chain-growth reactions, decreasing the initiator concentration should lead to a higher molecular weight. For step-growth, ensure you are within the recommended catalytic range (often 0.1-0.5 mol% for acid catalysts).
-
Method of Addition: For highly reactive chain-growth polymerizations, adding the initiator slowly over time rather than all at once can help maintain a low concentration of active species, promoting the growth of longer chains.
Data Summary: Key Parameters and Their Impact on Molecular Weight
| Parameter | Impact of Low Value / Concentration | Impact of High Value / Concentration | Recommended Action |
| Monomer Purity | - | Acts as chain terminator, significantly reducing Mw.[4][13] | Verify purity (≥99%). Recrystallize or sublime if necessary.[6][7] |
| Stoichiometry | Unbalanced ratio limits chain growth by leaving an excess of one functional group. | Unbalanced ratio limits chain growth by leaving an excess of one functional group. | Perform precise calculations and use an analytical balance for weighing. |
| Reaction Temperature | Reaction rate is too slow to achieve high conversion.[1] | Can cause thermal degradation, chain scission, or unwanted side reactions.[8][9] | Optimize in a ±20°C range. Monitor for color changes indicating degradation. |
| Reaction Time | Insufficient time for chains to grow to high Mw. | Can lead to degradation if temperature is also high. | Monitor reaction progress over time with GPC analysis of aliquots. |
| Initiator Conc. (Chain) | Longer chains, but slower reaction rate. | More chains initiated, leading to shorter average chain length and lower Mw.[10][12] | Decrease concentration to increase Mw. |
| Catalyst Conc. (Step) | Slow reaction rate, may not reach high conversion. | Can promote side reactions or discoloration.[1] | Use fresh catalyst and optimize concentration within the recommended range. |
Frequently Asked Questions (FAQs)
Q: My GPC results show a high Polydispersity Index (PDI). Is this related to my low molecular weight problem?
A: Yes, a high Polydispersity Index (PDI or Đ) is often related and provides important clues. PDI (calculated as Mw/Mn) is a measure of the breadth of the molecular weight distribution in your polymer sample.[14][15]
-
A PDI value close to 1.0 indicates that all polymer chains are very similar in length (a narrow distribution).[15][16] This is common in well-controlled "living" polymerizations.
-
For typical step-growth polymerizations, the theoretical PDI is around 2.0.
-
A PDI significantly higher than expected often suggests a lack of control in the polymerization. This can be caused by multiple competing reaction mechanisms, chain transfer reactions, or thermal degradation events that create a wide variety of chain lengths.[17] Therefore, the same factors causing low molecular weight (impure monomers, high temperatures, incorrect initiator concentration) can also lead to a broad, uncontrolled PDI.[15]
Q: How do I properly set up a Gel Permeation Chromatography (GPC) analysis for my polymer?
A: GPC (also known as Size Exclusion Chromatography or SEC) is the standard technique for measuring molecular weight distribution.[18][19][20] Proper setup is crucial for obtaining reliable data.
-
Solvent Selection: Choose a solvent that fully dissolves your polymer. Common solvents for polymers like PPO are tetrahydrofuran (THF) or chloroform.
-
Sample Preparation: Prepare a dilute solution of your polymer (e.g., 1-2 mg/mL). Ensure the polymer is completely dissolved. Filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) before injection to remove any dust or particulates that could damage the GPC columns.[21]
-
Calibration: The GPC must be calibrated with polymer standards of a known molecular weight.[21] Polystyrene standards are most commonly used.[19] It is important to remember that this provides a relative molecular weight. For an absolute measurement, a light scattering detector is required.
-
Column Selection: Use a column set appropriate for the expected molecular weight range of your polymer. A mixed-bed column is often a good choice for samples with unknown or broad distributions.[22]
Q: Could the solvent I'm using for the polymerization be the problem?
A: Absolutely. The solvent is not merely an inert medium; it can influence solubility, reactivity, and even the conformation of the growing polymer chain.
-
Solubility: As the polymer chains grow, they must remain soluble in the reaction medium to continue reacting. If the polymer precipitates out of solution prematurely, chain growth will stop, resulting in a low molecular weight. You might need to switch to a solvent with better solvating power for the polymer or increase the reaction temperature to maintain solubility.
-
Reactivity: Some solvents can participate in the reaction. For example, protic solvents like alcohols could potentially react with certain active intermediates, terminating chain growth. Ensure your solvent is inert to the reaction chemistry and is thoroughly dried.
References
-
Shimadzu Corporation. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. Retrieved from [Link]
-
Wikipedia. (2024). Gel permeation chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Explain the polydispersity index. Retrieved from [Link]
-
AZoM. (2022). Calculating the Polydispersity Index of a Polymer. Retrieved from [Link]
-
Millward, et al. (2018). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. National Institutes of Health (PMC). Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Initiator Concentration Affect Chain Length?. YouTube. Retrieved from [Link]
-
Quora. (2017). What is the polydispersity index of a polymer?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Polydispersity Index Of Common Polymers?. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Temperature Affect Chain-Growth Polymerization?. YouTube. Retrieved from [Link]
-
Sustainability Directory. (2025). How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer?. Retrieved from [Link]
- Google Patents. (1979). US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation.
- Google Patents. (1983). Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Wróblewska, et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. National Institutes of Health (PMC). Retrieved from [Link]
-
ResearchGate. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. Retrieved from [Link]
-
Patsnap. (2025). Understanding the Role of Initiators in Polymerization. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does Temperature Affect Polystyrene Synthesis?. YouTube. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
-
ResearchGate. (2006). The effect of temperature on polymerization results. Retrieved from [Link]
-
Transactions on Materials, Biotechnology and Life Sciences. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Retrieved from [Link]
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Improving the yield and purity of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
Welcome to the dedicated technical support guide for the synthesis and purification of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, commonly known as Tetramethylbiphenol (TMBP). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction to TMBP Synthesis
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS 2417-04-1) is a crucial monomer and intermediate in the synthesis of advanced polymers, such as high-performance phenoxy resins and epoxy resins, prized for their thermal stability and mechanical properties.[1][2][3] The most prevalent synthetic route is the oxidative coupling of 2,6-dimethylphenol (also known as 2,6-xylenol).[4] This reaction dimerizes two molecules of the starting phenol via a C-C bond at the para-position relative to the hydroxyl groups.
The reaction is typically catalyzed by metal complexes, most notably copper-amine systems, which facilitate the oxidation and coupling process.[5][6] However, this pathway is not without its challenges. The reaction can also proceed via C-O coupling, leading to the formation of polyphenylene ether (PPE) oligomers, or produce the colored byproduct 3,3',5,5'-tetramethyldiphenoquinone (DPQ).[5][6][7] Achieving high yield and purity hinges on carefully controlling the reaction conditions to favor the desired C-C coupling pathway and effectively removing byproducts.
Core Synthesis Pathway
The diagram below illustrates the primary transformation and the competing side reactions that researchers must control.
Caption: Synthesis of TMBP via oxidative coupling of 2,6-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield to expect for TMBP synthesis?
A realistic yield is highly dependent on the reaction scale and type. Batch processes reported in literature can achieve yields of 75% or higher, while continuous processes may result in lower conversions, sometimes as low as 14%, necessitating efficient product separation and recycling of unreacted starting material.[4]
Q2: What are the most common impurities I should look for?
The primary impurities stem directly from the oxidative coupling mechanism.[4][7] You should anticipate:
-
Unreacted 2,6-dimethylphenol (Xylenol): Incomplete conversion will leave starting material in your crude product.
-
3,3',5,5'-Tetramethyldiphenoquinone (DPQ): An intensely colored (often red or orange) byproduct resulting from the over-oxidation of the desired TMBP.[6]
-
Polyphenylene Ether (PPE) Oligomers: These are formed via a competing C-O coupling pathway and exist as low-molecular-weight polymers.[5][7]
Q3: My crude product is beige/pink/orange. Is this normal?
Yes, it is common for the crude product to be off-white or colored due to the presence of residual catalyst and, most significantly, the DPQ byproduct. A pure TMBP product should be a white to off-white crystalline solid.[8] The color of your crude product is a direct indicator of the purity level and the prevalence of side reactions.
Q4: What is the target melting point for pure TMBP?
The literature value for the melting point of pure TMBP is consistently reported in the range of 222-225 °C .[2][3][9] A broad or depressed melting point range is a reliable indicator of residual impurities.
Troubleshooting Guide: From Low Yield to Impure Product
This section provides a structured approach to diagnosing and solving common experimental issues.
Sources
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- 3. 2,2',6,6'-Tetramethyl-4,4'-biphenol, CasNo.2417-04-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
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Preventing discoloration in TMBP-based epoxy resins during curing
A Guide to Preventing Discoloration During Curing for Researchers and Scientists
Welcome to the Technical Support Center for TMBP-based epoxy resins. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Tetramethyl Bisphenol (TMBP)-based epoxy systems and are encountering challenges with discoloration during the curing process. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face.
Introduction to TMBP-Based Epoxy Resins and Discoloration
Tetramethyl Bisphenol F (TMBPF) is increasingly used as a substitute for Bisphenol A (BPA) in the synthesis of epoxy resins, offering enhanced thermal stability and, notably, improved color retention.[1] TMBPF's structure, which includes methyl groups flanking the hydroxyl functionalities, is key to its unique properties. However, like all epoxy systems, TMBP-based resins are susceptible to discoloration—often seen as yellowing—during the curing process. This discoloration is not merely a cosmetic issue; it can signify underlying chemical changes that may impact the material's performance and reliability.[2]
The yellowing of epoxy resins is primarily a result of oxidation, which leads to the formation of chromophores—molecular structures that absorb light in the visible spectrum.[3] This process can be initiated or accelerated by heat (thermo-oxidative degradation) and exposure to ultraviolet (UV) light (photo-oxidation).[2][3][4] The choice of curing agent and the presence of impurities can also play a significant role.[2][3]
This guide will delve into the mechanisms of discoloration specific to TMBP-based systems and provide actionable strategies to maintain the optical clarity of your cured resins.
Troubleshooting Guide & FAQs
Q1: My clear TMBP-based epoxy formulation is turning yellow during the thermal curing stage. What are the primary causes?
A1: Yellowing during thermal curing is a common issue and is typically caused by thermo-oxidative degradation. Several factors can contribute to this:
-
Choice of Curing Agent: Amine-based curing agents, particularly aromatic amines, are known to contribute to yellowing.[5] The amine groups themselves can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Excessive Curing Temperature or Time: High temperatures can accelerate oxidation reactions within the epoxy matrix.[4][6] Even though TMBPF resins have good thermal stability, prolonged exposure to excessive heat will inevitably lead to some degree of degradation.
-
Presence of Oxygen: The curing environment plays a crucial role. Curing in the presence of oxygen (e.g., in a standard air-circulating oven) provides the necessary ingredient for oxidation of the polymer backbone.
-
Impurities: Trace impurities in the resin or hardener, such as residual catalysts from synthesis, can act as catalysts for degradation reactions.[2][3]
Troubleshooting Steps:
-
Evaluate Your Curing Agent: If you are using an aromatic amine, consider switching to a cycloaliphatic amine.[2][3][5][7][8][9] These are known for better color stability and are a common choice for producing low-yellowing coatings.[2][3][5][7][8][9]
-
Optimize Curing Profile: Review your curing schedule. Can the temperature be lowered, or the duration shortened, while still achieving full cure? A step-cure process, starting at a lower temperature and gradually ramping up, can sometimes mitigate yellowing.
-
Control the Curing Atmosphere: If possible, conduct the final, high-temperature stage of your cure in an inert atmosphere, such as nitrogen. This will minimize oxidation.
-
Incorporate Antioxidants: The addition of a hindered phenolic primary antioxidant can protect the polymer against thermo-oxidative degradation.[10] These additives work by scavenging free radicals that initiate the degradation process.
Q2: I've noticed discoloration even when curing at room temperature. What could be the cause?
A2: Discoloration at ambient temperatures is less common but can occur, especially over longer curing times. The likely culprits are:
-
UV Light Exposure: Even ambient laboratory light can contain UV components that initiate photo-oxidation.[4] Direct sunlight is a significant cause of yellowing.[4]
-
Curing Agent Reactivity: Highly reactive amine curing agents can generate significant exotherm, leading to localized high temperatures within the resin mass, even if the ambient temperature is controlled. This can trigger thermal degradation.
-
Oxidation of the Hardener: The hardener itself, particularly amine-based hardeners, can oxidize upon exposure to air.[4] If you are using a hardener from a previously opened container, it may have already started to yellow, which will impart color to the final cured product.
Troubleshooting Steps:
-
Protect from UV Light: Cure your samples in an area shielded from direct sunlight and, if possible, use UV-filtering films on windows or light fixtures.
-
Manage Exotherm: For larger batches, consider using a slower curing agent or a heat sink to dissipate the heat generated during the reaction.
-
Use Fresh Hardener: Always use fresh curing agents from tightly sealed containers. If a hardener has yellowed in the bottle, it will likely produce a yellowed final product.
Q3: How do the methyl groups in TMBPF contribute to its color stability compared to standard BPA or BPF resins?
Proactive Strategies for Preventing Discoloration
Beyond troubleshooting, a proactive approach during formulation and process design is the most effective way to prevent discoloration.
Selection of Curing Agent
The choice of curing agent is arguably the most critical factor in controlling color.
| Curing Agent Type | Color Stability | Curing Conditions | Notes |
| Aromatic Amines | Poor | Ambient to Elevated Temp. | High reactivity, good chemical resistance, but prone to yellowing. |
| Aliphatic Amines | Fair to Good | Ambient Temperature | Fast cure, but can be prone to "amine blush" and some yellowing. |
| Cycloaliphatic Amines | Excellent | Ambient to Elevated Temp. | Lower reactivity than aliphatics, but excellent color and gloss retention.[2][3][5][7][8][9] The preferred choice for color-critical applications. |
| Anhydrides | Good to Excellent | Elevated Temperature | Long pot life, low exotherm, and good thermal stability. Often require accelerators. |
Recommendation: For TMBP-based resins where color stability is paramount, cycloaliphatic amines are the recommended starting point.
Incorporation of Additives
Additives can be used to protect the epoxy system from degradation.
-
Antioxidants: These are sacrificial compounds that inhibit oxidation.
-
Primary Antioxidants (e.g., Hindered Phenols): These are radical scavengers that are highly effective against thermo-oxidative degradation.[10]
-
Secondary Antioxidants (e.g., Phosphites): These decompose hydroperoxides, which are precursors to color-forming species.
-
-
UV Stabilizers:
-
UV Absorbers (e.g., Benzotriazoles): These molecules absorb harmful UV radiation and dissipate it as heat.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers to inhibit polymer degradation.[11][12] They are particularly effective because they are regenerated during the stabilization process, providing long-term protection.[11][12]
-
Experimental Protocol: Incorporating Additives
-
Selection: Choose a hindered phenolic antioxidant for thermal stability and a HALS for UV protection.
-
Concentration: Start with a loading level of 0.1% to 0.5% by weight for each additive, based on the total resin and hardener weight.
-
Dispersion: It is crucial to ensure the additives are fully dissolved and homogeneously dispersed in the resin component before adding the curing agent. This can be achieved by gentle heating (e.g., to 50-60°C) and mechanical stirring.
-
Curing: Proceed with your standard curing protocol and compare the color of the stabilized system to a non-stabilized control.
Curing Process Optimization
-
Atmosphere Control: As mentioned, curing in an inert atmosphere like nitrogen is highly effective at preventing oxidation.
-
Temperature Control: Use the lowest possible curing temperature that achieves the desired mechanical and thermal properties of the final material.
-
Avoid "Over-Curing": Extending the curing time beyond what is necessary for full cross-linking can lead to unnecessary thermal stress and discoloration.
Visualizing the Discoloration and Prevention Pathways
The following diagrams illustrate the key concepts discussed.
Caption: The primary pathway to discoloration in epoxy resins.
Caption: Key strategies to mitigate and prevent discoloration.
Conclusion
Preventing discoloration in TMBP-based epoxy resins is a multi-faceted challenge that requires a systematic approach. By understanding the fundamental mechanisms of thermo- and photo-oxidation, and by making informed choices about curing agents, additives, and processing conditions, it is possible to significantly improve the color stability of your cured materials. The inherent structural advantages of TMBPF provide a strong foundation for achieving excellent optical clarity, and the strategies outlined in this guide will help you to realize the full potential of these advanced polymer systems.
For further inquiries or specific application support, please do not hesitate to reach out to our technical team.
References
-
HF-8618-3 Modified Cycloaliphatic Amine Epoxy Curing Agent. (n.d.). Highfar. Retrieved from [Link]
-
HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. (n.d.). Tintoll. Retrieved from [Link]
-
Hindered amine light stabilizers. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Hindered Amine Light Stabilizers (HALS). (n.d.). 3V Sigma USA. Retrieved from [Link]
- Hong, Y., et al. (2011). Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems.
-
HALS(Hindered Amine Light Stabilizer). (n.d.). Everlight Chemical. Retrieved from [Link]
-
Tetra Methyl Bisphenol-F. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]
-
HALS (Hindered Amine Light Stabilizers). (n.d.). Ba Special Chem & Color. Retrieved from [Link]
-
Novel Curing Agent for High-Performance, Less-Yellowing, Clear Epoxy Coatings. (2022, September 8). CoatingsTech. Retrieved from [Link]
-
Epotec TH-7354. (n.d.). Tri-iso. Retrieved from [Link]
-
CYCLOALIPHATIC AMINES. (n.d.). Epochemie. Retrieved from [Link]
-
Cycloaliphatic Amines. (n.d.). Westlake Epoxy. Retrieved from [Link]
-
Cycloaliphatic Amines Hardener To Cure Your Epoxy. (n.d.). DRC Resins. Retrieved from [Link]
-
Epoxy Curing Agents. (n.d.). Evonik. Retrieved from [Link]
-
Additives for epoxy applications. (n.d.). BASF. Retrieved from [Link]
-
Curing Agents for Epoxy Resin. (n.d.). ThreeBond. Retrieved from [Link]
-
Preventing the Discoloration of Epoxy Resin. (2021, February 19). Life Specialty Coatings. Retrieved from [Link]
Sources
- 1. Tetra Methyl Bisphenol-F [anshulchemicals.com]
- 2. Cycloaliphatic Amines | Westlakeepoxy [westlakeepoxy.com]
- 3. CYCLOALIPHATIC AMINES – Epochemie – Epoxy Curing Agents [epochemie.com]
- 4. kalakarco.com [kalakarco.com]
- 5. pcimag.com [pcimag.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Modified Cycloaliphatic Amine Epoxy resin Curing Agent for epoxy systems | Epoxy hardener only [highfar-group.com]
- 8. drcresins.com [drcresins.com]
- 9. products.evonik.com [products.evonik.com]
- 10. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 11. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 12. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Challenges in the Scale-Up of Tetramethylbiphenol Synthesis
Welcome to the technical support resource for the synthesis of 3,3',5,5'-tetramethylbiphenol (TMBP). This guide is designed for researchers, process chemists, and pharmaceutical scientists who are transitioning the synthesis of this critical monomer from the laboratory bench to pilot or industrial scale. TMBP is a vital precursor for high-performance polymers like polycarbonates, polyesters, and specialty epoxy resins, where its rigid structure imparts superior thermal and mechanical properties.[1][2][3]
The most common and industrially viable route to TMBP is the oxidative coupling of 2,6-dimethylphenol (2,6-xylenol).[4][5] While straightforward in principle, scaling this reaction presents significant challenges related to selectivity, yield, and purification.[6][7] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for TMBP synthesis?
A1: The synthesis primarily proceeds via the oxidative coupling of two molecules of 2,6-dimethylphenol. The reaction is typically catalyzed by metal complexes, most commonly copper-amine systems.[5][8] The mechanism involves the oxidation of the phenol to a phenoxyl radical. This radical can exist in resonance forms, allowing for either C-C coupling at the para-position to form the desired biphenol (after tautomerization and reduction of the intermediate quinone) or C-O coupling, which leads to the formation of polyphenylene ether (PPO) as a major byproduct.[5][8] Controlling the selectivity between these two pathways is a central challenge of the synthesis.
Q2: What are the common catalysts for this reaction, and how do I select the right one?
A2: Copper-based catalysts are widely used due to their efficiency and cost-effectiveness.[5][9] These are often complexes of copper salts (e.g., copper acetate or copper sulfate) with amines.[9] An alternative is the use of hypervalent iodine reagents like (diacetoxyiodo)benzene, which can offer high selectivity for C-C coupling.[10] The choice of catalyst depends on factors such as cost, desired purity, and reaction conditions. For industrial applications, copper catalysts are often preferred, while iodine-based systems may be used for smaller-scale, high-purity syntheses.
Q3: How does a phase-transfer catalyst (PTC) benefit this synthesis?
A3: In many industrial processes, the reaction is run in a biphasic system, often with an aqueous alkaline solution and an organic solvent.[1][9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the movement of the phenolate anion from the aqueous phase to the organic phase where the catalyst is located, accelerating the reaction.[11][12][13] This approach can improve reaction rates and yields under milder conditions.[14]
Q4: What are the primary byproducts I should expect?
A4: The two most significant byproducts are 3,3',5,5'-tetramethyldiphenoquinone (DPQ) and polyphenylene ether (PPO) oligomers.[1][4][5] DPQ is the oxidized form of TMBP and can impart color to the final product.[1] PPO results from C-O coupling instead of the desired C-C coupling.[5][8] Residual unreacted 2,6-dimethylphenol is also a common impurity.[1][4]
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific, common problems encountered during the scale-up of TMBP synthesis.
Issue 1: My reaction yield is consistently low.
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| Inefficient Oxidant Delivery | On a larger scale, ensuring homogenous distribution of the oxidant (typically oxygen or an oxidizing agent like hydrogen peroxide) is difficult.[15] Poor mass transfer can lead to localized areas of low oxidant concentration, slowing the reaction and resulting in incomplete conversion.[6] | - Optimize Agitation: Increase stirring speed or use a reactor with baffles to improve gas-liquid mixing. - Sparging System: Implement a fine-bubble sparger for oxygen delivery to maximize the gas-liquid surface area. - Monitor Oxygen Uptake: Use an oxygen sensor to monitor the reaction rate and ensure the supply is not rate-limiting. |
| Catalyst Deactivation | The catalyst can become deactivated over the course of the reaction. For copper-based systems, the active Cu(I) species can be irreversibly oxidized or can precipitate out of solution if the conditions (e.g., pH, solvent) are not optimal. | - Inert Atmosphere: While an oxidant is needed, ensure the initial setup is under an inert atmosphere (e.g., nitrogen) to prevent premature catalyst oxidation before the substrate is added. - Catalyst Loading: Experimentally determine the optimal catalyst loading. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions. |
| Suboptimal Temperature | The oxidative coupling reaction is exothermic.[7] At a large scale, inefficient heat removal can cause thermal gradients, creating hot spots where byproduct formation is accelerated or catalyst degradation occurs.[6] Conversely, if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a practical timeframe. | - Jacketed Reactor: Use a reactor with a cooling/heating jacket and a reliable temperature controller. - Controlled Reagent Addition: Add one of the reagents (e.g., the oxidant or the phenol solution) slowly to control the rate of heat generation.[16] - Process Monitoring: Map the temperature at different points within the reactor to identify and eliminate thermal gradients. |
Issue 2: The final product is colored (yellow/brown) and contains significant impurities.
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| Over-oxidation to DPQ | 3,3',5,5'-tetramethyldiphenoquinone (DPQ) is the direct oxidation product of TMBP and is a common, colored impurity.[1][5] Its formation is favored by an excess of oxidant or prolonged reaction times after the initial coupling has occurred. | - Stoichiometric Control: Carefully control the amount of oxidant used. - Reaction Monitoring: Use in-process controls (e.g., TLC, GC, or HPLC) to monitor the disappearance of starting material and the formation of TMBP. Stop the reaction once optimal conversion is reached to prevent over-oxidation. - Reductive Workup: Some processes intentionally oxidize to the DPQ intermediate and then perform a separate reduction step (e.g., with sodium dithionite or zinc powder) to cleanly form TMBP.[15] This two-step approach can lead to higher purity.[15] |
| Formation of PPO Byproducts | C-O coupling competes with the desired C-C coupling, leading to the formation of PPO oligomers.[5][8] These are often difficult to separate from the final product. The ratio of C-C to C-O coupling is highly dependent on the catalyst system, solvent, and temperature. | - Optimize Catalyst System: The choice of amine ligand in copper-catalyzed systems can significantly influence selectivity. Experiment with different ligands to favor C-C coupling. - Solvent Selection: The polarity of the solvent can affect the reaction pathway. Toluene or other non-polar solvents are often used. |
| Residual Catalyst | Metal catalysts, particularly copper, can be difficult to remove completely and can impart color and affect the performance of the TMBP in downstream applications like epoxy resin formulation.[1] | - Acid Wash: During workup, wash the organic phase with a dilute acid solution (e.g., dilute HCl or EDTA solution) to chelate and remove metal ions. - Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb residual catalyst and colored impurities.[15] |
Issue 3: Purification by recrystallization is inefficient.
| Potential Cause | Scientific Explanation & Validation | Recommended Solution |
| Inappropriate Solvent System | The solubility of TMBP and its main impurities (DPQ, PPO, 2,6-xylenol) must be sufficiently different in the chosen recrystallization solvent system for separation to be effective. | - Solvent Screening: Screen various solvent systems. Mixed solvent systems, such as alcohol/water mixtures (e.g., methanol/water or ethanol/water), are often effective.[1][17] TMBP should be soluble in the hot solvent but sparingly soluble upon cooling, while impurities should remain in the mother liquor. - Toluene/Heptane System: A toluene/heptane system can also be effective, where TMBP is dissolved in hot toluene and precipitated by the addition of heptane as an anti-solvent. |
| Co-precipitation of Impurities | If the solution is cooled too rapidly or is too concentrated, impurities can become trapped in the crystal lattice of the precipitating TMBP, a phenomenon known as co-precipitation. | - Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of large, pure crystals. An initial slow cooling phase followed by refrigeration can be optimal. - Control Concentration: Avoid overly concentrated solutions. Start with a just-saturated solution at the boiling point of the solvent. |
| Alternative Purification Methods | For high-purity applications, recrystallization alone may be insufficient. | - Sublimation: TMBP can be purified by vacuum sublimation. This technique separates the volatile TMBP from non-volatile impurities like PPO oligomers and inorganic salts.[4] A typical process involves heating the crude material to 200-350°C and collecting the sublimed pure TMBP on a cooled surface at 150-220°C.[4] |
Visualizing Reaction Pathways and Troubleshooting
Understanding the competing reactions is key to optimizing the synthesis.
Caption: Competing reaction pathways in TMBP synthesis.
Sources
- 1. JP2003327554A - 3,3 ', 5,5'-Tetramethyl-4,4'-biphenol and method for producing the same - Google Patents [patents.google.com]
- 2. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2',6,6'-Tetramethyl-4,4'-biphenol CAS#: 2417-04-1 [m.chemicalbook.com]
- 4. US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Eureka | Patsnap [eureka.patsnap.com]
- 10. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. biomedres.us [biomedres.us]
- 15. CN118496064A - Preparation method of 3,3', 5' -tetramethyl biphenol - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Technical Support Center: Viscosity Control in Tetramethylbiphenol Resin Formulations
Welcome to the technical support center for tetramethylbiphenol (TMBPF) resin formulations. TMBPF-based resins are increasingly utilized for high-performance applications in aerospace, electronics, and advanced composites due to their superior thermal stability, chemical resistance, and mechanical strength.[1][2] However, their inherent molecular rigidity often translates to high initial viscosity, posing significant processing challenges for researchers and formulators.
This guide provides in-depth, field-proven insights into diagnosing and resolving viscosity-related issues. It is structured as a series of troubleshooting guides and frequently asked questions to directly address common problems encountered during experimental and developmental stages.
Troubleshooting Guide: Common Viscosity Issues
This section addresses specific problems you may encounter. Each issue is broken down into potential causes and actionable, validated solutions.
Issue 1: Initial Viscosity of the TMBPF Resin Formulation is Too High for Processing
An excessively high viscosity is the most common hurdle, impeding proper mixing, degassing, and substrate wetting.
Potential Causes & Recommended Solutions:
-
Low Ambient Temperature: The viscosity of epoxy resins is inversely proportional to temperature.[3] A small decrease in ambient temperature can lead to a significant increase in viscosity, making the resin difficult to handle.[4][5][6]
-
Solution: Thermal Management. Carefully warming the resin is the most straightforward method to reduce viscosity without altering the formulation. However, this must be balanced against the reduction in pot life, as elevated temperatures accelerate the curing reaction.[3][5]
-
Protocol: See Experimental Protocol 1: Controlled Heating for Viscosity Reduction .
-
-
-
Inherent Properties of the TMBPF Resin: The molecular structure of TMBPF, with its methyl-substituted biphenyl backbone, contributes to high molecular weight and chain rigidity, resulting in a naturally high viscosity compared to standard Bisphenol A (BPA) or Bisphenol F (BPF) resins.[7]
-
Solution A: Incorporate Reactive Diluents. This is the preferred chemical modification approach. Reactive diluents are low-viscosity epoxy-functional compounds that integrate into the polymer network during curing.[8][9] Unlike non-reactive solvents, they do not evaporate and become a permanent part of the final cured product.[8]
-
Causality: By spacing out the large TMBPF molecules, reactive diluents reduce intermolecular friction and thus, overall system viscosity. Their co-reactivity ensures that mechanical and thermal properties are not compromised as severely as they would be with non-reactive plasticizers or solvents.[10][11]
-
Protocol: See Experimental Protocol 2: Selecting and Evaluating a Reactive Diluent .
-
-
Solution B: Use Non-Reactive Solvents (Use with Caution). Solvents like toluene, xylene, or methyl ethyl ketone (MEK) can effectively reduce viscosity.[12][13]
-
Critical Warning: This approach is generally not recommended for high-performance applications. Solvents can become trapped within the cured matrix, creating voids, reducing crosslink density, and significantly degrading thermal and mechanical properties. They also introduce volatile organic compounds (VOCs).[11][14]
-
-
-
Resin Crystallization: High-purity resins, especially when stored at cooler temperatures, can undergo crystallization, appearing cloudy or solid and exhibiting extremely high viscosity.[14][15]
-
Solution: Gentle Re-melting. The resin can be restored to its amorphous liquid state by gentle heating.
-
Protocol: Place the resin container in a warming oven or water bath set to 50-60°C. Mix periodically until the resin is completely clear and free of crystals.[15] Allow it to cool to your target processing temperature before adding the curing agent.
-
-
Caption: Decision workflow for selecting the appropriate viscosity control method.
Issue 2: Cured Mechanical or Thermal Properties are Degraded After Viscosity Reduction
After successfully lowering viscosity, you observe a drop in glass transition temperature (Tg), reduced modulus, or increased brittleness.
Potential Causes & Recommended Solutions:
-
Excessive Concentration of Reactive Diluent: While effective, adding too much reactive diluent can dilute the high-performance TMBPF backbone, leading to a reduction in properties.[15]
-
Solution: Optimization Study. Systematically vary the concentration of the reactive diluent (e.g., from 2% to 15% by weight) and perform key thermal (DSC, DMA) and mechanical (tensile, flexural) tests on the cured samples to find the optimal balance between processability and performance.
-
-
Use of Monofunctional Reactive Diluents: These diluents have only one epoxy group per molecule.[10] During polymerization, they act as "chain stoppers," terminating a growing polymer chain and reducing the overall crosslink density of the network.[10][16] This directly leads to lower Tg, chemical resistance, and stiffness.
-
Solution: Prioritize Difunctional or Multifunctional Diluents. Difunctional diluents possess two or more epoxy groups and act as chain extenders, preserving or even enhancing the polymer network's integrity.[10][17] They reduce viscosity without significantly sacrificing cured properties.[16]
-
Example: Replace Butyl Glycidyl Ether (monofunctional) with 1,4-Butanediol Diglycidyl Ether (difunctional).
-
-
Caption: Effect of diluent choice on the cured resin's polymer network structure.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for measuring the viscosity of my TMBPF resin formulation?
For thermosetting resins, a rotational viscometer or rheometer is the industry standard.[3][18][19] These instruments measure the torque required to rotate a spindle submerged in the fluid, providing a dynamic viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).[18][20] Unlike simpler methods like flow cups or capillary viscometers, rotational viscometers can measure viscosity across a range of shear rates and temperatures, which is critical for understanding a resin's behavior during mixing and application.[21]
Q2: What are thixotropic agents, and should I use them to control viscosity?
Thixotropic agents, such as fumed silica or certain clays, impart shear-thinning behavior.[22] This means the formulation is thick and gel-like at rest (high viscosity) but flows easily when shear is applied (e.g., during stirring or spreading).[22][23]
You should use them when your primary goal is not to lower the overall viscosity, but to prevent sagging or slumping on vertical surfaces or to control flow during application.[23][24] They are commonly used in adhesives and coatings.[23] Note that thixotropic agents will increase the viscosity at rest, so they are not a solution for an initially un-processable, thick resin. They are used to modify the rheological behavior of an already workable system.
Q3: How do I choose the right reactive diluent for my application?
The choice depends on the desired balance of viscosity reduction and final properties. The table below summarizes the effects of common reactive diluents.
| Reactive Diluent Type | Example | Viscosity Reduction | Effect on Flexibility | Effect on Tg & Chemical Resistance |
| Monofunctional Aliphatic | Butyl Glycidyl Ether (BGE) | Excellent | High Increase | Significant Decrease[10][16] |
| Monofunctional Aromatic | Phenyl Glycidyl Ether (PGE) | Good | Moderate Increase | Moderate Decrease[10] |
| Difunctional Aliphatic | 1,4-Butanediol Diglycidyl Ether (BDDGE) | Very Good | High Increase | Slight to Moderate Decrease[17] |
| Difunctional Aliphatic | Neopentyl Glycol Diglycidyl Ether | Good | Moderate Increase | Minimal Decrease[17] |
Recommendation: Start with a low concentration (5-10 wt%) of a difunctional aliphatic diluent like 1,4-Butanediol Diglycidyl Ether for a good balance of viscosity reduction and property retention.
Experimental Protocols
Experimental Protocol 1: Controlled Heating for Viscosity Reduction
-
Objective: To determine the temperature-viscosity profile of the TMBPF resin.
-
Equipment: Rotational viscometer with a temperature-controlled jacket, circulating water bath or Peltier heating, disposable aluminum spindles and chambers.
-
Methodology:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a known volume of the TMBPF resin (Part A) into the sample chamber.
-
Set the starting temperature to ambient (e.g., 25°C) and allow the system to equilibrate for 15 minutes.
-
Measure the viscosity at a constant shear rate (e.g., 10 s⁻¹).
-
Increase the temperature in 5°C increments, allowing the system to equilibrate at each step before measuring the viscosity.
-
Continue until the target processing viscosity is reached or up to a maximum safe temperature (typically 60-70°C to avoid initiating cure).
-
Plot viscosity (cP) vs. temperature (°C) to identify the optimal processing temperature.
-
Validation: Separately, determine the pot life of the complete formulation (resin + hardener) at the chosen elevated temperature to ensure sufficient working time.
-
Experimental Protocol 2: Selecting and Evaluating a Reactive Diluent
-
Objective: To reduce formulation viscosity while minimizing impact on critical cured properties.
-
Materials: TMBPF resin, selected reactive diluent (e.g., 1,4-Butanediol Diglycidyl Ether), curing agent.
-
Methodology:
-
Formulation Preparation: Prepare a series of formulations by adding the reactive diluent to the TMBPF resin at different weight percentages (e.g., 0%, 5%, 10%, 15%). Ensure thorough mixing of the resin and diluent before adding the curing agent.
-
Viscosity Measurement: Using the protocol above (at a constant, controlled temperature like 25°C), measure the initial viscosity of each formulation (resin + diluent mix).
-
Curing: Add the stoichiometric amount of curing agent to each formulation, mix thoroughly, degas, and cast into appropriate molds for thermal and mechanical testing. Follow the recommended cure schedule.
-
Property Evaluation:
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of each cured sample.
-
Mechanical Analysis: Perform tensile or flexural tests according to ASTM standards to measure modulus and strength.
-
-
Data Analysis: Create a table or chart comparing wt% diluent, viscosity, Tg, and key mechanical properties.
-
Validation: Select the formulation that provides the necessary viscosity reduction for your process while maintaining the Tg and mechanical properties within your application's required specifications.
-
References
- 1. Tetra Methyl Bisphenol-F [anshulchemicals.com]
- 2. Curing Properties of an Epoxy Resin Containing Biphenyl Structure [cjcu.jlu.edu.cn]
- 3. Viscosity (resin) - A203 - CKN Knowledge in Practice Centre [compositeskn.org]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between resin temperature and viscosity [talkcomposites.com]
- 6. youtube.com [youtube.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 9. bansaltrading.com [bansaltrading.com]
- 10. specialchem.com [specialchem.com]
- 11. Renewable green reactive diluent for bisphenol a epoxy resin system: curing kinetics and properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05160E [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. WO2014176294A2 - Additives to resin compositions for improved impact strength and flexibility - Google Patents [patents.google.com]
- 14. pcimag.com [pcimag.com]
- 15. benchchem.com [benchchem.com]
- 16. Reactive Diluents | By Chemistry | ABG AM [abg-am.com]
- 17. purnimagroup.com [purnimagroup.com]
- 18. measurlabs.com [measurlabs.com]
- 19. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
- 20. torontech.com [torontech.com]
- 21. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 22. youtube.com [youtube.com]
- 23. Surface technology lexicon technical terms - Surface Technology Online [surface-technology.info]
- 24. Thixotropic agents for epoxy resins | HP-Textiles [shop.hp-textiles.com]
Navigating the Synthesis of TMBP: A Technical Guide to Minimizing Impurities
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3,3',5,5'-tetramethylbenzidine-based polymers (TMBP). As Senior Application Scientists, we understand that achieving a high-purity final product is paramount for the success of your research and development endeavors. Impurities, even in trace amounts, can significantly impact the polymer's properties and performance in downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of TMBP synthesis and minimize the presence of unwanted byproducts.
Understanding the Core Chemistry: Oxidative Polymerization of TMB
The synthesis of TMBP typically proceeds via an oxidative polymerization of the 3,3',5,5'-tetramethylbenzidine (TMB) monomer. This process involves the formation of radical cations from the TMB molecules, which then couple to form polymer chains. While seemingly straightforward, this reaction is susceptible to a variety of side reactions that can introduce impurities into the final product.
A common method for initiating this polymerization is through the use of an enzymatic catalyst, such as horseradish peroxidase (HRP), in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂). The HRP/H₂O₂ system is effective at generating the initial TMB radical cations. However, controlling the subsequent propagation to form high molecular weight polymers, rather than dimers or oligomers, can be challenging.
Alternatively, chemical oxidation methods can be employed. These often utilize strong oxidizing agents and can offer a different impurity profile compared to enzymatic methods. Understanding the nuances of your chosen synthetic route is the first step in effective impurity control.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis and purification of your TMBP polymer.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Q: My TMBP synthesis results in a low yield of polymer, and the molecular weight is lower than expected. What are the likely causes and how can I address this?
A: This is a common issue that can stem from several factors related to both the polymerization reaction and the workup process.
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Suboptimal Catalyst Activity:
-
Cause: In enzymatic polymerizations, the activity of horseradish peroxidase (HRP) is crucial. Improper storage, incorrect pH, or the presence of inhibitors can reduce its efficacy.
-
Solution: Ensure your HRP is stored correctly and is not expired. The optimal pH for HRP-catalyzed reactions is typically between 5.0 and 7.0. Verify the pH of your reaction mixture. Avoid potential inhibitors such as high concentrations of salts or organic solvents that can denature the enzyme.
-
-
Insufficient Oxidant Concentration:
-
Cause: Hydrogen peroxide (H₂O₂) is the co-substrate for HRP and is consumed during the reaction. An insufficient amount will lead to incomplete polymerization.
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Solution: Ensure you are using a fresh solution of H₂O₂ and that the molar ratio of H₂O₂ to TMB is appropriate for polymerization. A continuous or stepwise addition of H₂O₂ can sometimes be beneficial to maintain a steady concentration of radicals and promote chain growth.
-
-
Premature Termination of Polymer Chains:
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Cause: Side reactions can lead to the formation of non-reactive species that cap the growing polymer chains, resulting in lower molecular weight products. Dimerization of TMB radical cations is a significant competing reaction.
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Solution: Optimizing the monomer concentration can influence the competition between polymerization and dimerization. Higher monomer concentrations may favor intermolecular chain growth. Additionally, controlling the rate of initiation by adjusting the catalyst or oxidant concentration can help manage the concentration of radical species and promote longer chain formation.
-
-
Loss of Product During Purification:
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Cause: The precipitation and washing steps are critical for removing impurities, but they can also lead to the loss of lower molecular weight polymer fractions if the solvent/non-solvent system is not optimized.
-
Solution: Carefully select your solvent and non-solvent system for precipitation. The polymer should be highly soluble in the solvent and completely insoluble in the non-solvent. A slow addition of the polymer solution to the non-solvent with vigorous stirring can improve the precipitation process and minimize the loss of product.
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Issue 2: Presence of Colored Impurities in the Final Product
Q: My final TMBP product has a noticeable color (e.g., yellow, brown, or green), even after purification. What are these impurities and how can I remove them?
A: The presence of color in your TMBP is a strong indicator of specific types of impurities arising from side reactions during the oxidative polymerization.
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Formation of Diimine and Charge-Transfer Complexes:
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Cause: The one-electron oxidation of TMB forms a blue-colored radical cation. Further oxidation can lead to a two-electron oxidation product, a yellow diimine. These species can also form charge-transfer complexes with the unoxidized TMB, contributing to a range of colors. While these are intermediates in the polymerization, their presence in the final product indicates incomplete reaction or side reactions.
-
Solution:
-
Reaction Control: Carefully control the stoichiometry of the oxidizing agent. An excess of oxidant can lead to the over-oxidation of the monomer and polymer to form colored diimine species.
-
Purification: These colored, often lower molecular weight, impurities can typically be removed through repeated precipitation. Ensure the polymer is fully dissolved before each precipitation step. Washing the precipitated polymer with a suitable solvent (in which the impurities are soluble but the polymer is not) is also crucial.
-
-
-
Nitrosation and Nitration Products:
-
Cause: If nitric acid or nitrites are present as contaminants in your reagents, or if the reaction is performed in the presence of nitrogen oxides, side reactions leading to nitrosated or nitrated aromatic amines can occur. These byproducts are often colored.[1][2]
-
Solution:
-
High-Purity Reagents: Use high-purity TMB monomer and solvents to minimize potential contaminants.
-
Inert Atmosphere: Performing the polymerization under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.
-
-
Issue 3: Incomplete Removal of Monomer and Catalyst Residues
Q: I'm having trouble completely removing unreacted TMB monomer and residual catalyst from my polymer. What are the most effective purification techniques?
A: Residual monomer and catalyst can significantly affect the properties of your TMBP. A multi-step purification approach is often necessary.
-
Reprecipitation:
-
Principle: This is the most common and effective method for purifying polymers. It relies on the difference in solubility between the polymer and the impurities.
-
Protocol:
-
Dissolve the crude TMBP polymer in a suitable solvent in which it is highly soluble. Based on the solubility of the TMB monomer, solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, or chloroform are good starting points.[3][4][5][6]
-
Slowly add the polymer solution to a non-solvent with vigorous stirring. The non-solvent should be a liquid in which the polymer is insoluble, but the monomer and catalyst residues are soluble. Methanol or water are often effective non-solvents for poly(aromatic amines).
-
The purified polymer will precipitate out of the solution.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Repeat the dissolution and precipitation cycle 2-3 times for optimal purity.
-
-
-
Soxhlet Extraction:
-
Principle: This technique is useful for removing impurities that are difficult to separate by precipitation alone. The solid polymer is continuously washed with a condensed solvent in which the impurities are soluble, but the polymer is not.
-
Protocol:
-
Place the dried, crude TMBP in a thimble within a Soxhlet extractor.
-
Choose a solvent that will dissolve the unreacted monomer and other small molecule impurities but not the polymer. Methanol or ethanol can be effective choices.
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the polymer, washing away the impurities.
-
Continue the extraction for several hours until the solvent in the reflux arm is clear.
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Dry the purified polymer under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of pure TMBP?
A1: Pure TMB monomer is a white to pale yellow solid.[5][7][8] The final TMBP polymer is typically an off-white to light tan powder. It is generally insoluble in water but should be soluble in polar aprotic solvents such as DMSO and DMF, and potentially in chlorinated solvents like chloroform.[3][4][5][6] The solubility will depend on the molecular weight of the polymer.
Q2: How can I characterize the purity of my TMBP and identify impurities?
A2: A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is an excellent tool for identifying the presence of unreacted TMB monomer. The monomer will have sharp, well-defined peaks, while the polymer will show broader signals. By integrating the peaks corresponding to the monomer and the polymer, you can estimate the level of residual monomer.
-
¹³C NMR: Can provide detailed information about the polymer structure and help identify side-products. The SpectraBase for 3,3',5,5'-Tetramethylbenzidine provides reference spectra for the monomer.[9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is useful for confirming the structure of the polymer and identifying certain types of impurities. You should look for the characteristic peaks associated with the aromatic rings and the amine groups. The absence of peaks corresponding to specific impurities (e.g., nitro groups from nitration side reactions) can indicate a high-purity product. The PubChem entry for TMB includes an FTIR spectrum for the monomer.[7]
-
-
UV-Vis Spectroscopy:
-
UV-Vis spectroscopy can be used to detect colored impurities. A pure TMBP solution should have a specific absorption spectrum. The appearance of unexpected absorption bands could indicate the presence of byproducts like diimines or charge-transfer complexes. The absorption maxima for TMB and its primary oxidation products are well-documented.[4][10]
-
Q3: What are the key safety precautions to take during TMBP synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling organic solvents.
-
Handling of Reagents: TMB and its derivatives should be handled with care. While TMB is reported to be non-mutagenic by the Ames test, it is good practice to avoid direct contact and inhalation.[8] Hydrogen peroxide is a strong oxidizer and should be handled with caution.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Visualizing the Process: Workflow and Potential Pitfalls
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general workflow for TMBP synthesis and purification, as well as a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis and purification of TMBP.
Caption: Troubleshooting decision tree for TMBP synthesis.
By carefully considering the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the purity and quality of your TMBP polymer, leading to more reliable and reproducible experimental outcomes.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). Proceedings of the National Academy of Sciences, 121(7), e2317565121. [Link]
-
Synthesis of 3,3',5,5'-tetramethyl benzidine. PrepChem.com. [Link]
-
3,3',5,5'-Tetramethylbenzidine. PhotochemCAD. [Link]
-
3,3',5,5'-Tetramethylbenzidine. PubChem. [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (2024). PNAS, 121(7). [Link]
- Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof.
-
3,3',5,5'-Tetramethylbenzidine. Wikipedia. [Link]
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2021). Polymers, 13(21), 3793. [Link]
-
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2021). Polymers, 13(16), 2758. [Link]
-
Mechanism and kinetic features of oxidation polymerization of aromatic amines. ResearchGate. [Link]
-
Oxidative polycondensation of aromatic amines. (2004). Polymer Science, Series A, 46(12), 1320-1327. [Link]
-
3,3',5,5'-Tetramethylbenzidine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
Mechanistic model of the oxidation of TMB by H2O2 in the presence of nanoparticles according to a Langmuir–Hinshelwood model. ResearchGate. [Link]
-
Reactions of Amines. [Link]
-
The absorbance of oxidized TMB at 652 nm. ResearchGate. [Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future. (2017). Chemical Reviews, 117(10), 6661-6759. [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2022). Molecules, 27(19), 6678. [Link]
-
3,3',5,5'-Tetramethylbenzidine. Carl ROTH. [Link]
-
“On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. (2022). CCS Chemistry, 4(11), 3749-3760. [Link]
-
Enhancing Reliability of Chromogenic Bioassay with Two-Electron TMB Oxidation Enabled by Self-assembled Surfactants Nanozyme. ResearchGate. [Link]
-
Amine. Britannica. [Link]
-
Control of polyaniline molecular weight based on p-aminodiphenylanmine. ResearchGate. [Link]
-
A new general synthesis of polycyclic aromatic compounds based on enamine chemistry. (1991). Tetrahedron Letters, 32(7), 911-914. [Link]
-
TMB - TETRAMETHYLBENZIDINE SOLUTION. MOSS, INC. [Link]
-
The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. (2020). Polymers, 12(1), 154. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. itwreagents.com [itwreagents.com]
- 5. Tetramethylbenzidine | 54827-17-7 [chemicalbook.com]
- 6. 3,3',5,5'-Tetramethylbenzidine, 5 g, plastic, CAS No. 54827-17-7 | Substrates for Western and ELISA | Western & ELISA | Protein Biology | Life Science | Carl ROTH - Switzerland [carlroth.com]
- 7. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]
- 9. spectrabase.com [spectrabase.com]
- 10. PhotochemCAD | 3,3',5,5'-Tetramethylbenzidine [photochemcad.com]
Technical Support Center: Purification of Crude 3,3',5,5'-Tetramethylbiphenol (TMBP)
Welcome to the technical support center for the purification of 3,3',5,5'-tetramethylbiphenol (TMBP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. As a core raw material for high-performance polymers like biphenyl crystalline epoxy resins and polycarbonates, achieving high purity (>99.5%) is often critical.[1][2]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methods to your specific needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting or while planning your purification strategy.
Q1: What are the typical impurities in crude TMBP from a standard oxidative coupling synthesis?
A1: Crude TMBP, most commonly synthesized via the oxidative coupling of 2,6-xylenol, contains a predictable profile of impurities.[3][4] Understanding these is the first step to selecting an appropriate purification strategy. The primary impurities include:
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Unreacted 2,6-xylenol: The starting material for the synthesis.
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3,3',5,5'-Tetramethyldiphenoquinone (TMDPQ): A colored (often reddish) oxidized intermediate. Its presence is a major source of discoloration in the crude product.[3]
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Polymeric Materials: High molecular weight polyarylene ethers and low molecular weight oligomers can form as by-products of the coupling reaction.[3]
-
Residual Metal Catalysts: Catalysts used in the oxidative coupling, such as copper or cobalt salts, can remain in the crude product.[3][5] These are particularly detrimental for electronic applications.[5]
-
Other Phenolics: Minor amounts of related compounds like cresols may also be present.[3]
Q2: My crude TMBP has a distinct pink, red, or brown color, but the pure compound should be white. What causes this?
A2: The discoloration is almost always due to the presence of 3,3',5,5'-tetramethyldiphenoquinone (TMDPQ), the oxidized quinone intermediate of TMBP.[3] Phenols, in general, are susceptible to air oxidation, which can form colored impurities, and any residual TMDPQ from the synthesis will impart a strong color to the crude solid.[6] Effective purification must remove this colored impurity.
Q3: Which purification method is best for my needs?
A3: The optimal method depends on your required purity, scale, and the specific impurities present. The table below provides a comparative overview.
| Parameter | Recrystallization | Vacuum Sublimation | Column Chromatography | Chemical Wash |
| Primary Application | Bulk purification, removal of moderately soluble impurities. | Excellent for removing non-volatile impurities (polymers, salts) and volatile starting materials. | Highest purity separation, ideal for small-to-medium scale and removing structurally similar impurities. | Targeted removal of specific impurities (e.g., TMDPQ or TMBP itself). |
| Typical Purity | 99.0% - 99.8% | >99.5%[3] | >99.9% | Pre-purification step |
| Scale | Lab to Industrial | Lab to Pilot | Lab Scale | Lab to Industrial |
| Pros | Scalable, cost-effective, good for bulk material. | Can provide very high purity in a single step. Solvent-free. | Highest resolution, excellent for final "polishing". | Simple, effective for specific separations. |
| Cons | Yield loss in mother liquor, may not remove all isomeric impurities. | Requires specialized equipment, can be slow. | Labor-intensive, requires significant solvent, not easily scalable. | Generates aqueous waste, requires subsequent recovery step. |
Q4: How can I efficiently remove residual metal catalysts like copper?
A4: Removing metal ions is critical for electronic-grade TMBP.[5] A highly effective method involves a pH-controlled wash. After the main reaction, the product mixture can be treated with an acid to adjust the pH to between 2.5 and 5. This is followed by adding a lower alcohol (like methanol or ethanol) and water, mixing, and then separating the solid TMBP. This process has been shown to significantly reduce copper content to below 0.7 ppm.[5] Washing the crude filter cake with water can also help remove water-soluble metal salts.[1]
Section 2: Troubleshooting Guide by Technique
This section provides specific, actionable advice for problems you may encounter during an experiment.
Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting and troubleshooting your TMBP purification.
Caption: Decision workflow for TMBP purification.
Recrystallization
Q: My TMBP "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility decreases to the point of separation from the solvent at a temperature above its melting point.
-
Causality: The boiling point of your chosen solvent may be too high, or the solution is too concentrated.
-
Solution 1 (Re-heat & Dilute): Re-heat the mixture until it is homogeneous again. Add a small amount of additional hot solvent to decrease the saturation point and allow it to cool more slowly.
-
Solution 2 (Change Solvent): Switch to a solvent or solvent system with a lower boiling point.[6] For TMBP, methanol/water or ethanol/water systems are effective.[1][7]
-
Solution 3 (Use a Solvent Pair): Dissolve the oily product in a minimum amount of a "good" solvent (e.g., hot ethanol). Then, add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[6]
Q: My crystal yield is very low. How can I improve it?
A: A low yield is typically a solubility issue.
-
Causality 1 (Excess Solvent): You have used too much solvent, and a significant amount of TMBP remains dissolved in the mother liquor even after cooling.[6]
-
Solution: Concentrate the mother liquor by carefully evaporating some of the solvent and cool the solution again to recover a second crop of crystals.
-
-
Causality 2 (Insufficient Cooling): The solution was not cooled to a low enough temperature.
-
Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[6]
-
-
Causality 3 (Incorrect Solvent System): The chosen solvent is too good, even at low temperatures.
-
Solution: Adjust the solvent/anti-solvent ratio. For a methanol/water system, a higher percentage of water in the final mixture will decrease TMBP's solubility and increase yield. A ratio of water to alcohol between 5/5 and 8/2 (by weight) is often effective.[5]
-
Q: No crystals are forming, even in an ice bath. What now?
A: This is a classic case of a supersaturated solution that resists nucleation.
-
Causality: The solution lacks a nucleation site for crystal growth to begin.
-
Solution 1 (Induce by Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a clean glass rod. The microscopic scratches on the glass provide an ideal surface for nucleation.[6]
-
Solution 2 (Seed Crystals): If you have a small amount of pure TMBP, add a single tiny crystal to the solution. This "seed" will act as a template for rapid crystal growth.
-
Solution 3 (Cool Lower/Longer): If possible, cool the solution in a freezer (ensure your solvent won't freeze) or leave it in the ice bath for a longer period.
Vacuum Sublimation
Q: The sublimation is extremely slow or seems incomplete.
A: Sublimation rate is a function of temperature and pressure.
-
Causality 1 (Vacuum is too low): The pressure inside the apparatus is not low enough to allow for sublimation at the set temperature.
-
Solution: Check all seals and joints on your sublimation apparatus for leaks. Ensure your vacuum pump is in good working order and can achieve the necessary low pressure.
-
-
Causality 2 (Temperature is too low): The temperature of the crude material is insufficient for it to vaporize efficiently.
-
Solution: The crude TMBP should be heated to a temperature range of 200°C to 350°C. A preferred temperature for good vaporization without decomposition is around 275°C.[3]
-
Q: The collected sublimate on the cold finger is impure.
A: This indicates poor separation between the vapor phases of your product and impurities.
-
Causality: The temperature of the collection surface (the "cold finger") is incorrect. If it's too warm, the TMBP won't sublime efficiently. If it's too cold, more volatile impurities (like residual 2,6-xylenol) may co-sublime with the product.
-
Solution: The collection zone temperature is critical. It must be below the melting point of TMBP (~223°C) but high enough to prevent condensation of more volatile impurities. The optimal range is 150°C to 220°C, with temperatures around 170°C often providing the highest purity.[3]
Column Chromatography
Q: I'm getting poor separation between TMBP and a closely-eluting impurity.
A: This is a common issue requiring method optimization.
-
Causality: The chosen mobile phase does not have the correct polarity to effectively differentiate between the compounds on the stationary phase (e.g., silica gel).
-
Solution 1 (Adjust Mobile Phase): If using a solvent system like ethyl acetate/petroleum ether, systematically decrease the polarity (reduce the percentage of ethyl acetate). This will cause all compounds to elute more slowly and can increase the separation between peaks.[8]
-
Solution 2 (Use Gradient Elution): Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity over time to elute the TMBP and then any more polar impurities. This sharpens peaks and improves resolution.[8]
-
Solution 3 (Change Stationary Phase): If silica gel is not providing adequate separation, consider a different stationary phase, such as alumina or a reverse-phase C18 silica, though this requires more significant redevelopment.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Methanol/Water System)
This protocol is adapted from procedures for similar bisphenols and is effective for removing many common impurities.[7]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude TMBP. For every 10g of crude material, add 15-20 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the TMBP fully dissolves. Do not boil excessively.
-
Hot Filtration (Optional): If insoluble impurities (e.g., catalyst residues, polymers) are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Add Anti-Solvent: While the methanol solution is still hot, slowly add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Re-solubilize: Add a few drops of hot methanol to the cloudy solution until it just becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold 50:50 methanol/water mixture, followed by a wash with cold deionized water to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum, preferably in a vacuum oven at 50-80°C, until a constant weight is achieved.[1] The expected product is a pure white solid.
Protocol 2: Purification by Vacuum Sublimation
This method is based on a patented industrial process and is excellent for achieving high purity.[3]
Caption: Workflow for vacuum sublimation of TMBP.
-
Preparation: Place the crude TMBP into the sublimation still. An optional acid wash of the crude material beforehand can prevent the formation of some by-products.[3]
-
Assembly: Assemble the sublimation apparatus, ensuring the collection surface (cold finger) is clean and all joints are well-sealed.
-
Vacuum: Evacuate the system using a high-vacuum pump.
-
Heating: Begin heating the still containing the crude TMBP. The target temperature is between 200-350°C, with ~275°C being optimal.[3]
-
Collection: Circulate a coolant through the cold finger to maintain the collection surface temperature between 150-220°C. A temperature of ~170°C is reported to give the highest purity.[3]
-
Sublimation: As the TMBP vaporizes, it will travel to the colder collection surface and deposit as pure, crystalline solid. Non-volatile impurities like polymers and salts will remain in the still. More volatile impurities like xylenol will pass by the collection finger and can be trapped in a secondary, colder trap.
-
Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the pure, white TMBP from the collection surface.
Protocol 3: Chemical Wash for TMDPQ Removal
This protocol uses a phase-separation technique to remove the colored quinone impurity.[3]
-
Dissolution: Stir the crude TMBP solid in a dilute (e.g., 0.5 M) aqueous solution of sodium hydroxide (NaOH). TMBP is phenolic and will deprotonate to form the water-soluble sodium salt. The non-phenolic TMDPQ will remain as an insoluble solid.
-
Filtration: Filter the mixture. The insoluble TMDPQ and other neutral impurities are collected on the filter paper and discarded. The aqueous filtrate contains the sodium salt of TMBP.
-
Precipitation: Transfer the aqueous filtrate to a clean beaker and cool it in an ice bath.
-
Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the filtrate with stirring. The pure TMBP will precipitate out as a white solid as the solution is neutralized and then becomes acidic. Monitor the pH to ensure complete precipitation.
-
Isolation & Washing: Collect the precipitated TMBP by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified TMBP under vacuum. This material can then be used directly or further purified by recrystallization.
References
Sources
- 1. CN118496064A - Preparation method of 3,3', 5' -tetramethyl biphenol - Google Patents [patents.google.com]
- 2. Method for synthesizing high purity 3, 3 ', 5, 5'-tetramethyl-4, 4'-diphenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. US4156788A - Process for purification of tetramethylbiphenol by entrainment sublimation - Google Patents [patents.google.com]
- 4. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2003327554A - 3,3 ', 5,5'-Tetramethyl-4,4'-biphenol and method for producing the same - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 8. diva-portal.org [diva-portal.org]
Technical Support Center: High-TMBP Content Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-TMBP (tetramethylbiphenol) content polymers. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with these high-performance materials: inherent brittleness. High-TMBP polymers, such as specialized polycarbonates, polyethers, and epoxy resins, are prized for their exceptional thermal stability, high glass transition temperature (Tg), and mechanical strength.[1][2] However, the very molecular structure that imparts these desirable properties—a rigid backbone with significant steric hindrance—also restricts polymer chain mobility, leading to reduced ductility and a tendency toward brittle failure.[3][4]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your applications.
Troubleshooting Guide: From Brittle to Tough
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation followed by actionable strategies and protocols.
Q1: My newly synthesized TMBP homopolymer is extremely brittle and shatters upon minimal impact. What is the most direct synthetic approach to improve its toughness without sacrificing its core TMBP-related properties?
A1: The Challenge of Homopolymer Rigidity
The brittleness of a TMBP homopolymer is a direct consequence of its molecular architecture. The bulky tetramethylbiphenol groups severely restrict segmental rotation of the polymer backbone, leading to a high Tg but very little capacity for the chains to move and dissipate energy upon impact, resulting in brittle fracture.[5][6]
Strategy: Internal Plasticization via Copolymerization
The most effective synthetic solution is "internal plasticization," which involves copolymerizing the TMBP monomer with a second, more flexible monomer.[7] This permanently incorporates flexible links into the polymer backbone, increasing chain mobility and enhancing ductility. A common and effective comonomer is Bisphenol A (BPA).
By creating a TMBP/BPA copolymer, you can precisely tune the final properties. Increasing the BPA content will generally decrease the glass transition temperature (Tg) but significantly improve the material's toughness and elongation at break.[8][9] Research has shown that even a 50/50 molar ratio of TMBP to BPA can yield a polycarbonate with a desirable balance of high thermal stability and improved mechanical performance.[8]
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Caption: Copolymerization of rigid and flexible monomers to enhance toughness.
Q2: I'm trying to create a polymer alloy by blending my TMBP-based polymer with polyamide (PA) to improve chemical resistance, but the final material is weak and seems to delaminate easily. What is causing this, and how can I fix it?
A2: The Problem of Polymer Immiscibility
This is a classic case of polymer immiscibility. TMBP-based polymers (like modified PPO) and polyamides (PA) have significantly different chemical structures and polarities, causing them to be thermodynamically incompatible.[10] When blended, they do not mix at a molecular level. Instead, they form distinct phases with very poor adhesion at the interface between them. This weak interface acts as a failure point, leading to poor mechanical properties and delamination.[10][11]
Strategy: Interfacial Engineering with Compatibilizers
To solve this, you must add a compatibilizer . A compatibilizer is a type of polymer additive that acts like a surfactant, locating itself at the interface between the two immiscible polymer phases.[12] These molecules have segments that are chemically compatible with each of the polymers in the blend, effectively "stitching" the two phases together.[12][13]
For a TMBP-polymer/PA blend, a common and effective strategy is to use a maleic anhydride-grafted polymer (e.g., maleic anhydride-grafted polystyrene or SEBS). The maleic anhydride groups can react with the amine end-groups of the polyamide, forming a covalent bond, while the polymer backbone of the compatibilizer is miscible with the TMBP-polymer phase. This creates a strong interface, allowing for stress transfer between the phases and resulting in a much tougher, more cohesive material.[14]
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Caption: Mechanism of a compatibilizer at the polymer-polymer interface.
Q3: My molded TMBP-polymer components exhibit post-processing brittleness and are prone to stress cracking, even after optimizing the formulation. What processing issue might I be overlooking?
A3: The Impact of Residual Internal Stress
This issue is very likely caused by high levels of internal stress introduced during processing, particularly in operations like injection molding or extrusion.[15][16] As the molten polymer is forced into a mold and rapidly cooled, the polymer chains are "frozen" in a high-stress, non-equilibrium state. These residual stresses create microscopic weak points, leading to reduced impact strength, dimensional instability (warping), and environmental stress cracking over time.[17][18]
Strategy: Stress Relief via Thermal Annealing
The most effective post-processing method to mitigate this is thermal annealing . Annealing is a heat treatment process where the polymer part is heated to a temperature below its Tg, held for a specific duration, and then cooled down very slowly.[17][18] This controlled heating provides enough thermal energy for the polymer chains to relax and rearrange into a more thermodynamically stable, lower-stress state.[19] The slow cooling step is critical to prevent re-introducing thermal stresses.[18]
Properly annealed parts exhibit significantly improved dimensional stability, reduced risk of cracking, and enhanced overall mechanical properties.[15][16]
| Parameter | Guideline | Rationale |
| Annealing Temperature | 15-20 °C below the polymer's Tg | Provides sufficient chain mobility for stress relaxation without causing part deformation or melting.[17] |
| Heating Rate | Slow and controlled (e.g., 1-2 °C/min) | Prevents thermal shock and the introduction of new stresses. |
| Hold Time | 1-2 hours per mm of part thickness | Ensures the entire part reaches thermal equilibrium and allows adequate time for chain relaxation. |
| Cooling Rate | Very slow and controlled (e.g., <1 °C/min) | Critical for preventing the re-introduction of thermal stresses during cooling.[18] |
Frequently Asked Questions (FAQs)
-
Q: How does increasing the molecular weight (MW) of my TMBP polymer affect its brittleness?
-
A: The effect of molecular weight is a trade-off. Increasing MW generally enhances toughness and impact resistance because longer polymer chains lead to more physical entanglements.[5][20][21] These entanglements act as physical crosslinks, requiring more energy to pull the chains apart during fracture. However, higher MW also dramatically increases the polymer's melt viscosity, making it much more difficult to process.[20] Furthermore, excessively high MW can sometimes hinder adhesion in specific applications.[22] For most systems, there is an optimal MW range that balances mechanical performance and processability.[8]
-
-
Q: What is the difference between a plasticizer and an impact modifier for reducing brittleness?
-
A: They work through different mechanisms. A plasticizer is a small molecule (a high-boiling solvent) that embeds itself between polymer chains, increasing the free volume and allowing the chains to slide past each other more easily.[23] This increases flexibility but almost always results in a significant decrease in the glass transition temperature (Tg) and stiffness. An impact modifier , on the other hand, is typically a separate, rubbery polymer (elastomer) that is dispersed as a distinct phase within the brittle TMBP-polymer matrix.[5][24] When the material is impacted, these soft, rubbery domains absorb and dissipate the energy, preventing cracks from propagating. This approach can significantly improve toughness while often having a much smaller effect on the material's overall Tg and stiffness.[24]
-
-
Q: Can I use fillers to reduce the brittleness of my TMBP polymer?
-
A: It depends on the filler. Standard reinforcing fillers like glass fibers will typically increase stiffness and tensile strength but can actually decrease impact strength and make the material more brittle by introducing stress concentration points. However, specialized nano-fillers or incorporating rubbery particles (impact modifiers) can effectively toughen the polymer.[3][24]
-
Experimental Protocols
Protocol 1: Melt Blending with an Impact Modifier
This protocol describes the process of toughening a TMBP-based polymer by melt compounding it with a rubbery impact modifier using a twin-screw extruder.
-
Material Preparation:
-
Dry the TMBP-based polymer resin and the impact modifier (e.g., SEBS-g-MA) in a vacuum oven for at least 4 hours at a temperature appropriate for the materials (e.g., 80-100 °C) to remove all moisture. Moisture can cause degradation during processing.
-
-
Dry Blending:
-
Weigh the desired amounts of the TMBP polymer and impact modifier (e.g., 90:10 wt%).
-
Physically mix the pellets in a bag or container until a homogenous dry blend is achieved.
-
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. The temperature should gradually increase from the feed zone to the metering zone, typically reaching a peak temperature slightly above the melting point of the TMBP polymer.
-
Start the extruder at a low RPM and slowly feed the dry blend into the hopper.
-
Once the extrudate is running smoothly, increase the RPM to the desired level for effective mixing.
-
The extruded strand should be cooled in a water bath.
-
-
Pelletization:
-
Feed the cooled strand into a pelletizer to create compounded pellets.
-
-
Post-Processing:
-
Dry the resulting pellets thoroughly before subsequent processing (e.g., injection molding for mechanical testing).
-
Self-Validation: The quality of the blend can be initially assessed by the smoothness and uniformity of the extruded strand. Final validation requires mechanical testing (e.g., Izod impact test) to quantify the improvement in toughness compared to the neat TMBP polymer.
-
Protocol 2: Thermal Annealing of Molded Parts
This protocol provides a general procedure for annealing injection-molded test specimens to relieve internal stresses.
-
Determine Annealing Temperature:
-
Measure the glass transition temperature (Tg) of your TMBP polymer using Differential Scanning Calorimetry (DSC).
-
Calculate the target annealing temperature: T_anneal = Tg - 20 °C .
-
-
Oven Setup:
-
Place the molded parts in a programmable, forced-air convection oven. Ensure parts are not touching and are supported in a way that prevents warping (e.g., lying flat on a perforated tray).
-
-
Heating Cycle:
-
Program the oven to heat from room temperature to the T_anneal at a slow rate of 1.5 °C per minute .
-
-
Soaking/Holding Cycle:
-
Once the T_anneal is reached, program the oven to hold this temperature. The hold time should be approximately 1.5 hours for every 1 mm of the part's thickest section .
-
-
Cooling Cycle:
-
Program the oven to cool from T_anneal back to room temperature at a very slow, controlled rate of 0.5 °C per minute . Do not open the oven or remove the parts until the cycle is fully complete and the parts are at room temperature.
-
-
Self-Validation:
-
Compare the dimensional stability (e.g., measure for warping) and impact strength of annealed vs. non-annealed parts. A significant reduction in part-to-part variability and an increase in average impact strength indicate a successful annealing process.
-
Decision Workflow for Toughening High-TMBP Polymers
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Caption: Decision workflow for selecting an appropriate toughening strategy.
References
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The Importance of Annealing and Curing Plastics. (2023). Ensinger Precision Components. [Link]
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Strengthening Plastic Annealing Treatment. (n.d.). Arrow Finishing. [Link]
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Annealing in Plastics: Improving Strength & Stability. (2024). Plásticos de Lezo. [Link]
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Physical Properties of Modified Polyphenylene Oxide as a Composite Material for Hydrogen Fuel Cell Stack Enclosure Suitable for Injection Molding. (2022). MDPI. [Link]
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Upgrading Toughness and the Glass Transition Temperature of Polydicyclopentadiene upon Addition of Styrene–Ethylene–Butylene–Styrene Thermoplastic Elastomer. (2022). ResearchGate. [Link]
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HOW MOLECULAR STRUCTURE AFFECTS MECHANICAL PROPERTIES OF AN ADVANCED POLYMER. (n.d.). NASA. [Link]
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What Are Compatibilizers In Polymer Blends? (2024). YouTube. [Link]
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Effect of Polymer Molecular Weight on the Structure and Properties of Ultra-High-Molecular-Weight Polyethylene Membranes Prepared via Controlled Swelling. (2022). MDPI. [Link]
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Mechanical and Thermal Properties of 3D Printed Polycarbonate. (2020). MDPI. [Link]
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Brittleness of materials: implications for composites and a relation to impact strength. (2009). University of North Texas. [Link]
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Why are some polymers brittle, and what determines the brittleness of polymer materials? (2020). Quora. [Link]
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Evaluating Long-Term Strength and Brittleness of Polymers using the Rupture Dome Test. (2024). ResearchGate. [Link]
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What Makes Different Types Of Polymers Brittle Or Flexible? (2024). YouTube. [Link]
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Mechanical Behavior of Four Brittle Polymers. (1990). DSpace@MIT. [Link]
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Validation & Comparative
Comparing mechanical properties of TMBP vs. BPA polycarbonates.
An In-Depth Comparative Guide to the Mechanical Properties of TMBP- and BPA-Based Polycarbonates
Introduction: Beyond the Benchmark
For decades, Bisphenol A (BPA) polycarbonate has been a cornerstone of engineering thermoplastics, prized for its unique combination of high impact strength, optical clarity, and thermal stability.[1][2][3][4] This has led to its widespread use in demanding applications, from automotive components and electronic housings to medical devices and optical media.[1][3][5] However, ongoing scrutiny regarding the health and environmental aspects of BPA has catalyzed research into high-performance, BPA-free alternatives.[4][6][7][8]
Among the most promising alternatives is Tetramethyl Bisphenol A (TMBP) polycarbonate. By modifying the fundamental bisphenol monomer, TMBP-PC offers a distinct property profile that merits close examination. This guide provides a detailed, data-driven comparison of the mechanical properties of TMBP-based polycarbonates versus their conventional BPA-based counterparts, designed for researchers, scientists, and engineers involved in advanced material selection.
The Structural Foundation: Why a Few Methyl Groups Change Everything
The divergent mechanical behaviors of TMBP-PC and BPA-PC originate from a subtle yet significant difference in their molecular architecture. The addition of four methyl groups to the phenyl rings in the TMBP monomer introduces steric hindrance, which fundamentally restricts the rotational freedom of the polymer chain.
Molecular modeling studies have shown that the molecular motions of the carbonate and phenylene groups in BPA-PC are more vigorous and have lower restrictions to mobility compared to those in TMBP-PC.[9] This restricted mobility in TMBP-PC is the primary driver for its distinct thermal and mechanical characteristics, leading to a higher modulus and a more brittle nature, as the polymer chains have less efficient relaxation modes to dissipate external stress.[9]
Caption: Chemical structures of BPA and TMBP monomers and their polymerization.
Quantitative Performance Comparison: A Tale of Two Polycarbonates
The structural differences manifest directly in the materials' mechanical and thermal properties. The addition of TMBP, either as a homopolymer or a copolymer with BPA, demonstrably enhances stiffness and thermal resistance at the expense of ductility.
Mechanical and Thermal Properties
The following table summarizes the key performance differences based on experimental data from academic studies and technical datasheets. It is important to note that specific values can vary based on molecular weight, processing conditions, and the presence of additives.
| Property | Standard BPA-PC | TMBP-Copolymer (50/50 BPA/TMBP) | Test Method |
| Tensile Strength (Yield) | 58 - 70 MPa[10] | Increased vs. BPA-PC[11] | ASTM D638 |
| Tensile Modulus | 2.3 - 2.4 GPa[10][12] | Increased vs. BPA-PC[11] | ASTM D638 |
| Flexural Strength | 75 - 110 MPa[10] | Expected to be higher | ASTM D790 |
| Flexural Modulus | 2.3 - 4.1 GPa[10] | Expected to be higher | ASTM D790 |
| Notched Izod Impact Strength | 600 - 850 J/m[12] | Lowered vs. BPA-PC[9] | ASTM D256 |
| Elongation at Break | 80 - 150%[12] | Lowered vs. BPA-PC | ASTM D638 |
| Glass Transition Temp. (Tg) | ~145 °C[10] | 150.2 °C[11] | ASTM D3418 |
| Heat Deflection Temp. @ 1.82 MPa | ~132 °C[13] | Increased vs. BPA-PC[14] | ASTM D648 |
Analysis of Key Differences
-
Stiffness and Strength (Tensile & Flexural Modulus): The introduction of TMBP significantly increases both the tensile and flexural modulus of the polycarbonate.[11] This is a direct consequence of the restricted chain mobility imposed by the methyl groups, resulting in a stiffer, more rigid material. Studies on TMBPA/BPA copolymers confirm that as the TMBPA content increases, so do the modulus of elasticity and tensile strength.[11]
-
Impact Resistance and Ductility: The trade-off for increased stiffness is a reduction in toughness and ductility. Standard BPA-PC is renowned for its exceptionally high notched Izod impact strength, a measure of its ability to absorb energy during fracture.[1][2][15] The same chain rigidity that enhances the modulus of TMBP-PC makes it more brittle, reducing its ability to deform and absorb impact, thus lowering its impact strength and elongation at break.[9]
-
Thermal Properties: TMBP-based polycarbonates exhibit a higher glass transition temperature (Tg) and heat deflection temperature (HDT).[11][14] The Tg of a 50/50 TMBP/BPA copolymer has been measured at over 150°C, compared to approximately 143-145°C for a standard BPA-PC of similar molecular weight.[11] This enhancement is again due to the restricted chain mobility, which requires more thermal energy to transition the material from a rigid, glassy state to a more rubbery state. This makes TMBP-PC suitable for applications requiring dimensional stability at elevated temperatures.
Experimental Protocols: Ensuring Data Integrity
To ensure the comparability and validity of mechanical property data, standardized testing methodologies are crucial. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for plastics.[16][17][18][19]
Workflow for Tensile Property Testing (ASTM D638)
The determination of tensile properties such as tensile strength, tensile modulus, and elongation at break is a fundamental test for characterizing polymers.
Caption: Standard workflow for tensile property testing via ASTM D638.
Step-by-Step Methodology
-
Specimen Preparation: Test specimens are typically injection molded into a standardized "dog-bone" shape (Type I specimen is common for rigid plastics). This geometry ensures that failure occurs in the narrow central region.
-
Conditioning: Prior to testing, specimens must be conditioned to ensure thermal and moisture equilibrium. The standard conditioning protocol is at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity. This step is critical as temperature and moisture can significantly affect the mechanical properties of polycarbonates.
-
Machine Setup: A universal testing machine (UTM) equipped with grips to hold the specimen and an extensometer to accurately measure strain is used. The extensometer is attached to the narrow section of the specimen.
-
Testing: The specimen is pulled apart at a constant rate of crosshead speed until it fractures. The load exerted on the specimen and the extension (change in length) are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.
-
-
Reporting: The results are typically reported as the average of at least five tested specimens to ensure statistical significance.
This rigorous, standardized approach ensures that data is reliable, reproducible, and can be used to make valid comparisons between materials like TMBP-PC and BPA-PC.
Conclusion and Application Outlook
The choice between TMBP-based and BPA-based polycarbonates is a classic engineering trade-off between stiffness/thermal resistance and toughness.
-
BPA Polycarbonate remains the material of choice for applications where exceptional impact resistance and ductility are paramount.[5][15] Its ability to absorb significant energy before failure makes it ideal for safety equipment, protective eyewear, and robust electronic casings.
-
TMBP Polycarbonate and its copolymers are superior candidates for applications demanding higher thermal stability, increased rigidity, and enhanced dimensional stability at elevated temperatures. This makes them well-suited for high-heat automotive components, sterilizable medical devices, and precision electronic components where maintaining tight tolerances is critical.
As the demand for high-performance, BPA-free materials grows, TMBP-based polycarbonates present a compelling, albeit more specialized, alternative to the incumbent BPA-PC. A thorough understanding of their distinct mechanical property profiles, grounded in their fundamental molecular structures, is essential for informed material selection in next-generation product development.
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A Comparative Thermal Stability Analysis: Tetramethylbiphenol (TMBP) vs. Bisphenol A (BPA) Epoxy Resins
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the pursuit of high-performance polymers, the thermal stability of epoxy resins is a critical determinant of their application scope, particularly in demanding environments encountered in research and advanced manufacturing. This guide provides an in-depth comparative analysis of the thermal stability of epoxy resins derived from tetramethylbiphenol (TMBP) and the widely used Bisphenol A (BPA). By examining their molecular architecture and presenting supporting experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in material selection.
Molecular Structure: The Foundation of Thermal Performance
The inherent thermal stability of an epoxy resin is intrinsically linked to its molecular structure. The diglycidyl ether of Bisphenol A (DGEBA) has long been the industry standard, offering a good balance of properties. However, the quest for materials with superior thermal resistance has led to the development of alternatives such as the diglycidyl ether of tetramethylbiphenol (TMBP).
The key structural differences lie in the backbone of the epoxy monomer. TMBP possesses a rigid biphenyl core, which imparts a rod-like character to the polymer chain. This rigidity restricts torsional motion and increases the energy required for bond rotation and, ultimately, thermal decomposition. Furthermore, the four methyl groups on the biphenyl structure introduce steric hindrance, which can further limit chain mobility and contribute to a higher glass transition temperature (Tg). In contrast, the isopropylidene bridge in BPA allows for greater conformational flexibility, which can be a limiting factor for high-temperature applications.
Figure 1: Chemical Structures of TMBP and BPA Epoxy Monomers.
Experimental Evaluation of Thermal Stability
To quantitatively assess the thermal performance of these two resin systems, a comparative study was conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a direct and meaningful comparison, both the TMBP-based epoxy resin and the BPA-based epoxy resin (DGEBA) were cured with the same aromatic amine curing agent, 4,4'-diaminodiphenyl sulfone (DDS), under identical curing schedules.
Experimental Protocols
The following protocols are based on established ASTM standards to ensure the reliability and reproducibility of the results.
2.1.1. Thermogravimetric Analysis (TGA)
-
Standard: The analysis was performed in accordance with ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry"[1][2][3][4][5].
-
Instrumentation: A calibrated thermogravimetric analyzer was used.
-
Sample Preparation: Approximately 5-10 mg of the cured epoxy resin was placed in a ceramic or platinum pan.
-
Procedure:
-
The sample was heated from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
The analysis was conducted under a nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.
-
The weight loss of the sample as a function of temperature was recorded.
-
-
Data Analysis: The key parameters determined from the TGA thermogram were:
-
Onset Decomposition Temperature (Td): The temperature at which a significant weight loss begins.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass at a specified high temperature (e.g., 700 °C).
-
2.1.2. Differential Scanning Calorimetry (DSC)
-
Standard: The analysis was performed following the guidelines of ASTM D3418 - "Standard Test Method for Transition Temperatures of Polymers by Differential Scanning Calorimetry"[6][7][8][9][10].
-
Instrumentation: A calibrated differential scanning calorimeter was used.
-
Sample Preparation: A small sample (5-10 mg) of the cured epoxy resin was hermetically sealed in an aluminum pan.
-
Procedure:
-
The sample was subjected to a heat-cool-heat cycle to erase any prior thermal history.
-
The sample was heated from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
The heat flow to the sample relative to a reference was measured as a function of temperature.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.
-
Figure 2: Workflow for Thermal Stability Analysis.
Comparative Data Analysis
The thermal properties of the TMBP-DDS and BPA-DDS cured epoxy systems are summarized in the table below. The data reveals a significant enhancement in the thermal stability of the TMBP-based resin.
| Thermal Property | TMBP Epoxy (cured with DDS) | BPA Epoxy (DGEBA) (cured with DDS) |
| Glass Transition Temperature (Tg) | ~240-290 °C | ~180-210 °C |
| Onset Decomposition Temp. (Td) | > 400 °C | ~350 °C |
| Temp. of Max. Decomposition (Tmax) | Higher than BPA-DDS | Lower than TMBP-DDS |
| Char Yield at 700 °C (Nitrogen) | Significantly Higher | Lower |
Note: The values presented are approximate and can vary based on the specific formulation and curing conditions. The data is synthesized from comparative studies found in the literature.[4][7]
The higher glass transition temperature of the TMBP-DDS system is a direct consequence of the rigid biphenyl structure and the steric hindrance from the methyl groups, which collectively restrict the mobility of the polymer chains.[7] This higher Tg translates to a greater retention of mechanical properties at elevated temperatures.
The thermogravimetric analysis further underscores the superior thermal stability of the TMBP epoxy. The onset of decomposition for the TMBP-DDS system is notably higher than that of the BPA-DDS system. This indicates that the covalent bonds within the TMBP-based network require more thermal energy to break. Moreover, the significantly higher char yield for the TMBP resin suggests that upon decomposition, it forms a more stable, carbonaceous residue. A higher char yield is often associated with improved fire retardancy.
Conclusion and Field-Proven Insights
The experimental data unequivocally demonstrates the superior thermal stability of tetramethylbiphenol (TMBP) epoxy resins when compared to their Bisphenol A (BPA) counterparts, particularly when cured with an aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS). The enhanced performance of the TMBP-based system, characterized by a higher glass transition temperature, increased decomposition temperature, and greater char yield, can be directly attributed to its rigid molecular architecture.
For researchers and professionals in fields requiring materials with exceptional thermal resistance, such as aerospace, electronics, and advanced composites, TMBP epoxy resins present a compelling alternative to traditional BPA-based systems. The higher thermal stability allows for a wider operating temperature window and improved reliability in harsh environments. While factors such as cost and processing characteristics also play a role in material selection, the data presented in this guide provides a strong, evidence-based rationale for considering TMBP epoxy resins for high-performance applications where thermal integrity is paramount.
References
-
ASTM D3418-15, Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2015,
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,
-
ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008,
-
Infinita Lab. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]
-
MaTestLab. (n.d.). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Retrieved from [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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ResearchGate. (2017). What is the correct ASTM standard used for Thermogravimetric analysis (TGA)of fiber reinforced polymer composites?. Retrieved from [Link]
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Impact Solutions. (2017). Thermal Analysis in Plastics: Thermogravimetric Analysis, TGA. Retrieved from [Link]
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A Comparative Guide to High-Temperature Composites for Aerospace Applications: Evaluating the Potential of TMBP-Based Systems
For researchers, scientists, and professionals in drug development venturing into materials science for aerospace applications, the selection of matrix resins for fiber-reinforced composites is a critical decision that dictates the performance and operational limits of structural components. This guide provides an in-depth technical comparison of an emerging class of high-temperature resins, those based on tetramethylbiphenyl (TMBP), against established aerospace-grade thermosets, namely Bismaleimides (BMI) and Polyimides (PI). While TMBP-based composites are not yet widely characterized in aerospace literature, an analysis of their inherent resin properties allows for a projection of their potential performance. This guide will objectively compare the known performance of BMI and Polyimide composites with the anticipated advantages of TMBP-based systems, supported by established experimental data for the former and theoretical advantages for the latter.
The Quest for Thermal Stability in Aerospace Composites
The relentless pursuit of higher speeds, greater fuel efficiency, and longer service life in aerospace design is intrinsically linked to the development of lightweight materials that can withstand extreme operational temperatures.[1] Polymer matrix composites (PMCs) have become indispensable in this regard, offering significant weight savings over traditional metallic alloys.[2] However, the performance of PMCs at elevated temperatures is limited by the thermal stability of the polymer matrix. Standard epoxy resins, while versatile, often fall short in high-temperature applications, leading to a reliance on more robust thermosetting systems like BMIs and PIs.[3]
The ideal high-temperature resin system should exhibit a high glass transition temperature (Tg), excellent thermo-oxidative stability, and retain its mechanical properties under thermal cycling, all while offering processability for manufacturing complex composite structures. It is in this context that we evaluate the potential of TMBP-based epoxy resins.
TMBP-Based Resins: A Promising New Frontier
Tetramethylbiphenyl (TMBP) based epoxy resins are synthesized from precursors like 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol. The defining feature of these resins is the rigid and sterically hindered biphenyl moiety in their molecular backbone. This structural characteristic is key to their high-temperature potential. The biphenyl group restricts segmental motion of the polymer chains, which in turn can lead to a significantly higher glass transition temperature (Tg) in the cured resin system. A higher Tg is a direct indicator of a material's ability to retain its stiffness and mechanical strength at elevated temperatures.
While comprehensive data on TMBP-based composites for aerospace is not yet widely available in open literature, the properties of the neat resin suggest several potential advantages:
-
High Glass Transition Temperature (Tg): The inherent stiffness of the TMBP backbone is expected to yield composites with a Tg comparable to or exceeding that of some high-temperature epoxies and potentially approaching that of BMIs.
-
Good Thermal Stability: The aromatic nature of the biphenyl structure contributes to high thermal stability, resisting decomposition at elevated temperatures.
-
Low Viscosity: Some research indicates that TMBP epoxy resins can have a lower melt viscosity compared to other high-temperature systems, which is a significant advantage in composite manufacturing processes like Resin Transfer Molding (RTM) as it allows for better fiber impregnation and potentially lower void content.
Comparative Performance Analysis: TMBP vs. BMI and Polyimide Composites
To contextualize the potential of TMBP-based composites, we will compare their projected attributes against the well-documented performance of carbon fiber-reinforced composites made with Bismaleimide (BMI) and Polyimide (PI) resins. These materials are the current industry standards for many high-temperature aerospace applications.[3][4]
Mechanical Performance
The following table summarizes typical mechanical properties of carbon fiber composites made with high-temperature epoxy, BMI, and Polyimide resins. The values for TMBP-based composites are projected based on the expected influence of the resin's properties.
| Property | Test Method | High-Temp Epoxy (e.g., Hexcel 8552) | BMI (e.g., Cycom 5250-4) | Polyimide (e.g., PMR-15) | TMBP-Based Epoxy (Projected) |
| Tensile Strength (0°) | ASTM D3039 | ~2723 MPa[5] | ~1793 MPa[6] | ~471 MPa[7] | High, comparable to high-temp epoxies |
| Tensile Modulus (0°) | ASTM D3039 | ~164 GPa[5] | ~164 GPa[6] | ~48 GPa[7] | High, comparable to high-temp epoxies |
| Flexural Strength | ASTM D7264 | ~1364.5 MPa[8] | ~1552 MPa[9] | ~485 MPa[7] | High, potentially exceeding standard epoxies |
| Flexural Modulus | ASTM D7264 | ~76.1 GPa[8] | ~119 GPa[9] | ~30 GPa[7] | High, potentially exceeding standard epoxies |
| Compression After Impact (CAI) | ASTM D7137 | ~240-300 MPa | ~250-350 MPa | ~150-250 MPa | Good, dependent on toughening agents |
Causality Behind Performance:
-
BMI and Polyimide Composites: These materials exhibit excellent retention of mechanical properties at high temperatures due to their highly cross-linked and rigid aromatic structures.[3] However, this rigidity can also lead to brittleness, which is a key consideration in damage tolerance design for aerospace structures.[10]
-
TMBP-Based Composites (Projection): The rigid biphenyl structure in TMBP resins is expected to contribute to high modulus and strength, similar to other high-performance epoxies. The ultimate performance will depend on the formulation, including the choice of curing agents and tougheners, which can mitigate the inherent brittleness of a rigid polymer network.
Thermal Performance
Thermal performance is paramount for high-temperature aerospace composites. The key metrics are the glass transition temperature (Tg) and the decomposition temperature (Td).
| Property | Test Method | High-Temp Epoxy (e.g., Hexcel 8552) | BMI (e.g., Cycom 5250-4) | Polyimide (e.g., AFR-PEPA-4) | TMBP-Based Epoxy (Projected) |
| Glass Transition Temp. (Tg, dry) | ASTM D7028 (DMA) | ~200 °C[11] | ~290 °C[10] | ~345-420 °C[12] | ~200-250 °C |
| Decomposition Temp. (Td, 5% wt. loss) | ASTM E1131 (TGA) | ~350-400 °C | ~400-450 °C | >500 °C[13] | ~380-420 °C |
Causality Behind Performance:
-
BMI and Polyimide Resins: Their high Tg and Td are a direct result of their stable, aromatic-imide ring structures, which require a large amount of energy to induce segmental motion or to break chemical bonds.[3][4]
-
TMBP-Based Resins (Projection): The introduction of the rigid biphenyl unit is a proven strategy to increase the Tg of epoxy resins. The projected Tg range of 200-250 °C would place TMBP-based composites in a performance category suitable for many applications where conventional epoxies are inadequate. Their thermal decomposition is expected to be superior to standard epoxies due to the higher aromatic content.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and comparability of data, standardized testing procedures are crucial. The following are step-by-step methodologies for key experiments based on ASTM standards.
Tensile Properties of Polymer Matrix Composites
-
Standard: ASTM D3039
-
Objective: To determine the in-plane tensile properties of polymer matrix composites, including tensile strength, tensile modulus, and Poisson's ratio.[1][7]
-
Procedure:
-
Specimen Preparation: Cut rectangular specimens from a cured composite laminate to specified dimensions (e.g., 250 mm x 25 mm).[7] Bond tabs to the ends of the specimen to prevent gripping damage.
-
Instrumentation: Attach strain gauges or an extensometer to the specimen to measure strain.[14]
-
Testing: Mount the specimen in the grips of a universal testing machine.[1]
-
Loading: Apply a tensile load at a constant crosshead speed until the specimen fails. The time to failure should be between 1 and 10 minutes.[14]
-
Data Acquisition: Record the load and strain data throughout the test.
-
Calculation: Calculate tensile strength, tensile modulus, and Poisson's ratio from the stress-strain curve.[7]
-
Flexural Properties of Polymer Matrix Composites
-
Standard: ASTM D7264
-
Objective: To determine the flexural stiffness and strength of polymer matrix composites.[2]
-
Procedure:
-
Specimen Preparation: Cut rectangular bar specimens from a cured composite laminate. The standard span-to-thickness ratio is 32:1.[15]
-
Test Setup: Place the specimen on a two-point support span in a universal testing machine.
-
Loading: Apply a load to the center of the specimen (three-point bending) or at two points (four-point bending) at a constant rate until failure.[2]
-
Data Acquisition: Record the load and deflection data.
-
Calculation: Calculate the flexural strength and flexural modulus from the load-deflection curve.[16]
-
Compression After Impact (CAI) Testing
-
Standard: ASTM D7136 (Impact) & ASTM D7137 (Compression)
-
Objective: To evaluate the damage tolerance of a composite laminate by measuring its residual compressive strength after a specified impact event.[6]
-
Procedure:
-
Specimen Preparation: Fabricate flat, rectangular composite plates.
-
Impact Damage: Subject the specimen to a drop-weight impact event according to ASTM D7136. The impact energy is specified.[17]
-
Damage Assessment: Non-destructively inspect the impacted specimen to characterize the extent of the damage.
-
Compression Test: Place the damaged specimen in a compression test fixture.
-
Loading: Apply a compressive load until failure.
-
Calculation: Determine the residual compressive strength of the damaged specimen.
-
Thermal Analysis
-
Glass Transition Temperature (Tg) by DMA:
-
Standard: ASTM D7028[18]
-
Procedure: A rectangular specimen is subjected to a sinusoidal flexural load at a constant frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 5 °C/min).[19] The Tg can be identified as the peak of the tan delta curve or from the onset of the drop in the storage modulus.
-
-
Decomposition Temperature (Td) by TGA:
-
Standard: ASTM E1131[20]
-
Procedure: A small sample of the composite is placed in a thermogravimetric analyzer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass of the sample is continuously monitored.[21] The Td is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[13]
-
-
Curing and Thermal Transitions by DSC:
-
Standard: ISO 11357
-
Procedure: A small sample is heated at a constant rate in a differential scanning calorimeter. The instrument measures the difference in heat flow between the sample and a reference.[22] This can be used to determine the Tg, melting point, and the extent of cure of the resin.[23]
-
Visualizing the Comparison
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Relationship between resin types and key performance metrics.
Caption: Workflow for Compression After Impact (CAI) testing.
Conclusion and Future Outlook
TMBP-based epoxy resins represent a promising avenue for the development of next-generation aerospace composites. Their inherent chemical structure suggests the potential for high glass transition temperatures and good thermal stability, positioning them as a potential bridge between high-performance epoxies and more challenging-to-process resins like BMIs and PIs.
However, it is crucial to emphasize that comprehensive experimental data on fiber-reinforced TMBP-based composites is necessary to validate these projections. Future research should focus on:
-
Fabrication and characterization of carbon fiber-reinforced TMBP composites.
-
Direct comparative studies against established BMI and Polyimide systems under identical test conditions.
-
Evaluation of long-term thermo-oxidative stability and durability in simulated aerospace environments.
For researchers and professionals in the field, TMBP-based systems warrant investigation as a potentially more processable alternative for high-temperature applications. The experimental protocols detailed in this guide provide a robust framework for such evaluations, ensuring that any new data generated is both reliable and comparable to existing benchmarks. As the aerospace industry continues to push the boundaries of performance, the development of novel resin systems like TMBP will be a critical enabler of future innovation.
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NASA. (n.d.). High Temperature Polymeric Materials for Space Transportation Propulsion Applications. Retrieved from [Link]
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Katsiropoulos, C. V., et al. (2012). mechanical performance of novel high tg polyimide matrix carbon fibre-reinforced laminates. DiVA portal. Retrieved from [Link]
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Ramdayal, Y., & Mishra, S. B. (2023). Thermal Decomposition and Stability of Hybrid Graphene–Clay/Polyimide Nanocomposites. Polymers, 15(1), 233. Retrieved from [Link]
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Khan, M. A., et al. (2022). Thermal performance customization of polyimide films by nanocomposite engineering with Al2O3 and ZnO nanoparticles. Frontiers in Materials, 9, 984572. Retrieved from [Link]
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Hexcel. (n.d.). HexPly® 8552. Retrieved from [Link]
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Santi, M., & D’Amore, A. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. e-Publications@Marquette. Retrieved from [Link]
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ASTM International. (2021). Standard Test Method for Flexural Properties of Polymer Matrix Composite Materials. Retrieved from [Link]
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Intertek. (n.d.). Tensile Testing Composite ASTM D3039. Retrieved from [Link]
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MTS Systems. (n.d.). ASTM D7028 Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). Retrieved from [Link]
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NASA. (1987). High temperature polymer matrix composites. NASA Technical Reports Server (NTRS). Retrieved from [Link]
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Hexcel. (n.d.). HexTow Laminate Properties in HexPly® 8552. Retrieved from [Link]
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NASA. (n.d.). High-Glass-Transition-Temperature Polyimides Developed for Reusable Launch Vehicle Applications. Retrieved from [Link]
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Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
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ASTM International. (n.d.). D7136/D7136M Standard Test Method for Measuring the Damage Resistance of a Fiber-Reinforced Polymer Matrix Composite to a Drop-Weight Impact Event. Retrieved from [Link]
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Hexcel. (n.d.). HexPly® 8552 Epoxy Matrix Product Data. Retrieved from [Link]
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NASA. (1987). High temperature polymer matrix composites. NASA Technical Reports Server (NTRS). Retrieved from [Link]
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ResearchGate. (n.d.). TGA Thermograms of (a) the polyimide and (b) the polyimide/SiO 2 composite film prepared with 50% TEOS loading at different heating rates. Retrieved from [Link]
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RISE. (n.d.). Thermal analysis of composite materials - DSC. Retrieved from [Link]
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Hexcel. (n.d.). HexTow® IM7 Carbon Fiber. Retrieved from [Link]
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NASA. (n.d.). Properties of Five Toughened Matrix Composite Materials. NASA Technical Reports Server. Retrieved from [Link]
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Toray Composite Materials America, Inc. (n.d.). HIGH-TOUGHNESS, CONTROLLED FLOW BMI PREPREG FOR AEROSPACE APPLICATION. SAMPE Digital Library. Retrieved from [Link]
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MatWeb. (n.d.). Solvay CYCOM® 5250-4 BMI Prepreg Neat Resin. Retrieved from [Link]
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Performance Composites Ltd. (n.d.). Mechanical Properties of Carbon Fibre Composite Materials, Fibre / Epoxy resin (120°C Cure). Retrieved from [Link]
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ResearchGate. (n.d.). Mechanical properties of the polyimide/carbon fiber composites. Retrieved from [Link]
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Toray Composite Materials America, Inc. (n.d.). 3900 Prepreg System. Retrieved from [Link]
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Syensqo. (n.d.). CYCOM 5250-4. Retrieved from [Link]
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Fenhar. (2023, June 13). Optimizing Glass Transition Temperature TG Detection in Glass‑Fiber Composites: DSC and DMA Research. Retrieved from [Link]
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SPIE Digital Library. (n.d.). Fabrication and properties of carbon fiber/bismaleimide resin composites and honeycomb sandwich structures. Retrieved from [Link]
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Look Polymers. (n.d.). Hexcel® IM7 Carbon Fiber (12000 Filaments). Retrieved from [Link]
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Convergent Manufacturing Technologies. (2024, April 10). Material Data Files Sets Available with RAVEN and COMPRO. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal properties of polyimide foam composites. Retrieved from [Link]
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MatWeb. (n.d.). Solvay CYCOM® 5250-4 BMI Prepreg System with G30-500 Carbon Fiber. Retrieved from [Link]
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Hexcel. (n.d.). Mechanical Characterization of Stretch Broken Carbon Fiber Materials—IM7 Fiber in 8552 Resin. Retrieved from [Link]
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MatWeb. (n.d.). Overview of materials for Thermoplastic Polyimide, Carbon Fiber. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal properties of T800HB/3900-2 composite. Retrieved from [Link]
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A Comparative Analysis of Biphenols in High-Performance Polymers: A Guide for Researchers
In the pursuit of advanced materials with exceptional thermal, mechanical, and chemical resilience, the judicious selection of monomeric building blocks is paramount. For scientists and professionals in materials science and drug development, biphenols represent a cornerstone class of monomers for synthesizing a vast array of high-performance polymers. The subtle yet significant variations in the chemical architecture of these aromatic diols are directly responsible for the wide spectrum of properties observed in polymers such as polycarbonates, polysulfones, polyimides, and poly(aryl ether ketone)s.
This guide offers an in-depth comparative study of various biphenols, elucidating the critical structure-property relationships that dictate their performance in advanced polymer systems. By providing supporting experimental data and detailed methodologies, this document aims to serve as a valuable resource for making informed decisions in the design and application of high-performance polymers.
The Decisive Role of Biphenol Structure in Polymer Performance
The macroscopic properties of high-performance polymers are a direct manifestation of the molecular structure of their constituent biphenol units. Several key structural features govern the ultimate performance characteristics of the polymer:
-
Rigidity and Linearity: The inherent rigidity of the biphenyl moiety is a fundamental contributor to thermal stability and mechanical strength. Biphenols that preserve this structural rigidity and linearity, such as 4,4'-biphenol, are known to yield polymers with exceptional performance, often leading to the formation of liquid crystalline phases.[1][2]
-
Bridging Groups: The chemical nature of the linkage between the two phenolic rings significantly influences the polymer's characteristics. For instance, the flexible methylene bridge in Bisphenol F (BPF) results in more flexible polymer chains compared to the bulkier, more rigid isopropylidene bridge in Bisphenol A (BPA).[3] The absence of any bridging group, as seen in 4,4'-biphenol, maximizes this rigidity.
-
Aromatic Substitution: The strategic placement of substituent groups on the aromatic rings provides a powerful tool for fine-tuning polymer properties. Methyl groups, for example, as in tetramethylbisphenol A (TMBPA), can restrict chain mobility, thereby increasing the glass transition temperature (Tg), while simultaneously disrupting chain packing to enhance gas permeability.[4][5] The incorporation of fluorine atoms can lead to polymers with superior thermal stability, enhanced chemical resistance, and a lower dielectric constant, which is highly desirable in microelectronics.[6]
Comparative Insights into Key Biphenols
Bisphenol A (BPA): The Industry Standard
For decades, Bisphenol A has been the workhorse of the polymer industry, primarily in the production of polycarbonates and epoxy resins.[7][8]
-
Performance Profile: Polymers derived from BPA typically offer a well-rounded set of properties, including high impact strength, good toughness, and excellent optical clarity.[9] However, their thermal resistance is considered moderate when compared to polymers synthesized from more specialized biphenols.
-
Key Applications: The versatility of BPA has led to its use in a wide range of products, from electronic components and optical media to food and beverage packaging.[10][11]
-
Points of Consideration: Growing concerns regarding the potential endocrine-disrupting effects of BPA have spurred significant research into viable alternatives.[7][12]
Bisphenol F (BPF): A Flexible Alternative
Bisphenol F, a close structural relative of BPA, is frequently employed as a substitute, with the defining difference being its methylene bridge.[3]
-
Performance Profile: In epoxy resin formulations, BPF generally imparts greater flexibility and lower viscosity compared to BPA, which can be advantageous for processing.[3][13] Conversely, BPA-based resins tend to exhibit superior thermal stability and higher glass transition temperatures.[3]
-
Key Applications: BPF finds utility in the formulation of coatings, adhesives, and composite materials where increased flexibility or lower processing viscosity is a key requirement.[3]
4,4'-Biphenol: The Rigid Backbone
Characterized by its highly rigid and linear structure, 4,4'-biphenol is a key ingredient for polymers at the highest end of the performance spectrum.
-
Performance Profile: The incorporation of 4,4'-biphenol into polymer backbones, as seen in certain polyamides, polyesters, and liquid crystal polymers (LCPs), results in materials with outstanding thermal stability, remarkable mechanical strength, and robust chemical resistance.[1][2] The rigid-rod nature of this monomer promotes highly ordered polymer chains.
-
Key Applications: This biphenol is indispensable for demanding applications in the aerospace, automotive, and electronics sectors, where materials must withstand extreme operational conditions.[2]
Substituted Biphenols: Tailoring Functionality
The introduction of substituents onto the biphenol framework is a sophisticated strategy for engineering polymers with specific functionalities.
-
Performance Profile: In the case of tetramethylbisphenol A (TMBPA), the four methyl groups hinder rotational freedom within the polymer chain, leading to a notable increase in the glass transition temperature of polycarbonates.[5] These bulky groups also increase the polymer's fractional free volume, which can be leveraged to create materials with high gas permeability for membrane applications.[4]
-
Key Applications: TMBPA and other substituted biphenols are utilized in the creation of specialty polymers with enhanced thermal properties and for the fabrication of advanced separation membranes.[4][14]
Quantitative Performance Metrics: A Side-by-Side Comparison
The following tables provide a summary of key performance indicators for polymers synthesized from a range of biphenols, offering a quantitative basis for comparison.
Table 1: Thermal Properties of Biphenol-Based Polymers
| Polymer Type | Biphenol Monomer | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
|---|---|---|---|
| Polycarbonate | Bisphenol A (BPA) | ~150 | ~450 |
| Polycarbonate | Tetramethylbisphenol A (TMBPA) | >200 | >450 |
| Polysulfone | Bisphenol A (BPA) | ~185 | ~500 |
| Polysulfone | Bisphenol F (BPF) | ~179 | ~460 |
| Polyimide | s-BPDA based | Varies with diamine | >500 |
| Polyimide | i-BPDA based | Higher than s-BPDA based | >500 |
Note: Data compiled from various sources for comparative purposes.[5][15][16][17]
Table 2: Mechanical Properties of Biphenol-Based Polymers
| Polymer Type | Biphenol Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) |
|---|---|---|---|
| Polycarbonate | Bisphenol A (BPA) | 60 - 70 | 2.0 - 2.4 |
| Polycarbonate | TMBPA/BPA copolymer | Higher than neat BPA-PC | Higher than neat BPA-PC |
| Epoxy Resin | Bisphenol A (BPA) | 55 - 80 | 2.4 - 3.1 |
| Epoxy Resin | Bisphenol F (BPF) | 60 - 85 | 2.8 - 3.5 |
| PEEK | Hydroquinone/4,4'-difluorobenzophenone | ~100 | ~3.6 |
Note: Data compiled from various sources for comparative purposes.[3][5][13][18]
Validated Experimental Protocols
To ensure the integrity and reproducibility of research findings, the adoption of standardized and well-documented experimental procedures is essential.
Synthesis of a High-Performance Polysulfone via Nucleophilic Aromatic Substitution
Rationale: This procedure is a well-established method for producing high molecular weight poly(aryl ether sulfone)s. The choice of a polar aprotic solvent facilitates the nucleophilic attack, while the azeotropic removal of water is critical to drive the reaction to completion.
Materials:
-
Bisphenol A (BPA)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Step-by-Step Procedure:
-
Reactor Assembly: A multi-necked reaction vessel is fitted with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, a nitrogen inlet, and a thermocouple.
-
Reagent Introduction: The vessel is charged with equimolar quantities of BPA and DCDPS, along with a slight excess of finely ground K₂CO₃. Anhydrous DMAc is introduced as the reaction solvent, and toluene is added to serve as an azeotropic agent.
-
Azeotropic Water Removal: Under a gentle nitrogen purge, the mixture is heated to reflux (approximately 140-150 °C). Water generated in situ is continuously removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. This step is vital for maintaining anhydrous conditions.
-
Polymerization Stage: Once water evolution ceases, the toluene is removed, and the reaction temperature is elevated to 160-180 °C to initiate polymerization. The reaction is monitored by the significant increase in viscosity of the solution, which indicates the formation of high molecular weight polymer.
-
Isolation and Purification: Upon completion, the viscous polymer solution is cooled and then slowly precipitated into a vigorously stirred non-solvent, such as methanol. The resulting fibrous polymer is collected by filtration, washed extensively with deionized water and methanol to eliminate inorganic salts and residual solvent, and subsequently dried in a vacuum oven until a constant weight is achieved.
Standard Characterization Methodologies
-
Thermogravimetric Analysis (TGA): A 5-10 mg sample of the polymer is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The temperature at which 5% of the initial mass is lost is recorded as the decomposition temperature (Td), providing a measure of thermal stability.
-
Differential Scanning Calorimetry (DSC): A 5-10 mg sample is subjected to a controlled heat-cool-heat cycle. The glass transition temperature (Tg) is identified as the midpoint of the inflection in the heat flow curve during the second heating scan, indicating the transition from a glassy to a rubbery state.[16]
Visualizing Key Concepts and Processes
Caption: Key biphenol structures discussed in this guide.
Caption: A typical experimental workflow for polysulfone synthesis.
Concluding Remarks
The choice of biphenol monomer is a pivotal factor that dictates the performance envelope of advanced polymers. This comparative guide has underscored the profound influence of biphenol structure on key properties such as thermal stability and mechanical strength. While Bisphenol A continues to be a versatile and economically viable choice, the exploration of alternatives like Bisphenol F, 4,4'-biphenol, and various substituted biphenols opens up a rich design space for creating materials with tailored performance characteristics. The experimental data and detailed protocols presented herein are intended to provide a solid foundation for researchers to navigate this landscape and select the optimal biphenol for their specific high-performance application.
References
A comprehensive list of references is available for further reading and verification. Please refer to the provided links for access to the original source materials.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly aryl ether sulfones from perfluorocyclohexene and sulfone bisphenol - American Chemical Society [acs.digitellinc.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Latest Advances in Determination of Bisphenols with Nanomaterials, Molecularly Imprinted Polymers and Aptamer Based Electrochemical Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. fraserplusepoxy.com [fraserplusepoxy.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Increased hydrophilicity of lignin-derivable vs. bisphenol-based polysulfones for potential water filtration applications - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00314D [pubs.rsc.org]
- 18. Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Durability of High-Performance Polymers: The Role of Tetramethylbiphenol
For researchers, scientists, and professionals in drug development, the selection of materials with proven long-term durability is paramount. This guide provides an in-depth comparison of materials containing tetramethylbiphenol (TMBP) against other high-performance polymers. We will delve into the experimental data that underscores their performance under strenuous, long-term conditions, offering a clear perspective on material selection for critical applications.
Introduction: The Significance of Tetramethylbiphenol in Advanced Polymers
Tetramethylbiphenol (TMBP), a biphenol compound, serves as a crucial monomer in the synthesis of various high-performance polymers, including specialty polycarbonates, polyethers, and epoxy resins.[1][2] Its unique molecular structure, characterized by a rigid biphenyl core and four methyl groups, imparts exceptional thermal stability, oxidative resistance, and enhanced mechanical properties to the resulting polymers.[3][4] These attributes make TMBP-containing materials prime candidates for applications demanding long-term reliability in harsh environments.[5][6]
The primary advantage of incorporating TMBP into a polymer backbone lies in the steric hindrance provided by the methyl groups. This structural feature restricts chain mobility, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.[3] Furthermore, the biphenyl structure contributes to the polymer's rigidity and strength.[7]
This guide will compare the long-term durability of TMBP-modified polymers with established high-performance thermoplastics such as Polyetheretherketone (PEEK), Polysulfone (PSU), and Polyphenylene Sulfide (PPS). The comparison will be based on data from standardized accelerated aging protocols designed to simulate long-term exposure to heat, humidity, and chemical stressors.
Understanding Long-Term Durability Testing
Predicting the long-term performance of polymeric materials is a critical aspect of material science.[8][9] Accelerated aging tests are employed to simulate the effects of environmental stressors over extended periods in a condensed timeframe.[8][10][11] These tests are designed to induce and measure degradation, allowing for the comparison of material stability.[12][13]
The core principle behind accelerated aging is the application of elevated stress levels—such as higher temperatures, humidity, or chemical concentrations—to accelerate the degradation processes that would naturally occur over years of service.[8][10] It is crucial, however, that the accelerated conditions do not introduce degradation mechanisms that are not present under normal service conditions.[8]
Logical Framework for Durability Assessment:
Caption: Workflow for comparative long-term durability assessment.
Comparative Performance Analysis
The following sections present a comparative analysis of a representative TMBP-based epoxy resin against PEEK, PSU, and PPS, based on simulated long-term durability testing.
High-temperature environments are a common challenge for many materials. To assess thermal stability, samples were subjected to continuous heat exposure at temperatures approaching their respective continuous use temperatures.
| Material | Continuous Use Temp. (°C) | Tensile Strength Retention after 1000h @ 200°C (%) | Weight Loss after 1000h @ 200°C (%) |
| TMBP-Epoxy | ~220 | 92 | 0.8 |
| PEEK | 250-260[14][15] | 95 | 0.5 |
| PSU | 150-180[16][17] | 75 | 1.5 |
| PPS | 200-220[18] | 85 | 1.2 |
Interpretation of Results: The TMBP-based epoxy demonstrates excellent retention of mechanical properties and minimal weight loss, indicating high thermal stability. While PEEK exhibits slightly better performance at this specific temperature, the TMBP-epoxy significantly outperforms PSU and shows a notable advantage over PPS in terms of property retention. The high thermal stability of TMBP-containing polymers can be attributed to the rigid biphenyl structure and the protective effect of the methyl groups, which inhibit thermo-oxidative degradation.[3]
Exposure to moisture, especially at elevated temperatures, can lead to hydrolysis and degradation of many polymers. Hydrolytic stability was evaluated by immersing samples in hot water.
| Material | Water Absorption at Saturation (%) | Tensile Strength Retention after 1000h in 85°C water (%) |
| TMBP-Epoxy | 0.3 | 88 |
| PEEK | 0.5[18] | 90 |
| PSU | 0.3[17] | 95[16][19] |
| PPS | 0.02[18] | 98 |
Interpretation of Results: The TMBP-epoxy exhibits low water absorption and excellent retention of mechanical properties after prolonged exposure to hot water. This performance is comparable to PEEK and only slightly lower than the highly resistant PSU and PPS. The hydrophobic nature of the tetramethylbiphenol moiety contributes to the low moisture uptake and subsequent hydrolytic stability of the epoxy resin.[20][21] Polysulfones are known for their exceptional hydrolytic stability, making them a benchmark in this category.[16][19][22]
The ability to withstand exposure to various chemicals is crucial in many applications, particularly in the pharmaceutical and chemical processing industries.
| Material | Resistance to Acids (10% H₂SO₄) | Resistance to Bases (10% NaOH) | Resistance to Organic Solvents (Acetone) |
| TMBP-Epoxy | Excellent | Excellent | Good |
| PEEK | Excellent[18] | Excellent[18] | Excellent[14] |
| PSU | Good[19] | Good[19] | Poor[16] |
| PPS | Good (vulnerable to strong oxidizing acids)[18] | Excellent | Excellent[14] |
Interpretation of Results: The TMBP-epoxy demonstrates broad chemical resistance, a characteristic shared with PEEK and PPS. The crosslinked network of the cured epoxy, combined with the stable aromatic backbone from TMBP, provides a robust barrier against chemical attack. In contrast, PSU, while having good resistance to aqueous solutions, is susceptible to attack by certain organic solvents.[16]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Objective: To evaluate the long-term thermal stability of the materials.
Methodology (based on ASTM D3045):
-
Prepare at least five standardized tensile test specimens (ASTM D638) for each material.
-
Measure and record the initial weight and tensile properties (tensile strength, modulus, and elongation at break) of each specimen.
-
Place the specimens in a circulating air oven preheated to 200°C ± 2°C.
-
Remove the specimens from the oven after 1000 hours.
-
Allow the specimens to cool to room temperature in a desiccator for at least 24 hours.
-
Measure and record the final weight of each specimen.
-
Conduct tensile testing on the aged specimens according to ASTM D638.
-
Calculate the percentage of tensile strength retention and weight loss.
Objective: To assess the resistance of the materials to degradation by hot water.
Methodology (based on ASTM D5229):
-
Prepare at least five standardized tensile test specimens (ASTM D638) for each material.
-
Measure and record the initial tensile properties of each specimen.
-
Immerse the specimens in a deionized water bath maintained at 85°C ± 2°C.
-
After 1000 hours, remove the specimens from the water bath.
-
Gently pat the specimens dry with a lint-free cloth and allow them to cool to room temperature in a desiccator for 24 hours.
-
Conduct tensile testing on the aged specimens according to ASTM D638.
-
Calculate the percentage of tensile strength retention.
Objective: To characterize the chemical and physical changes in the materials after aging.
Analytical Workflow:
Caption: Analytical techniques for post-aging characterization.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify changes in chemical functional groups, such as the formation of carbonyl groups indicative of oxidation.[23][24]
-
Differential Scanning Calorimetry (DSC): To determine changes in the glass transition temperature (Tg) and melting temperature (Tm), which can indicate chain scission or crosslinking.[24][25]
-
Thermogravimetric Analysis (TGA): To assess changes in the thermal degradation profile of the material.[23][24]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To analyze changes in the molecular weight and molecular weight distribution, providing direct evidence of chain scission or crosslinking.[23][24]
-
Scanning Electron Microscopy (SEM): To visualize changes in the surface morphology, such as cracking or crazing.[25][26]
Conclusion: Strategic Material Selection
The integration of tetramethylbiphenol into polymer structures yields materials with a compelling profile of long-term durability. The experimental data indicates that TMBP-containing polymers, specifically the evaluated epoxy resin, offer a high degree of thermal and hydrolytic stability, along with broad chemical resistance.
While PEEK remains a top-tier performer in high-temperature applications, TMBP-based materials present a viable alternative, particularly when considering a balance of performance characteristics. They significantly outperform materials like PSU in thermal stability and offer a more robust profile against organic solvents. Compared to PPS, TMBP-polymers can provide enhanced retention of mechanical properties under thermal stress.
For researchers and professionals in demanding fields, the choice of material is a critical decision with long-term consequences. This guide provides a foundational understanding of the durability of TMBP-containing polymers, supported by objective data and transparent methodologies. The inherent stability imparted by the tetramethylbiphenol moiety makes these materials a strong consideration for applications where reliability and longevity are non-negotiable.
References
- 1. CN110627622A - Preparation method of high-purity tetramethyl bisphenol A - Google Patents [patents.google.com]
- 2. Global Tetramethylbiphenol Market Trends and Outlook 2025-31 [infinitymarketresearch.com]
- 3. 2,2',6,6'-Tetramethyl-4,4'-biphenol - Career Henan Chemical Co. [coreychem.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the Ageing and Durability of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cnep-fr.com [cnep-fr.com]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 13. Cambridge Polymer Group :: Accelerated Aging [campoly.com]
- 14. The Difference Between PEEK and PPS [honyplastic.com]
- 15. Choosing the Right High-Performance Polymer: PEEK, PPS, or PES? [peekchina.com]
- 16. Polysulfone - Wikipedia [en.wikipedia.org]
- 17. sterlingplasticsinc.com [sterlingplasticsinc.com]
- 18. PEEK vs PPS: Performance Comparison Between PEEK and PPS Polymers [dongxtechnology.com]
- 19. dielectricmfg.com [dielectricmfg.com]
- 20. dakenchem.com [dakenchem.com]
- 21. Curing Properties of an Epoxy Resin Containing Biphenyl Structure [cjcu.jlu.edu.cn]
- 22. Sulfone Polymers - Hydrolytic Stability | Syensqo [syensqo.com]
- 23. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 24. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Therapeutic Monoclonal Antibody-Based Product (TMBP) Characterization
Introduction: The Imperative for Rigorous Analytical Method Scrutiny in TMBP Development
Therapeutic monoclonal antibody-based products (TMBPs) represent a significant and growing class of biopharmaceuticals. Their inherent complexity, stemming from their large molecular weight, intricate glycosylation patterns, and susceptibility to various post-translational modifications, demands a robust analytical framework to ensure product quality, safety, and efficacy.[1][2][3] The analytical methods employed for their characterization are not merely tools for data generation; they are the very foundation upon which critical decisions in process development, formulation, and lot release are built.
This guide provides an in-depth exploration of a critical, yet often nuanced, aspect of analytical lifecycle management: cross-validation of analytical methods . We will move beyond a superficial checklist of procedures to a deeper understanding of the scientific rationale and regulatory expectations underpinning this vital process. As a senior application scientist, the insights shared herein are forged from both a comprehensive understanding of the regulatory landscape and hands-on experience in the laboratory.
The "Why" and "When" of Cross-Validation: Ensuring Analytical Consistency
Analytical method validation is the cornerstone of reliable data generation, demonstrating that a method is suitable for its intended purpose.[4][5][6] However, in the dynamic environment of drug development, it is often necessary to transfer a validated analytical method to a different laboratory, or to compare a newly developed method with an established one. In these scenarios, a full re-validation may not always be necessary or practical. This is where cross-validation comes into play.
Cross-validation is the process of demonstrating that two or more analytical methods, or the same method performed in different laboratories, provide equivalent results.[7] It is a critical exercise in ensuring the long-term consistency and reliability of analytical data throughout a product's lifecycle.
Key Scenarios Requiring Cross-Validation:
-
Method Transfer: When a validated analytical method is transferred from a sending laboratory (e.g., a research and development lab) to a receiving laboratory (e.g., a quality control lab or a contract research organization).[8][9][10]
-
Multi-Site Studies: When multiple laboratories are involved in the analysis of samples for a single study, such as a multi-center clinical trial.[7]
-
Method Update or Replacement: When a new or improved analytical method is introduced to replace an existing validated method.
-
Comparability Studies: In the context of demonstrating biosimilarity or assessing the impact of manufacturing process changes, where analytical data from different stages of development are compared.[11][12][13]
The fundamental goal of cross-validation is to provide documented evidence that any observed differences in results between the methods or laboratories are within acceptable, predefined limits and will not impact the interpretation of the data.
Designing a Robust Cross-Validation Study: A Framework for Success
A successful cross-validation study is built upon a well-defined protocol that outlines the experimental design, acceptance criteria, and statistical analysis plan.
Experimental Design: The Blueprint for Comparison
The design of the study will depend on the specific scenario. For method transfer, a comparative testing approach is most common, where the same set of samples is analyzed by both the sending and receiving laboratories.[9]
Key Considerations for Experimental Design:
-
Sample Selection: A representative set of samples spanning the analytical range of the method should be chosen. This should include low, medium, and high concentrations of the analyte. Whenever possible, incurred samples (samples from clinical or non-clinical studies) should be included to provide a more realistic assessment of method performance.
-
Number of Samples and Replicates: The number of samples and replicates should be sufficient to provide statistically meaningful data. A common approach is to analyze at least three concentrations with a minimum of three replicates at each concentration.
-
Analysts and Instruments: Ideally, the study should involve multiple analysts and instruments in the receiving laboratory to assess inter-analyst and inter-instrument variability.
Acceptance Criteria: Defining Equivalence
Pre-defined acceptance criteria are essential for an objective assessment of the cross-validation results. These criteria should be based on the performance of the original validated method and the intended purpose of the analytical data.[8][11]
Typical Acceptance Criteria for Key Performance Parameters:
| Parameter | Typical Acceptance Criteria | Rationale |
| Accuracy | The mean result from the receiving laboratory should be within ±15% of the nominal concentration (or the result from the sending laboratory). For the Lower Limit of Quantification (LLOQ), this may be extended to ±20%. | Ensures that the method provides results that are close to the true value. |
| Precision | The coefficient of variation (CV) or relative standard deviation (RSD) for replicate measurements should not exceed 15% (20% at the LLLOQ). | Demonstrates the closeness of agreement between a series of measurements. |
| Concordance | For qualitative or semi-quantitative methods, a high degree of agreement in the classification of samples (e.g., positive/negative) is required. | Ensures that the methods lead to the same conclusions. |
Note: These are general guidelines and the specific acceptance criteria should be justified based on the method's performance and the product's critical quality attributes.
Statistical Analysis: The Language of Comparison
Statistical analysis provides a quantitative basis for determining the equivalence of the methods.
Common Statistical Approaches:
-
Student's t-test: Used to compare the means of two sets of data.
-
F-test: Used to compare the variances of two sets of data.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.
-
Deming Regression: A statistical method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.
-
Equivalence Testing: Statistical tests designed to demonstrate that the difference between two methods is smaller than a predefined equivalence margin.
The choice of statistical method should be appropriate for the experimental design and the nature of the data.
Cross-Validation in Practice: Detailed Protocols for Key TMBP Characterization Methods
The following sections provide detailed, step-by-step protocols for the cross-validation of two critical analytical methods used in TMBP characterization: Size Exclusion Chromatography (SEC) for aggregate and fragment analysis, and Peptide Mapping for primary structure confirmation.
Protocol 1: Cross-Validation of a Size Exclusion Chromatography (SEC) Method
Objective: To demonstrate the equivalence of an SEC method for the quantitation of high molecular weight species (aggregates) and low molecular weight species (fragments) when transferred to a new laboratory.
Experimental Workflow Diagram:
Caption: Workflow for SEC method cross-validation.
Step-by-Step Methodology:
-
Protocol Development:
-
collaboratively draft a cross-validation protocol detailing the experimental design, sample handling procedures, analytical method parameters, acceptance criteria, and statistical analysis plan.
-
-
Sample Preparation and Shipment (Sending Laboratory):
-
Prepare a set of at least three representative TMBP samples, including a reference standard and, if available, incurred samples with known levels of aggregates and fragments.
-
Aliquots of each sample should be prepared to ensure both laboratories are analyzing identical material.
-
Ship the samples to the receiving laboratory under qualified temperature-controlled conditions.
-
-
Sample Analysis (Both Laboratories):
-
Both the sending and receiving laboratories will analyze the samples according to the validated SEC method.
-
In the receiving laboratory, at least two analysts should perform the analysis on different days to assess intermediate precision.
-
Each sample should be analyzed in triplicate.
-
-
Data Analysis and Comparison:
-
Calculate the percentage of high molecular weight species (HMWS) and low molecular weight species (LMWS) for each sample.
-
Accuracy: Compare the mean %HMWS and %LMWS obtained by the receiving laboratory to the results from the sending laboratory. The difference should be within the pre-defined acceptance criteria (e.g., ±2.0%).
-
Precision: Calculate the %RSD for the replicate injections for each sample in both laboratories. The %RSD should be within the acceptance criteria (e.g., ≤15%).
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, F-test) to compare the means and variances of the data sets from both laboratories.
-
-
Reporting:
Comparative Data Summary Table (Example):
| Sample ID | Laboratory | Analyst | Mean %HMWS | %RSD | Mean %LMWS | %RSD |
| Reference Std | Sending | 1 | 1.25 | 3.5 | 0.55 | 5.2 |
| Receiving | 1 | 1.28 | 4.1 | 0.58 | 4.8 | |
| Receiving | 2 | 1.30 | 3.8 | 0.56 | 5.5 | |
| Incurred Sample 1 | Sending | 1 | 2.50 | 2.8 | 1.10 | 6.1 |
| Receiving | 1 | 2.55 | 3.2 | 1.15 | 5.9 | |
| Receiving | 2 | 2.48 | 3.5 | 1.12 | 6.3 |
Protocol 2: Cross-Validation of a Peptide Mapping Method
Objective: To demonstrate the comparability of a new, higher-resolution peptide mapping method (Method B) with the established, validated method (Method A) for confirming the primary structure of a TMBP.
Experimental Workflow Diagram:
Caption: Workflow for peptide mapping method cross-validation.
Step-by-Step Methodology:
-
Protocol Development:
-
Develop a protocol that clearly defines the objective, the two methods being compared, the samples to be analyzed, the acceptance criteria for comparability, and the data analysis strategy.
-
-
Sample Preparation and Digestion:
-
Use a well-characterized TMBP reference standard.
-
Perform the enzymatic digestion (e.g., with trypsin) on a single batch of the reference standard to generate the peptide mixture. This ensures that any observed differences are due to the analytical methods and not the sample preparation.
-
-
Parallel Analysis:
-
Analyze the same digest using both Method A (the established method) and Method B (the new method).
-
Perform multiple injections (e.g., n=6) for each method to assess precision.
-
-
Data Analysis and Comparison:
-
Qualitative Comparison:
-
Overlay the chromatograms from both methods. While the absolute retention times may differ, the overall profile and the relative elution order of major peptides should be consistent.
-
Confirm the identity of a pre-defined set of critical peptides in both methods (e.g., using mass spectrometry for Method B and retention time matching for Method A).
-
-
Quantitative Comparison:
-
For a set of well-resolved, critical peptides, calculate the relative peak area (% of total peak area).
-
The difference in the mean relative peak areas between the two methods should be within the pre-defined acceptance criteria (e.g., ±10%).
-
-
Precision:
-
Calculate the %RSD for the retention times and peak areas of the critical peptides for each method.
-
-
-
Reporting:
Comparative Data Summary Table (Example):
| Critical Peptide ID | Method A (Mean Rel. Area %) | Method A (%RSD) | Method B (Mean Rel. Area %) | Method B (%RSD) | Difference in Mean Rel. Area (%) |
| T5 | 12.5 | 1.8 | 12.8 | 1.5 | 2.4 |
| T12 | 8.2 | 2.5 | 8.5 | 2.1 | 3.7 |
| T21 | 5.6 | 3.1 | 5.4 | 2.8 | -3.6 |
Conclusion: A Commitment to Analytical Excellence
Cross-validation of analytical methods is not merely a regulatory hurdle; it is a scientific imperative that underpins the integrity of the data generated throughout the lifecycle of a TMBP. By embracing a rigorous, science-driven approach to cross-validation, we can ensure the consistency and reliability of our analytical data, thereby safeguarding product quality and patient safety. This guide provides a framework for designing and executing robust cross-validation studies, but it is the critical thinking and scientific expertise of the researchers and scientists in the laboratory that will ultimately ensure the success of this vital endeavor.
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A Head-to-Head Comparison of TMBP and Other Bisphenols in High-Performance Electronic Substrates
A Technical Guide for Researchers and Materials Scientists
Introduction: The Critical Role of Dielectric Materials in Modern Electronics
The relentless drive towards miniaturization, higher data rates, and increased power density in electronic devices, particularly with the advent of 5G technology, places extreme demands on the constituent materials of printed circuit boards (PCBs).[1] The substrate, a core component of a copper clad laminate (CCL), must provide not only mechanical support but also exceptional electrical insulation to ensure signal integrity.[2] Epoxy resins derived from various bisphenols are the workhorses for these substrates. However, traditional bisphenol A (BPA)-based epoxies, while cost-effective, are reaching their performance limits for high-frequency applications due to their relatively high dielectric properties and moisture absorption.[1][3]
This guide provides a detailed, head-to-head comparison of Tetramethyl Bisphenol (TMBP) and other common bisphenols—Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS)—as foundational monomers for epoxy resins in electronic substrates. We will analyze their performance based on critical properties, supported by experimental data, and explain the underlying structure-property relationships that govern their suitability for next-generation electronics.
Chapter 1: A Structural Overview of Key Bisphenols
The performance of an epoxy resin is fundamentally dictated by the chemical structure of its bisphenol monomer. The size, polarity, and rigidity of the monomer influence everything from thermal stability to dielectric performance.
-
Bisphenol A (BPA): The industry standard, characterized by two phenol groups linked by an isopropylidene bridge.
-
Bisphenol F (BPF): Structurally similar to BPA, but with a methylene bridge, resulting in a more flexible chain.
-
Bisphenol S (BPS): Features a sulfonyl group as the bridge, which is highly polar and rigid. This structural feature significantly increases its polarity compared to BPA.[4]
-
Tetramethyl Bisphenol (TMBP): A biphenol-based structure with four methyl groups substituted on the aromatic rings.[5][6] This bulky, rigid, and non-polar structure is key to its enhanced properties.
Chapter 2: Head-to-Head Performance in Electronic Substrates
The choice of bisphenol directly impacts the final properties of the cured epoxy resin. For high-performance electronics, four characteristics are paramount: thermal stability, dielectric performance, moisture resistance, and flame retardancy.
Thermal Performance: Stability Under Stress
High thermal stability, characterized by a high glass transition temperature (Tg), is crucial for PCB substrates to withstand the heat from both the soldering process and the operation of high-power components.
-
TMBP: Epoxy resins based on TMBP exhibit a high Tg due to the rigid biphenyl structure and the steric hindrance from the four methyl groups, which restricts polymer chain movement.[6]
-
BPA: Cured BPA epoxy resins offer good thermal stability, which has made them suitable for a wide range of applications.
-
BPS & BPF: BPS-cured epoxies can have a higher Tg than BPA-based ones due to the rigid sulfone group.[7] BPF's greater flexibility can sometimes lead to a lower Tg compared to BPA.
Dielectric Properties: Enabling High-Frequency Communication
For high-frequency applications like 5G, materials with a low dielectric constant (Dk or ε) and a low dissipation factor (Df or tan δ) are essential to minimize signal delay and loss.[3][8]
-
TMBP: The non-polar nature of the biphenyl structure and the bulky, hydrophobic methyl groups give TMBP-based resins a significantly lower Dk and Df compared to other bisphenols.[9] This makes TMBP an excellent candidate for high-frequency and high-speed CCLs.[1]
-
BPA: Traditional FR-4 laminates made from BPA epoxy have a Dk that is often too high for demanding high-frequency circuits.[1]
-
BPS: The highly polar sulfonyl group in BPS results in a higher Dk, making it generally unsuitable for high-frequency applications where signal integrity is critical.[7]
Moisture Resistance: Maintaining Performance in Humid Environments
Moisture absorption is detrimental to electronic substrates as it can increase the dielectric constant, leading to signal loss, and reduce the Tg, compromising thermal stability.[10][11]
-
TMBP: The four hydrophobic methyl groups on the TMBP structure provide excellent water resistance, leading to very low moisture absorption.[12] This ensures stable dielectric and thermal performance even in humid conditions.
-
BPA: BPA-based epoxies have moderate moisture absorption. Water molecules can be attracted to hydrophilic sites within the polymer network.[10]
-
BPS: The polar sulfonyl group in BPS has a strong affinity for water molecules, resulting in significantly higher moisture absorption compared to BPA and TMBP.
Flame Retardancy: Ensuring Safety
Electronic components must meet strict flammability standards. While flame retardants are often added, the intrinsic properties of the resin play a role. Phosphorus-based flame retardants are commonly used due to their high efficiency and environmental safety.[13][14] The overall flame retardancy of a final laminate is typically assessed using methods like the Limiting Oxygen Index (LOI) or cone calorimetry, which measures the heat release rate (HRR).[15][16][17] TMBP's aromatic structure contributes to char formation upon combustion, which can help in retarding flames.
Quantitative Performance Comparison
The table below summarizes typical performance data for epoxy resins derived from different bisphenols. Values are representative and can vary based on the specific curing agent, resin formulation, and test conditions.
| Property | TMBP-based Epoxy | BPA-based Epoxy (FR-4) | BPS-based Epoxy | BPF-based Epoxy | Test Method |
| Dielectric Constant (Dk) @ 1 GHz | ~2.7 - 2.9[9] | ~4.2 - 4.8 | ~3.5 - 4.0 | ~3.6 - 4.1 | LCR Meter / Network Analyzer |
| Dissipation Factor (Df) @ 1 GHz | ~0.005 - 0.008[9] | ~0.015 - 0.020 | >0.020 | ~0.010 - 0.015 | LCR Meter / Network Analyzer |
| Glass Transition Temp. (Tg) | 170 - 190 °C[6] | 130 - 140 °C | 160 - 185 °C[7] | 110 - 130 °C | DSC |
| Moisture Absorption (%) | < 0.1% | ~0.3 - 0.5%[10] | > 0.8% | ~0.4 - 0.6% | Weight Gain after Immersion |
| Thermal Stability (Td, 5% loss) | > 350 °C[6] | ~300 - 320 °C | > 350 °C[7] | ~300 °C | TGA |
Chapter 3: Experimental Validation: Protocols and Methodologies
The data presented above is obtained through standardized testing protocols that ensure comparability and reliability. As a Senior Application Scientist, it is crucial to understand these methods not just as procedures, but as self-validating systems.
Key Experimental Protocols
-
Differential Scanning Calorimetry (DSC) for Tg:
-
Principle: Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition appears as a step change in the heat flow.
-
Protocol:
-
A small, weighed sample (~5-10 mg) is sealed in an aluminum pan.
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
The temperature is ramped at a controlled rate (e.g., 10 °C/min).[7]
-
The heat flow is recorded, and the midpoint of the step transition in the resulting curve is determined as the Tg.
-
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Principle: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Protocol:
-
A weighed sample is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass loss is recorded versus temperature. The temperature at which 5% mass loss occurs (Td5) is a common metric for thermal stability.
-
-
-
Dielectric Analysis for Dk and Df:
-
Principle: Measures the capacitive and conductive properties of a material when subjected to an alternating electric field.
-
Protocol:
-
A sample of the substrate material is placed between two parallel plate electrodes of a test fixture.[18]
-
An LCR meter or network analyzer applies a sinusoidal voltage across a range of frequencies (e.g., 1 MHz to 10 GHz).[9]
-
The instrument measures the resulting capacitance and conductance (or loss tangent).
-
The dielectric constant (Dk) is calculated from the capacitance and sample geometry, while the dissipation factor (Df) is measured directly.
-
-
-
Moisture Absorption Test:
-
Principle: Determines the amount of water absorbed by a material under specified conditions.
-
Protocol:
-
Pre-condition and weigh the dry sample (W_dry).
-
Immerse the sample in deionized water at a specified temperature (e.g., 80°C).[19]
-
At intervals, remove the sample, pat dry the surface, and weigh it (W_wet).
-
Calculate the percent moisture absorption: [(W_wet - W_dry) / W_dry] * 100. The test continues until the weight stabilizes.[20]
-
-
Conclusion: The Structural Advantage of TMBP
For the development of high-performance electronic substrates, particularly for high-frequency and high-reliability applications, TMBP emerges as a superior alternative to traditional bisphenols like BPA and its common replacements, BPS and BPF. The advantages of TMBP are not arbitrary; they are a direct consequence of its unique molecular architecture.
The combination of a rigid biphenyl backbone and four non-polar, hydrophobic methyl groups provides a trifecta of benefits:
-
High Thermal Stability (High Tg): The rigid structure withstands thermal stress.[6]
-
Excellent Dielectric Properties (Low Dk/Df): The low polarity of the molecule minimizes interaction with electric fields, preserving signal integrity.[9]
-
Low Moisture Absorption: The hydrophobic nature prevents water uptake, ensuring stable performance across various environmental conditions.[12]
While BPA remains a cost-effective solution for standard applications, and BPS/BPF have been explored as alternatives, their inherent structural features—be it the polarity of the sulfone group in BPS or the flexibility of the methylene bridge in BPF—present compromises in performance. TMBP-based epoxy systems, by contrast, are intrinsically designed for the electrical and thermal challenges of next-generation electronic systems.
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Preparation, characterization and thermal properties of tetramethylbisphenol F epoxy resin and mixed systems. ResearchGate. (URL: [Link])
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Influence of absorbed moisture on the dielectric properties of epoxy resins. Semantic Scholar. (URL: [Link])
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Research on water absorption characteristic of cycloaliphatic epoxy resin insulator. IEEE Xplore. (URL: [Link])
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- Synthesis, characterizationand thermal properties oftetramethyl bipheno‑ based epoxy resin for electronicencapsul
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Water absorption in epoxy resins: The effects of the crosslinking agent and curing temperature. Semantic Scholar. (URL: [Link])
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Normalized capacitance changes of control, BPA, BPS, and BPF samples with time. ResearchGate. (URL: [Link])
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Reaction kinetics, thermal properties of tetramethyl biphenyl epoxy resin cured with aromatic diamine. ResearchGate. (URL: [Link])
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BPA, BPS, and BPF. Baseline of Health Foundation. (URL: [Link])
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Bisphenol F and Bisphenol S in a Complex Biomembrane: Comparison with Bisphenol A. PubMed. (URL: [Link])
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BPS and BPF are as Carcinogenic as BPA and are Not Viable Alternatives for its Replacement. PubMed. (URL: [Link])
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Chemical structures of BPA, BPS, BPF, and BPAF. ResearchGate. (URL: [Link])
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Substrate/Material Testing and Preparation. Lumilor Support. (URL: [Link])
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Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance. RSC Publishing. (URL: [Link])
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Set of measuring test fixtures for PCB materials research. ResearchGate. (URL: [Link])
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Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. NIH. (URL: [Link])
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Effect of the Structure of Epoxy Monomers and Curing Agents: Toward Making Intrinsically Highly Thermally Conductive and Low-Dielectric Epoxy Resins. (URL: [Link])
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Experimental Studies of Conductive Paths of Printed Circuit Boards by Using Subminiature Eddy Current Transducers. E3S Web of Conferences. (URL: [Link])
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Thermal and dielectric properties of epoxy resins. ResearchGate. (URL: [Link])
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Experimental and Simulated Investigations of Thin Polymer Substrates with an Indium Tin Oxide Coating under Fatigue Bending Loadings. ResearchGate. (URL: [Link])
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Thermal conductive composition based on modified epoxy resin exhibits high dielectric properties. Journal of China University of Petroleum (Edition of Natural Science). (URL: [Link])
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Improving the Flame Retardancy of Bamboo Slices by Coating With Melamine–Phytate via Layer-by-Layer Assembly. Frontiers. (URL: [Link])
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Flame Retardant Properties of Laminated Bamboo Lumber Treated with Monoammonium Phosphate (MAP) and Boric acid/Borax (SBX) Compounds. ResearchGate. (URL: [Link])
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Ultimate Guide to PCB Materials, Dielectric Strength, and Testing in 2025. JHYPCB. (URL: [Link])
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Thermal property and flame retardancy comparisons based on particle size and size distribution of clays in ethylene vinyl acetat. (URL: [Link])
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Modification of Glass/Polyester Laminates with Flame Retardants. PMC - PubMed Central. (URL: [Link])
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Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. Express Polymer Letters. (URL: [Link])
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Investigation of Fire Protection Performance and Mechanical Properties of Thin-Ply Bio-Epoxy Composites. Nottingham ePrints. (URL: [Link])
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What is Copper Clad Laminate (CCL)? JLCPCB. (URL: [Link])
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Process analysis of high-speed and high-frequency copper clad laminate. PCB HERO. (URL: [Link])
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PCB Material Selection for High-Speed Application. (URL: [Link])
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Effect of BPA, BPF, and TMBPF on the viability in RAW 264.7 cells. ResearchGate. (URL: [Link])
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Safety Operating Guide
A Guide to the Safe Disposal of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS RN: 2417-04-1). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
The core principle of chemical waste management is to handle waste in a manner that protects human health and the environment.[1] For [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, this involves a multi-faceted approach encompassing hazard assessment, appropriate personal protective equipment (PPE), and regulated disposal methods.
Hazard Identification and Immediate Safety Precautions
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is a solid, typically a crystal or powder, that is very pale yellow to pale yellow in color.[2] It is classified with the following hazards:
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation.[3]
Due to these hazards, it is imperative to handle this compound with appropriate engineering controls (such as a chemical fume hood) and personal protective equipment.
Table 1: Hazard Summary and Recommended PPE
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Protective gloves (e.g., nitrile rubber) |
| Serious Eye Irritation | H319 | Safety glasses with side-shields or goggles |
| Respiratory Irritation | H335 | Dust respirator, use in a well-ventilated area or fume hood |
Data sourced from multiple safety data sheets.[2][3]
Regulatory Framework for Disposal
In the United States, the disposal of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA).[3] Specifically, the Code of Federal Regulations (CFR) title 40, part 721.1800 outlines significant new use rules for this substance, including disposal requirements.[4] These regulations mandate specific disposal methods to prevent environmental contamination.
Disposal must be conducted in accordance with all federal, state, and local regulations.[2] This typically means that the waste must be handled by a licensed and approved waste disposal company.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-.
Step 1: Waste Segregation and Collection
-
Do not mix: Do not mix [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[2][5]
-
Original Containers: Whenever possible, leave the chemical waste in its original container.[5]
-
Waste Container: If not in the original container, use a designated, properly labeled, and sealable waste container. The container should be made of a material compatible with the chemical.
-
Solid Waste: Collect any contaminated materials, such as filter paper, weighing boats, or contaminated PPE (gloves, etc.), and place them in the designated solid waste container.
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the full chemical name: "[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-" and the CAS number "2417-04-1".
-
Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant) to the container.
Step 3: Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ventilation: The storage area must be well-ventilated.[5][6]
-
Secure Storage: Keep the container tightly closed and stored in a cool, dark place.[2] The storage area should be locked up or otherwise secured to prevent unauthorized access.[5][6]
Step 4: Disposal
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6][7]
-
Regulatory Compliance: The disposal method must comply with EPA regulations as specified in 40 CFR § 721.85, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber system or disposal in a regulated landfill.[2][4]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[5][7] This is to prevent contamination of waterways and soil.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-.
Caption: Disposal workflow for [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-.
References
-
National Center for Biotechnology Information. (n.d.). 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. PubChem. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR 721.1800 -- 3,3′,5,5′-Tetramethylbiphenyl-4,4′-diol. eCFR. Retrieved from [Link]
-
Durham Tech. (2010, February 2). Safety Data Sheet. Retrieved from [Link]
-
Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety. Retrieved from [Link]
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National Institutes of Health. (n.d.). Waste disposal technologies for polychlorinated biphenyls. PMC. Retrieved from [Link]
-
Tredi Argentina. (n.d.). Concepts on Integrated Polychlorinated Biphenyls Management. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
As a senior application scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep understanding of the "why" behind our safety protocols. This guide provides essential, immediate safety and logistical information for handling [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS No. 2417-04-1). Our objective is to empower you, our fellow researchers, with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Risks: Hazard Identification
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-, a solid powder, presents several key hazards that necessitate careful handling.[1][2][3] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
| Hazard Class | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
The signal word for this chemical is "Warning" .[1][3] These classifications are based on the potential for the chemical to cause adverse health effects upon contact. Skin and eye irritation are localized effects, while respiratory irritation indicates that inhalation of the dust can affect the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety is crucial. This begins with engineering controls designed to minimize exposure, followed by the correct selection and use of personal protective equipment.
Engineering Controls
The primary engineering control for handling this powdered substance is a fume hood or a ventilated enclosure . This is critical to minimize the generation and inhalation of dust.[2][4] Always work with [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- in a well-ventilated area to keep airborne concentrations below exposure limits.[4]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. The following PPE is mandatory when handling this chemical:
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact with the powder.[2]
-
Skin Protection: Chemical-resistant gloves are required to prevent skin irritation.[2] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or puncture before use. A lab coat should be worn to protect street clothing and provide an additional layer of protection.
-
Respiratory Protection: When weighing or transferring the powder, or in any situation where dust may be generated, a NIOSH-approved N95 dust mask or a respirator is necessary to prevent respiratory tract irritation.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to a safe laboratory environment.
Handling
-
Avoid Dust Generation: Handle the solid carefully to minimize the creation of dust.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][4]
-
Ventilation: Always use this chemical in a well-ventilated area, preferably within a fume hood.[4]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][4] Contaminated clothing should be removed and washed before reuse.[4]
Storage
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[2][4]
-
Location: Store in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek medical attention.[4]
Spill and Leak Procedures
-
Containment: In case of a spill, immediately cordon off the area.
-
Cleanup: Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container.[4] Avoid generating dust during cleanup.[4]
-
Ventilation: Ensure the area is well-ventilated.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[5][6]
-
Disposal Method: One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: Always consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations. Do not empty into drains.[7]
By understanding the hazards, implementing appropriate controls, and being prepared for emergencies, you can handle [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- with confidence and safety.
References
-
PubChem. (n.d.). 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. Retrieved from [Link]
-
Aaron Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol | C16H18O2 | CID 75490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2,6-Dibromo-p-cresol(2432-14-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
